molecular formula C20H24N8O6 B7812509 Methoxtrexate

Methoxtrexate

Katalognummer: B7812509
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: FPJYMUQSRFJSEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methoxtrexate is a useful research compound. Its molecular formula is C20H24N8O6 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methotrexate's Role in Inhibiting Dihydrofolate Reductase (DHFR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX) is a cornerstone of therapeutic regimens in oncology and autoimmune diseases, primarily exerting its potent effects through the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is pivotal in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. By acting as a structural analog of DHF, methotrexate binds to the active site of DHFR with exceptionally high affinity, leading to the depletion of intracellular reduced folate pools. This disruption of nucleotide biosynthesis preferentially impacts rapidly proliferating cells, inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning methotrexate's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent biochemical pathways.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase.[1] Structurally similar to the endogenous substrate dihydrofolate, methotrexate binds to the active site of DHFR with an affinity that is approximately 1,000 times greater than that of DHF.[2] This high-avidity, slow, and tight binding effectively blocks the regeneration of tetrahydrofolate.[3] The resulting deficiency in THF derivatives halts the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[4] This blockade of nucleic acid precursor synthesis leads to the inhibition of DNA synthesis and repair, ultimately arresting cellular replication.[1] Tissues with high rates of cellular proliferation, such as malignant tumors, are particularly sensitive to the cytotoxic effects of methotrexate.[2]

Intracellular Polyglutamylation: Enhancing Potency and Retention

Upon entering the cell, primarily via the reduced folate carrier (SLC19A1), methotrexate is metabolized to methotrexate polyglutamates (MTX-PGs) through the sequential addition of glutamate (B1630785) residues.[4] This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4] The polyglutamated forms of methotrexate are not only retained within the cell for extended periods but also exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[4][5] The deconjugation of MTX-PGs is carried out by γ-glutamyl hydrolase (GGH), which facilitates the efflux of the drug from the cell.[4]

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory activity of methotrexate against DHFR is commonly quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in cellular assays. These values are critical for understanding the drug's potency and can vary based on the species of origin for the enzyme and the specific experimental conditions.

ParameterSpecies/Enzyme SourceValueReference(s)
Ki Human (recombinant)3.4 pM[3][6]
Neisseria gonorrhoeae13 pM[7]
IC50 Human DHFR (enzymatic assay)~100 nM[8]
Lactobacillus casei6.2 nM[9]
Human DHFR (enzymatic assay)0.12 µM[10]
Mycobacterium tuberculosisVaries[11]

Signaling and Metabolic Pathways

The Folate Metabolic Pathway and Methotrexate's Point of Intervention

The folate metabolic pathway is central to the synthesis of nucleotides. DHFR plays a crucial role in this pathway by regenerating THF. Methotrexate directly inhibits this step, causing a metabolic bottleneck with significant downstream consequences.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Methylene_THF 5,10-Methylene-THF THF->Methylene_THF DHFR->THF NADPH -> NADP+ MTX Methotrexate MTX->DHFR Inhibition TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF Methylene_THF->TS MTX_Cellular_Effects MTX Methotrexate DHFR_Inhibition DHFR Inhibition MTX->DHFR_Inhibition THF_Depletion Depletion of Tetrahydrofolate (THF) DHFR_Inhibition->THF_Depletion Purine_Inhibition Inhibition of Purine Synthesis THF_Depletion->Purine_Inhibition Thymidylate_Inhibition Inhibition of Thymidylate Synthesis THF_Depletion->Thymidylate_Inhibition DNA_Inhibition Inhibition of DNA Synthesis & Repair Purine_Inhibition->DNA_Inhibition Thymidylate_Inhibition->DNA_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, DHFR, DHF, NADPH, MTX) Serial_Dilution Perform Serial Dilution of MTX Prep_Reagents->Serial_Dilution Add_Components Add Buffer, DHFR, NADPH, and MTX to 96-well plate Serial_Dilution->Add_Components Initiate_Reaction Initiate Reaction with DHF Add_Components->Initiate_Reaction Measure_Absorbance Measure A340 Kinetically Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [MTX] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Methotrexate's Effects on Purine and Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which methotrexate (B535133) (MTX), a cornerstone antifolate agent, disrupts the synthesis of purines and pyrimidines. We will explore its primary and secondary cellular targets, the critical role of its polyglutamated metabolites, and the downstream consequences for nucleotide metabolism, cellular replication, and apoptosis. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate is a structural analog of folic acid that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in folate metabolism, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives, known as folates, are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purine (B94841) nucleotides and thymidylate, a key component of DNA.[2]

Methotrexate binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of its natural substrate, DHF. This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of the intracellular pool of reduced folates. The resulting folate deficiency disrupts DNA synthesis, repair, and cellular replication, exerting a profound cytotoxic effect, particularly on rapidly proliferating cells like cancer cells and activated immune cells.[3]

Intracellular Activation: The Role of Polyglutamation

Upon entering the cell, primarily via the reduced folate carrier (RFC1), methotrexate undergoes polyglutamation.[2][1] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), adds multiple glutamate (B1630785) residues to the methotrexate molecule, forming methotrexate polyglutamates (MTX-PGs).[2][1]

Polyglutamation is a critical bioactivation step for several reasons:

  • Increased Intracellular Retention: MTX-PGs are larger and more negatively charged, which significantly prolongs their intracellular retention time compared to the parent drug.[2]

  • Enhanced Inhibitory Potency: MTX-PGs are more potent inhibitors of not only DHFR but also other folate-dependent enzymes.[2]

This conversion effectively defines methotrexate as a Type 1 prodrug that is activated within its target cells.[2] The diagram below illustrates the entry and activation of methotrexate.

cluster_cell Cell Membrane MTX_ext Methotrexate (MTX) (Extracellular) RFC1 Reduced Folate Carrier (RFC1) MTX_ext->RFC1 Transport MTX_int MTX (Intracellular) RFC1->MTX_int FPGS Folylpolyglutamyl Synthase (FPGS) MTX_int->FPGS Polyglutamation MTX_PG Methotrexate Polyglutamates (MTX-PGs) (Active Form) FPGS->MTX_PG Targets DHFR, ATIC, TS MTX_PG->Targets

Caption: Cellular uptake and activation of Methotrexate.

Impact on Pyrimidine (B1678525) Synthesis

The primary effect of methotrexate on pyrimidine synthesis is the inhibition of thymidylate production, which is a rate-limiting step for DNA synthesis.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction requires the folate cofactor 5,10-methylenetetrahydrofolate (CH2-THF) as a methyl donor, which is oxidized to DHF in the process. For DNA synthesis to continue, DHF must be recycled back to THF by DHFR.

Methotrexate disrupts this cycle in two ways:

  • Indirectly: By potently inhibiting DHFR, methotrexate prevents the regeneration of THF from DHF. This leads to a depletion of the CH2-THF pool, starving TS of its essential cofactor and halting dTMP production.[4]

  • Directly: Methotrexate polyglutamates (MTX-PGs) are also direct inhibitors of thymidylate synthase.[2][5] This direct inhibition further contributes to the blockade of DNA synthesis.

The dual inhibition of the thymidylate synthesis cycle is a major component of methotrexate's cytotoxic effects.

dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (for DNA Synthesis) TS->dTMP DHF DHF TS->DHF CH2THF 5,10-CH2-THF CH2THF->TS DHFR DHFR DHF->DHFR THF THF DHFR->THF Regeneration MTX_PG MTX-PGs MTX_PG->TS Direct Inhibition MTX_PG->DHFR Potent Inhibition

Caption: Methotrexate's dual inhibition of the thymidylate synthesis cycle.

Impact on Purine Synthesis

De novo purine synthesis is a multi-step pathway that constructs the purine ring from various small molecules. Tetrahydrofolate derivatives are required as one-carbon donors in two key steps. Methotrexate's depletion of the THF pool, therefore, significantly impairs this pathway.

Inhibition of AICAR Transformylase (ATIC)

One of the most significant secondary targets of methotrexate is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, also known as ATIC.[2][1] This enzyme catalyzes the final two steps in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The first of these steps, the formylation of AICAR to FAICAR, is dependent on 10-formyl-THF.

Methotrexate polyglutamates are potent competitive inhibitors of ATIC.[2][6] This inhibition has two major consequences:

  • Blockade of Purine Synthesis: Inhibition of ATIC directly blocks the formation of IMP, halting the de novo purine synthesis pathway and depriving the cell of essential building blocks for DNA and RNA.[7]

  • Accumulation of AICAR: The blockade leads to the intracellular accumulation of the substrate AICAR.[8] AICAR can competitively inhibit AMP deaminase and adenosine deaminase, leading to an increase in intracellular AMP and a subsequent release of adenosine into the extracellular space.[8][9] Extracellular adenosine has potent anti-inflammatory effects, which is believed to be a key mechanism of action for low-dose methotrexate in treating autoimmune diseases like rheumatoid arthritis.[1][8][9]

DeNovo De Novo Purine Synthesis Pathway AICAR AICAR DeNovo->AICAR ATIC AICAR Transformylase (ATIC) AICAR->ATIC FAICAR FAICAR ATIC->FAICAR AICAR_acc AICAR Accumulation ATIC->AICAR_acc Blockade leads to IMP IMP FAICAR->IMP AMP_GMP AMP / GMP (for DNA/RNA Synthesis) IMP->AMP_GMP MTX_PG MTX-PGs MTX_PG->ATIC Inhibition Adenosine Increased Extracellular Adenosine AICAR_acc->Adenosine AntiInflam Anti-inflammatory Effects Adenosine->AntiInflam

Caption: Methotrexate's inhibition of de novo purine synthesis via ATIC.

Quantitative Data Summary

The inhibitory potency of methotrexate and its polyglutamated forms varies significantly across different target enzymes. The data below, compiled from published literature, summarizes these effects. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

InhibitorTarget EnzymeSpecies/Cell LineKi Value (µM)Inhibition Type
MTX (MTX-Glu1)DHFRE. coli~0.0000095 (9.5 nM)[10]Competitive[4][1]
MTX (MTX-Glu1)Thymidylate SynthaseMCF-7 (Human)13[5]Uncompetitive[5]
MTX-Glu2Thymidylate SynthaseMCF-7 (Human)0.17[5]Noncompetitive[5]
MTX-Glu3Thymidylate SynthaseMCF-7 (Human)0.083[5]Noncompetitive[5]
MTX-Glu4Thymidylate SynthaseMCF-7 (Human)0.051[5]Noncompetitive[5]
MTX-Glu5Thymidylate SynthaseMCF-7 (Human)0.047[5]Noncompetitive[5]
MTX (MTX-Glu1)AICAR TransformylaseMCF-7 (Human)143[6]Competitive[6]
MTX-Glu4AICAR TransformylaseMCF-7 (Human)0.056[6]Competitive[6]
MTX-Glu5AICAR TransformylaseMCF-7 (Human)0.056[6]Competitive[6]

Note: Ki values can vary based on experimental conditions, substrate concentrations, and the source of the enzyme.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the effects of methotrexate on nucleotide synthesis.

Protocol: Measuring Inhibition of De Novo Purine Synthesis

This protocol is adapted from studies measuring the incorporation of radiolabeled precursors into purine pools.[7][11][12]

Objective: To quantify the effect of MTX on the rate of de novo purine synthesis in cultured cells.

Methodology:

  • Cell Culture: Culture T-lymphocytes (e.g., CEM cell line) or other relevant cell types in appropriate media.[12] For primary cells, stimulate with a mitogen like phytohemagglutinin (PHA) to induce proliferation.[11]

  • Drug Treatment: Incubate cells with varying concentrations of methotrexate (e.g., 0.02 µM to 20 µM) for a specified period (e.g., 24-72 hours).[11][13]

  • Radiolabeling: Add a radiolabeled purine precursor, such as [¹⁴C]glycine or H¹⁴CO₃⁻, to the culture medium and incubate for a short period (e.g., 2 hours) to label newly synthesized purines.[11][12][14]

  • Nucleotide Extraction: Terminate the incubation and harvest the cells. Lyse the cells and extract the acid-soluble nucleotide pool using an agent like perchloric acid.

  • Analysis by HPLC: Neutralize the extracts and separate the nucleotides (ATP, GTP, etc.) using high-performance liquid chromatography (HPLC), often with an anion-exchange column.[15][16]

  • Quantification: Use a UV detector to quantify the total amount of each nucleotide based on its absorbance. Use an in-line scintillation counter to measure the radioactivity incorporated into each nucleotide peak.

  • Data Interpretation: The rate of de novo synthesis is determined by the amount of radioactivity incorporated into the purine pools (ATP and GTP). Compare the rates in MTX-treated cells to untreated controls to determine the percent inhibition.

start Start: Cell Culture (e.g., T-lymphocytes) treatment Step 1: MTX Treatment (Varying concentrations) start->treatment labeling Step 2: Radiolabeling (e.g., [14C]glycine) treatment->labeling extraction Step 3: Nucleotide Extraction (e.g., Perchloric Acid) labeling->extraction hplc Step 4: HPLC Analysis (Anion-Exchange) extraction->hplc quant Step 5: Quantification (UV and Scintillation) hplc->quant end End: Data Analysis (% Inhibition) quant->end

Caption: Experimental workflow for measuring purine synthesis inhibition.
Protocol: DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of methotrexate on DHFR.[4]

Objective: To determine the inhibition constant (Ki) of MTX for the DHFR enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare solutions of purified DHFR enzyme, the substrate dihydrofolate (DHF), and the cofactor NADPH. Prepare serial dilutions of methotrexate.

  • Assay Setup: In a UV-transparent microplate or cuvette, combine the reaction buffer, NADPH, and the desired concentration of methotrexate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF to the mixture.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The oxidation of NADPH to NADP⁺ during the reduction of DHF to THF results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each methotrexate concentration. Plot the reaction velocity against the substrate (DHF) concentration at different inhibitor (MTX) concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Conclusion

Methotrexate's efficacy as both an anticancer and anti-inflammatory agent stems from its multifaceted disruption of nucleotide biosynthesis. Its primary action is the potent inhibition of DHFR, which creates a cellular deficiency of reduced folates. This deficiency cripples the de novo synthesis of both thymidylate, a critical component of DNA, and purines, which are essential for both DNA and RNA. Furthermore, the intracellular accumulation of methotrexate polyglutamates leads to the direct inhibition of other key enzymes, including thymidylate synthase and AICAR transformylase, amplifying its cytotoxic and anti-proliferative effects. The inhibition of ATIC also leads to AICAR accumulation and a subsequent increase in anti-inflammatory adenosine, explaining its utility in treating autoimmune disorders. A thorough understanding of these interconnected pathways is crucial for optimizing therapeutic strategies and developing novel drugs that target nucleotide metabolism.

References

The intricate cellular journey of Methotrexate: A technical guide to its uptake and transport mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1] The efficacy of MTX is critically dependent on its intracellular concentration, which is governed by a complex interplay of influx and efflux transport proteins, as well as intracellular metabolic processes.[2] This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Methotrexate, offering a comprehensive resource for researchers and professionals in drug development.

Influx Mechanisms: The Gateway into the Cell

The cellular entry of the hydrophilic MTX molecule is predominantly mediated by three distinct transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[3][4]

Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is the primary route of MTX uptake in most mammalian cells and is optimally active at a neutral pH.[2][5] Functioning as an anion exchanger, RFC facilitates the influx of folates and antifolates in exchange for intracellular organic phosphates.[6] Decreased activity or expression of RFC is a well-established mechanism of MTX resistance.[2]

Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (PCFT), or SLC46A1, is a high-affinity transporter for folates and MTX that operates optimally in acidic environments.[7][8] This pH dependency is particularly relevant in the acidic microenvironment of solid tumors, where PCFT can play a significant role in MTX uptake.[7] PCFT functions as a symporter, coupling the influx of folates to the downhill movement of protons.[9]

Folate Receptors (FRs)

Folate receptors, particularly FRα and FRβ, are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that mediate the cellular uptake of folates and MTX via receptor-mediated endocytosis.[10][11] Overexpression of FRs is observed in various cancers, making them an attractive target for folate-conjugated therapies.[10] Upon binding to the receptor, the MTX-receptor complex is internalized into endosomes. The acidic environment within the endosome facilitates the dissociation of MTX, which is then transported into the cytoplasm.[10]

Intracellular Metabolism: Polyglutamylation

Once inside the cell, MTX is subject to polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4] This process involves the sequential addition of glutamate (B1630785) residues to the MTX molecule, forming MTX polyglutamates (MTX-PGs).[1] Polyglutamylation is a critical step for two main reasons:

  • Intracellular Retention: MTX-PGs are more strongly retained within the cell as they are poor substrates for efflux pumps.[11]

  • Enhanced Efficacy: MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes.[1]

Efflux Mechanisms: The Cell's Defense

The intracellular concentration of MTX is also regulated by active efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily.[[“]][[“]] Overexpression of these transporters is a major contributor to multidrug resistance, including resistance to MTX.[[“]]

Key ABC transporters involved in MTX efflux include:

  • Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Several members of the ABCC family, including ABCC1, ABCC2, ABCC3, and ABCC4, have been shown to actively transport MTX and its metabolites out of the cell.[[“]][14]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another important efflux pump that confers resistance to a wide range of anticancer drugs, including MTX.[15][16]

Quantitative Data on Methotrexate Transport

The kinetics of MTX transport by these different systems can be described by the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide valuable insights into the affinity and capacity of each transporter for MTX.

TransporterSubstrateKmVmaxCell SystempHReference
Influx Transporters
Reduced Folate Carrier (RFC/SLC19A1)Methotrexate0.319 ± 0.226 µM (high affinity)1.31 ± 0.86 pmol/mg protein/minRFC-1 expressing cells7.4[17]
Methotrexate26.0 ± 11.7 µM (low affinity)58.1 ± 15.1 pmol/mg protein/minRFC-1 expressing cells7.4[17]
Methotrexate1.49 x 10⁻⁵ M4.78 x 10⁻⁷ M/minRat small intestine (in situ)Not specified[18]
Proton-Coupled Folate Transporter (PCFT/SLC46A1)Folic Acid1.21 x 10⁻⁶ M4.63 x 10⁻⁷ M/minRat small intestine (in situ)Not specified[19]
Folate Receptor (FBP)Methotrexate2.4–4.0 x 10⁻⁵ M (KD)Not applicableImmobilized FBPNot specified[20]
Efflux Transporters
ABCG2 (BCRP)Methotrexate1.34 ± 0.18 mM687 ± 87 pmol/mg/minHEK293 cells7.4[15]
Methotrexate1.3 ± 0.2 mM44 ± 2.5 nmol/mg of protein/minSpodoptera frugiperda-BCRP membrane vesicles5.5[16]
ABCC4 (MRP4)Methotrexate0.22 ± 0.01 mM0.24 ± 0.05 nmol/mg/minNot specifiedNot specified[14]

Signaling Pathways Regulating Transporter Expression

The expression and activity of MTX transporters are tightly regulated by various signaling pathways, providing potential avenues for therapeutic intervention.

Regulation of Influx Transporters
  • RFC: The expression of RFC can be influenced by signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).[21] Additionally, folate levels themselves can regulate RFC expression through post-transcriptional mechanisms.[5]

  • PCFT: Transcriptional regulation of PCFT involves factors such as Nuclear respiratory factor 1 (NRF-1).[7] The expression of PCFT is also increased in response to folate deficiency.[9]

  • Folate Receptors: The expression of folate receptors is regulated by various signaling pathways, including the JAK-STAT3 and ERK pathways.[22][23] Homocysteine, a metabolite that accumulates during folate deficiency, has been shown to upregulate folate receptors at the translational level.[24] The Wnt/planar cell polarity (PCP) pathway has also been implicated in the regulation of FOLR1.[11][25]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Folate Folate FR Folate Receptor Folate->FR Binds Homocysteine Homocysteine FR_Expression FR Gene Expression Homocysteine->FR_Expression Upregulates (Translational) JAK_STAT3 JAK-STAT3 Pathway FR->JAK_STAT3 Activates ERK ERK Pathway FR->ERK Activates Wnt_PCP Wnt/PCP Pathway FR->Wnt_PCP Activates RFC Reduced Folate Carrier PCFT Proton-Coupled Folate Transporter JAK_STAT3->FR_Expression Regulates ERK->FR_Expression Regulates Wnt_PCP->FR_Expression Regulates PKA Protein Kinase A RFC_Expression RFC Gene Expression PKA->RFC_Expression Regulates PKC Protein Kinase C PKC->RFC_Expression Regulates NRF1 NRF-1 PCFT_Expression PCFT Gene Expression NRF1->PCFT_Expression Transactivates

Caption: Signaling pathways regulating the expression of MTX influx transporters.

Regulation of Efflux Transporters

The regulation of ABC transporters is a complex process involving genetic, epigenetic (e.g., DNA methylation), and non-coding RNA mechanisms, which can lead to their overexpression and contribute to MTX resistance.[[“]] Dysregulation of specific ABC transporters, such as the upregulation of ABCA2, ABCA3, and ABCB1, and downregulation of ABCC1, has been observed in MTX-resistant leukemia cells.[26]

Experimental Protocols

[³H]-Methotrexate Uptake Assay

This assay measures the rate of MTX uptake into cells using radiolabeled MTX.

Materials:

  • Cell line of interest cultured in appropriate media

  • Phosphate-buffered saline (PBS), pH 7.4

  • [³H]-Methotrexate

  • Unlabeled methotrexate

  • Scintillation fluid

  • Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

  • 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

  • Preparation of MTX Solutions: Prepare working solutions of [³H]-MTX at the desired concentration in a suitable uptake buffer (e.g., PBS). For competition experiments, include increasing concentrations of unlabeled MTX.

  • Initiation of Uptake: Aspirate the culture medium and wash the cells once with warm PBS. Add the [³H]-MTX solution to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 10, 15 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the [³H]-MTX solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis: Express the uptake of [³H]-MTX as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_MTX Prepare [3H]-MTX solutions Adherence->Prepare_MTX Wash_Cells_1 Wash cells with warm PBS Prepare_MTX->Wash_Cells_1 Initiate_Uptake Add [3H]-MTX solution Wash_Cells_1->Initiate_Uptake Incubate Incubate at 37°C for various time points Initiate_Uptake->Incubate Terminate_Uptake Aspirate MTX solution and wash with ice-cold PBS Incubate->Terminate_Uptake Lyse_Cells Add lysis buffer Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Protein_Quantification Determine protein concentration Lyse_Cells->Protein_Quantification Data_Analysis Calculate uptake (pmol/mg protein) Scintillation_Counting->Data_Analysis Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a [³H]-Methotrexate uptake assay.

MTT Cytotoxicity Assay

This colorimetric assay assesses the cytotoxic effects of MTX by measuring the metabolic activity of viable cells.

Materials:

  • Cell line of interest

  • Complete culture medium (note: standard RPMI-1640 can contain metabolites that interfere with the assay; consider using a medium with low/no folic acid, thymidine (B127349), and hypoxanthine)[27][28]

  • Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[27]

  • Drug Treatment: Prepare serial dilutions of MTX in the appropriate culture medium. Remove the overnight culture medium and add the MTX dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[27]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of MTX that inhibits cell growth by 50%).

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_MTX Prepare serial dilutions of MTX Adherence->Prepare_MTX Drug_Treatment Add MTX dilutions to cells Prepare_MTX->Drug_Treatment Incubate Incubate for 48-72 hours Drug_Treatment->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Read absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

The cellular uptake and transport of Methotrexate are multifaceted processes that are pivotal to its therapeutic efficacy. A thorough understanding of the key transporters involved in influx and efflux, the role of intracellular polyglutamylation, and the regulatory signaling pathways is essential for optimizing MTX-based therapies and overcoming drug resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge of MTX pharmacology and developing novel strategies to enhance its clinical utility.

References

Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Molecular Targets of Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, is classically known for its high-affinity inhibition of dihydrofolate reductase (DHFR). However, a substantial body of evidence reveals that the therapeutic efficacy of MTX, particularly at the low doses used in inflammatory conditions, extends far beyond DHFR inhibition. This technical guide provides a comprehensive overview of the non-DHFR molecular targets of MTX, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Inhibition of Purine (B94841) and Pyrimidine (B1678525) Synthesis Enzymes

Beyond its canonical target, MTX, especially in its polyglutamated form (MTX-PGs), directly inhibits key enzymes in the de novo purine and pyrimidine synthesis pathways. This multifaceted inhibition is crucial to its antiproliferative and anti-inflammatory effects.

Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC)

ATIC is a bifunctional enzyme that catalyzes the last two steps of de novo purine biosynthesis. MTX-PGs are potent competitive inhibitors of ATIC.[1][2] This inhibition leads to the intracellular accumulation of AICAR, a pivotal event in the anti-inflammatory mechanism of low-dose MTX.[3]

Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). MTX and its polyglutamates act as inhibitors of TS.[4] The inhibitory potency of MTX-PGs against TS is significantly greater than that of the parent compound.[4]

Quantitative Analysis of Non-DHFR Enzyme Inhibition

The inhibitory potency of Methotrexate and its polyglutamated forms against key non-DHFR targets has been quantified in various studies. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human enzymes.

Table 1: Inhibition of Human AICAR Transformylase by Methotrexate and its Polyglutamates

InhibitorKi (µM)Inhibition Type
Methotrexate (MTX)143Competitive
MTX-PG40.0056Competitive
MTX-PG50.0056Competitive

Data sourced from Allegra et al. (1985).[1]

Table 2: Inhibition of Human Thymidylate Synthase by Methotrexate and its Polyglutamates

InhibitorKi (µM)IC50 (µM)Inhibition Type
Methotrexate (MTX-Glu1)1322Uncompetitive
MTX-PG20.17-Noncompetitive
MTX-PG3--Noncompetitive
MTX-PG4--Noncompetitive
MTX-PG50.047-Noncompetitive

Data sourced from Allegra et al. (1985).[4]

Modulation of Adenosine (B11128) Signaling: A Key Anti-inflammatory Mechanism

The most widely accepted mechanism for the anti-inflammatory effects of low-dose MTX involves the modulation of adenosine signaling.[3][5] This pathway is initiated by the inhibition of ATIC and the subsequent accumulation of AICAR.

Accumulated AICAR has two major downstream effects:

  • Inhibition of AMP deaminase: This leads to an increase in intracellular AMP.

  • Inhibition of adenosine deaminase (ADA): This prevents the degradation of adenosine to inosine.

The net result is an increase in intracellular adenosine, which is then released into the extracellular space via equilibrative nucleoside transporters (ENTs). Extracellular adenosine then exerts its potent anti-inflammatory effects by binding to adenosine receptors (A2A, A2B, and A3) on the surface of immune cells.[3] This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

MTX Methotrexate (Polyglutamated) ATIC ATIC MTX->ATIC Inhibits AICAR AICAR (Accumulation) ATIC->AICAR Inhibition leads to AMP_deaminase AMP Deaminase AICAR->AMP_deaminase Inhibits ADA Adenosine Deaminase AICAR->ADA Inhibits AMP AMP Adenosine_intra Intracellular Adenosine AMP->Adenosine_intra Adenosine_extra Extracellular Adenosine Adenosine_intra->Adenosine_extra Release via ENT Adenosine_Receptors Adenosine Receptors (A2A, A2B, A3) Adenosine_extra->Adenosine_Receptors Activates Anti_inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) Adenosine_Receptors->Anti_inflammatory Leads to

Figure 1: Methotrexate-induced adenosine signaling pathway.

Impact on the JAK-STAT Signaling Pathway

Recent evidence suggests that MTX can act as a suppressor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[6][7] This pathway is crucial for transducing signals from numerous pro-inflammatory cytokines. MTX has been shown to reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation, which is associated with myeloproliferative neoplasms.[6][8] This inhibition of the JAK-STAT pathway appears to be independent of DHFR and may represent a significant component of MTX's anti-inflammatory and immunosuppressive actions.[6][7]

Cytokine Pro-inflammatory Cytokines Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces MTX Methotrexate MTX->JAK Suppresses Activation

Figure 2: Methotrexate's inhibitory effect on the JAK-STAT pathway.

Downregulation of Adhesion Molecule Expression

MTX has been demonstrated to inhibit the expression of key adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on vascular endothelial cells.[9][10] This effect is particularly relevant in inflammatory conditions like psoriasis and rheumatoid arthritis, where the upregulation of these molecules facilitates the recruitment of inflammatory cells to the site of inflammation. By downregulating ICAM-1 and VCAM-1, MTX can reduce the influx of leukocytes into inflamed tissues.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the non-DHFR-mediated effects of Methotrexate.

Assay for Thymidylate Synthase (TS) Activity

This protocol measures the catalytic activity of TS by quantifying the conversion of [³H]dUMP to [³H]dTMP.

Materials:

  • Purified human TS enzyme

  • [³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (CH₂-H₄PteGlu) (cofactor)

  • Methotrexate or MTX-polyglutamates

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, EDTA, and dithiothreitol)

  • Charcoal suspension (to separate substrate from product)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, CH₂-H₄PteGlu, and varying concentrations of the inhibitor (MTX or MTX-PGs).

  • Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.

  • Initiate the reaction by adding [³H]dUMP.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a charcoal suspension, which binds the unreacted [³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the [³H]dTMP product, using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

Measurement of Extracellular Adenosine

This protocol describes a method for quantifying extracellular adenosine levels in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture medium

  • "STOP solution" (containing inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters, e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), dipyridamole)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) gradient)

  • Adenosine standards

Procedure:

  • Culture cells (e.g., PBMCs) in the presence or absence of MTX for the desired duration.

  • Collect the cell culture supernatant and immediately add it to an equal volume of ice-cold "STOP solution" to prevent adenosine metabolism.

  • Centrifuge the samples to remove any cellular debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the filtered supernatant onto the HPLC system.

  • Separate adenosine from other components using a C18 column and a suitable mobile phase gradient.

  • Detect adenosine by its UV absorbance at 254 nm.

  • Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.

Start Cell Culture with MTX Collect_Supernatant Collect Supernatant Start->Collect_Supernatant Add_Stop_Solution Add 'STOP Solution' Collect_Supernatant->Add_Stop_Solution Centrifuge Centrifuge Add_Stop_Solution->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC Inject into HPLC Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Quantify Quantify Adenosine Detect->Quantify

Figure 3: Experimental workflow for measuring extracellular adenosine.

Western Blot Analysis of JAK-STAT Pathway Activation

This protocol is used to assess the phosphorylation status of JAK and STAT proteins as a measure of pathway activation.

Materials:

  • Cell lines (e.g., HEL cells with JAK2 V617F mutation)

  • Methotrexate

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of JAK and STAT proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with varying concentrations of MTX for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against total and phosphorylated JAK/STAT proteins overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The molecular mechanisms of Methotrexate extend well beyond the inhibition of DHFR. Its interactions with ATIC and thymidylate synthase, the profound impact on adenosine signaling, and the modulation of the JAK-STAT pathway collectively contribute to its therapeutic efficacy. A thorough understanding of these non-DHFR targets is paramount for optimizing current therapeutic strategies, developing novel drug combinations, and designing next-generation antifolates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the science of Methotrexate and its clinical applications.

References

The Genesis and Evolution of Methotrexate: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From its synthesis as a derivative of folic acid to its cornerstone status in the treatment of cancer and autoimmune diseases, the history of methotrexate (B535133) is a testament to the power of rational drug design and serendipitous clinical observation. This technical guide delves into the pivotal moments of its discovery and development, offering a detailed examination of the key experiments, quantitative outcomes, and the scientific visionaries who transformed a potent antifolate into a therapeutic mainstay.

The Dawn of Antifolate Therapy: From Folic Acid to Aminopterin (B17811)

The story of methotrexate begins with the understanding of the role of folic acid in cellular proliferation. In the 1940s, observations that folic acid, a B vitamin essential for cell growth and division, seemed to accelerate the progression of leukemia in children led Dr. Sidney Farber to a groundbreaking hypothesis: a compound that could block the action of folic acid—an "antifolate"—might inhibit the rampant proliferation of cancer cells.[1][2][3]

This line of reasoning spurred a collaboration with chemists at Lederle Laboratories, who were actively synthesizing analogs of folic acid. The first of these promising antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid). In 1947, Farber administered aminopterin to children with acute lymphoblastic leukemia (ALL), inducing the first-ever temporary remissions in this devastating disease.[1][4][5] This marked a turning point in the history of medicine, demonstrating that a rationally designed chemical agent could combat cancer.

The Advent of Methotrexate: A More Tractable Successor

While aminopterin proved the concept of antifolate therapy, it was difficult to synthesize in large quantities and was associated with significant toxicity.[6] Seeking a more practical alternative, researchers at Lederle Laboratories synthesized a series of related compounds. By replacing a hydrogen atom on the p-aminobenzoyl moiety of aminopterin with a methyl group, they created amethopterin, now known as methotrexate.[1]

Methotrexate proved to be easier to synthesize and less toxic than its predecessor, leading to its eventual replacement of aminopterin in clinical practice.[7] Animal studies in 1956 confirmed the superior therapeutic index of methotrexate.[8][7]

Elucidating the Mechanism of Action: Inhibition of Dihydrofolate Reductase

The therapeutic efficacy of methotrexate lies in its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway.[9][10][11][12] Methotrexate, as a structural analog of dihydrofolate (DHF), competitively binds to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate.[8][9]

This high-affinity binding effectively blocks the conversion of DHF to tetrahydrofolate (THF).[7][9] THF is an essential cofactor that donates one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[9][12][13] By depleting the intracellular pool of THF, methotrexate halts DNA synthesis and cell division, exerting its cytotoxic effects primarily on rapidly proliferating cells like cancer cells.[7][9][11]

Below is a diagram illustrating the folic acid metabolic pathway and the inhibitory action of methotrexate.

Folic_Acid_Pathway Folate Folic Acid (Folate) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction Purines Purine (B94841) Synthesis THF->Purines One-carbon transfer Thymidylate Thymidylate Synthesis THF->Thymidylate One-carbon transfer DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF MTX Methotrexate MTX->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

Folic acid metabolism and methotrexate's mechanism of action.

Early Clinical Trials in Childhood Leukemia

Dr. Sidney Farber's pioneering clinical trials in the late 1940s and early 1950s laid the groundwork for modern cancer chemotherapy. While detailed protocols from that era are not as standardized as contemporary trials, the core methodology can be reconstructed.

Experimental Protocol: Farber's Initial Leukemia Trials (Late 1940s)

  • Objective: To determine the efficacy of antifolate compounds in inducing remission in children with acute lymphoblastic leukemia.

  • Subjects: Children diagnosed with acute lymphoblastic leukemia.

  • Treatment Agent: Initially aminopterin, later replaced by methotrexate.

  • Administration: The drug was administered intramuscularly.

  • Dosage: Dosages were determined empirically, with adjustments based on toxicity and response.

  • Endpoint Assessment: The primary endpoint was the induction of remission, as determined by a reduction in leukemic blasts in the bone marrow and peripheral blood, and improvement in clinical symptoms.

  • Results: These early trials demonstrated that antifolates could induce temporary remissions in a subset of patients, a landmark achievement at the time.[1][4]

The following table summarizes the key quantitative findings from some of the early and later pivotal clinical trials of methotrexate in pediatric ALL.

Trial/Study Year Patient Population Treatment Arms Key Findings Reference
Farber et al.1948Children with acute leukemiaAminopterinTemporary remissions achieved in 10 of 16 children.[4]
Niemeyer et al. (Protocol 81-01 Update)1991Children with ALLLow-dose MTX vs. High-dose MTX during induction7-year event-free survival: 82% for high-dose vs. 69% for low-dose. 7-year leukemia-free interval: 91% for high-dose vs. 69% for low-dose.[14]
Larsen et al. (ASCO 2011)20113154 pediatric patients with high-risk ALLHigh-dose MTX vs. Standard Capizzi escalating MTX5-year event-free survival: 82% for high-dose MTX vs. 75% for standard regimen.[5]

The Synthesis of Methotrexate: A Chemical Perspective

The synthesis of methotrexate has evolved over the years, with various methods developed to improve yield and purity. The multi-step Piper-Montgomery process is a notable example.[15]

Experimental Protocol: Conceptual Overview of an Early Methotrexate Synthesis

A simplified, conceptual workflow for the synthesis of methotrexate is presented below. This is a generalized representation and specific reagents and conditions have varied.

MTX_Synthesis Start1 2,4,5,6-Tetraaminopyrimidine (B94255) Intermediate1 2,4-Diamino-6-hydroxymethylpteridine Start1->Intermediate1 Start2 Dihydroxyacetone Start2->Intermediate1 Intermediate2 2,4-Diamino-6-bromomethylpteridine Intermediate1->Intermediate2 Bromination Product Methotrexate Intermediate2->Product Condensation Start3 p-Methylaminobenzoyl-L-glutamate Start3->Product

A simplified workflow for the synthesis of methotrexate.

One patented process improvement on the Piper-Montgomery method involved reacting 2,4,5,6-tetraaminopyrimidine sulfite (B76179) to form the hydrochloride salt, which then reacts with dihydroxyacetone at a strictly controlled pH of 5.5 ± 0.2 to preferentially form 2,4-diamino-6-hydroxymethylpteridine.[15] This intermediate is then converted to the 6-bromomethyl derivative and subsequently condensed with ethyl N-(p-methylaminobenzoyl)-L-glutamate.[15] These process refinements reportedly increased the overall yield from approximately 25% to 40-50%.[15]

Expanding the Therapeutic Landscape: High-Dose Methotrexate and Leucovorin Rescue

The development of high-dose methotrexate (HDMTX) therapy, defined as doses of 500 mg/m² or greater, was a significant advancement, particularly for certain malignancies like osteosarcoma and central nervous system lymphoma.[4][16][17] The rationale behind HDMTX is to overcome methotrexate resistance and improve its penetration into sanctuary sites like the central nervous system.[16]

However, such high doses would be lethal without a rescue agent. The introduction of leucovorin (folinic acid), a reduced form of folic acid, was crucial.[4][18] Leucovorin can bypass the DHFR block and replenish the tetrahydrofolate pool in normal cells, mitigating the toxic effects of methotrexate on healthy tissues.[7][13] This strategy of HDMTX with leucovorin rescue, developed nearly 50 years ago, remains a vital component of many chemotherapy regimens.[4]

A New Frontier: Methotrexate in Rheumatoid Arthritis

The application of methotrexate in non-cancerous conditions began with astute clinical observations. In the 1950s, dermatologists noted its efficacy in treating psoriasis.[1] This observation, coupled with the understanding of methotrexate's immunomodulatory properties, paved the way for its use in rheumatoid arthritis (RA).[1][19]

In contrast to the high doses used in oncology, low-dose methotrexate (typically no more than 25 mg per week) is employed in the treatment of RA.[1][20] The first clinical trials demonstrating the benefits of methotrexate in RA patients were published in the 1980s.[1]

The following table summarizes key data from a notable clinical trial of methotrexate in early rheumatoid arthritis.

Trial/Study Year of Publication Patient Population Treatment Arms Key Findings at 102 Weeks Reference
TEAR Clinical Trial2012Patients with early, poor-prognosis RA1. MTX monotherapy. 2. MTX with option to step-up to combination therapy. 3. Immediate combination therapy.28% of patients on initial MTX monotherapy achieved low disease activity at 24 weeks and did not require step-up therapy. The mean DAS28-ESR in these patients at 102 weeks was 2.7, comparable to the immediate combination therapy group (2.9).[21]

The mechanism of action of low-dose methotrexate in RA is thought to be different from its cytotoxic effects in cancer and involves the inhibition of enzymes involved in purine metabolism, leading to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[11][12]

Conclusion: An Enduring Legacy

The journey of methotrexate, from its rational design as an antifolate to its widespread use in oncology and rheumatology, is a compelling narrative of scientific inquiry and clinical innovation. Its discovery and development have not only provided a powerful therapeutic agent for a range of diseases but have also laid the foundation for the entire field of chemotherapy. The ongoing research into its precise mechanisms of action and the optimization of its use continue to underscore the enduring legacy of this remarkable drug.

References

The Architecture of Activity: A Deep Dive into the Structural Activity Relationship of Methotrexate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment for decades, owes its therapeutic efficacy to its potent inhibition of dihydrofolate reductase (DHFR). However, its clinical use is often hampered by significant side effects and the emergence of drug resistance. This has spurred extensive research into the development of methotrexate analogs with improved pharmacological profiles. This technical guide delves into the core principles of the structural activity relationship (SAR) of these analogs, providing a comprehensive overview of how modifications to the methotrexate scaffold influence its biological activity. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document aims to equip researchers with the foundational knowledge to drive the rational design of next-generation antifolates.

Core Molecular Interactions and Quantitative SAR

The biological activity of methotrexate and its analogs is primarily dictated by their ability to bind to and inhibit DHFR, a critical enzyme in the folate metabolic pathway.[1][2] Modifications to the three key structural components of methotrexate—the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) tail—can profoundly impact this interaction, as well as cellular uptake and polyglutamylation, all of which are crucial for its therapeutic effect.

Pteridine Ring Modifications

The 2,4-diaminopteridine (B74722) ring is the essential pharmacophore responsible for the high-affinity binding to the active site of DHFR. Key interactions involve hydrogen bonding between the amino groups at positions 2 and 4 and conserved amino acid residues in the enzyme's active site.

p-Aminobenzoyl Moiety Modifications

Alterations to the p-aminobenzoyl portion of the molecule have been explored to enhance activity and overcome resistance. For instance, the replacement of the aminobenzoic acid moiety with heteroarylcarbonyl groups has been investigated.[3]

Glutamate Tail Modifications

The glutamate moiety plays a dual role: it contributes to binding to DHFR and is essential for cellular uptake via the reduced folate carrier (RFC) and for intracellular retention through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] Modifications to the glutamate tail have been a major focus of analog development.

Key SAR observations regarding the glutamate tail include:

  • The α-carboxyl group is more critical for activity than the γ-carboxyl group.[4]

  • Increasing the length of the alkyl chain can restore activity if the α-carboxyl group is present.[4]

  • Replacement of the γ-carboxyl group with a 1H-tetrazol-5-yl ring, an isosteric group with similar acidic properties, can lead to more efficient cellular transport.[6]

  • Substitution at the γ-carboxyl group with lysine (B10760008) residues decreases cytotoxicity, suggesting that positively charged groups hinder membrane transport.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of various methotrexate analogs against different cancer cell lines and their inhibitory potency against DHFR.

Table 1: Cytotoxicity of Methotrexate Analogs

CompoundCell LineIC50 (µM)Reference
MethotrexateA549 (Lung Carcinoma)0.12[8]
5,8-dideazamethotrexateA549 (Lung Carcinoma)Not specified, but showed strong activity[8]
Ether analog of 5,8-dideazamethotrexateA549 (Lung Carcinoma)Not specified, but showed strong activity[8]
Thioether analog of 5,8-dideazamethotrexateA549 (Lung Carcinoma)Not specified, but showed strong activity[8]
Lysine derivative of MTXL1210 (Murine Leukemia)Same potency as MTX[4]
Ornithine derivative of MTXL1210 (Murine Leukemia)Same potency as MTX[4]
γ-SO3H analog of MTXHuman Lymphoblastic LeukemiaSimilar molar potency to MTX[4][9]
MTX-γ-L-lysineL1210 (Murine Leukemia)Decreased up to 120-fold relative to MTX[7]
MTX-γ-L-lysyl-L-lysineL1210 (Murine Leukemia)Decreased up to 120-fold relative to MTX[7]
MTX-γ-L-lysyl-L-lysyl-L-lysineL1210 (Murine Leukemia)Decreased up to 120-fold relative to MTX[7]
Tetrazolyl analog of MTXCCRF-CEM (Human Leukemia)More potent than MTX (120h exposure)[6]
Tetrazolyl analog of MTXK562 (Human Leukemia)More potent than MTX (120h exposure)[6]

Table 2: DHFR Inhibition by Methotrexate Analogs

CompoundSource of DHFRIC50 (nM)Reference
MethotrexateNot specified30[8]
5,8-dideazamethotrexateNot specified7[8]
Ether analog of 5,8-dideazamethotrexateNot specifiedIntermediate between MTX and 5,8-dideazamethotrexate[8]
Thioether analog of 5,8-dideazamethotrexateNot specifiedIntermediate between MTX and 5,8-dideazamethotrexate[8]
MTX-γ-L-lysineNot specifiedDecreased only 3-fold relative to MTX[7]
MTX-γ-L-lysyl-L-lysineNot specifiedDecreased only 3-fold relative to MTX[7]
MTX-γ-L-lysyl-L-lysyl-L-lysineNot specifiedDecreased only 3-fold relative to MTX[7]
Tetrazolyl analog of MTXNot specifiedAs potent as MTX[6]

Key Signaling Pathways Modulated by Methotrexate

Beyond its direct inhibition of DHFR, methotrexate's therapeutic effects, particularly its anti-inflammatory and immunomodulatory actions in diseases like rheumatoid arthritis, are mediated through several interconnected signaling pathways.[1][2]

Folate Pathway and DNA/RNA Synthesis Inhibition

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR, which blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][10] THF is a crucial cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] Inhibition of this pathway leads to the suppression of cell proliferation, a key aspect of its anticancer and anti-inflammatory effects.[1]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF MTX Methotrexate (MTX) MTX->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA

Caption: Methotrexate inhibits DHFR, blocking DNA and RNA synthesis.

Adenosine (B11128) Signaling Pathway

At the low doses used in rheumatoid arthritis treatment, a principal anti-inflammatory mechanism of methotrexate is the promotion of adenosine release.[1][11] Intracellularly, methotrexate is converted to its polyglutamated form (MTX-PGs), which inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[1][5] This leads to the accumulation of AICAR, which in turn inhibits AMP deaminase and adenosine deaminase, preventing the breakdown of AMP and leading to increased extracellular adenosine levels.[1][11] Adenosine then acts on its receptors to exert potent immunosuppressive and anti-inflammatory effects.[1]

Adenosine_Pathway cluster_cell Intracellular MTX Methotrexate (MTX) MTX_PG MTX Polyglutamates MTX->MTX_PG ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC AICAR AICAR Accumulation ATIC->AICAR Inhibition leads to AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Adenosine Extracellular Adenosine Adenosine_Deaminase->Adenosine Inhibition prevents breakdown Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptors->Anti_Inflammatory

Caption: Methotrexate-induced adenosine signaling pathway.

NF-κB and JAK/STAT Signaling Pathways

Methotrexate also modulates key inflammatory signaling pathways, including Nuclear Factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] By inhibiting these pathways, methotrexate suppresses the expression of pro-inflammatory genes and dampens the inflammatory cascade.[1][10]

Inflammatory_Pathways MTX Methotrexate NFkB NF-κB Pathway MTX->NFkB JAK_STAT JAK/STAT Pathway MTX->JAK_STAT Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory JAK_STAT->Pro_inflammatory

Caption: Methotrexate inhibition of inflammatory pathways.

Experimental Protocols

The evaluation of methotrexate analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Test compounds (methotrexate analogs)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure: [12][13][14][15]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and methotrexate (as a positive control) in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or control to each well.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., room temperature or 37°C).[13][14]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DHFR activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

DHFR_Assay_Workflow start Start prepare_reagents Prepare Reagents (DHFR, DHF, NADPH, Buffers) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds & MTX prepare_reagents->prepare_compounds plate_setup Add Buffer, NADPH, and Compounds to 96-well Plate prepare_compounds->plate_setup initiate_reaction Add DHF to Initiate Reaction plate_setup->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rates measure_absorbance->calculate_rate determine_ic50 Determine IC50 Values calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for a typical DHFR inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of methotrexate analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, L1210)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (methotrexate analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure: [16][17]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and methotrexate (as a positive control) for a specific duration (e.g., 72 hours).[8]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of drugs by measuring their transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.

Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound from the apical (A) to the basolateral (B) side is measured to determine its apparent permeability coefficient (Papp).

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (permeable supports)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Analytical method for quantifying the test compound (e.g., HPLC, LC-MS/MS)

Procedure: [16][18]

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[18]

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound dissolved in HBSS to the apical (donor) compartment.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral compartment and replace the volume with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical compartment.

  • Quantify the concentration of the test compound in the collected samples using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Conclusion and Future Directions

The structural activity relationship of methotrexate analogs is a complex interplay of factors including binding affinity to DHFR, cellular uptake, and intracellular metabolism. While the 2,4-diaminopteridine ring remains a cornerstone for DHFR inhibition, modifications to the p-aminobenzoyl and glutamate moieties have yielded analogs with altered activity, selectivity, and resistance profiles. The development of quantitative structure-activity relationship (QSAR) models has further aided in understanding the molecular features critical for transport and binding.[19][20]

Future research will likely focus on the development of analogs that can overcome known resistance mechanisms, such as impaired transport and increased DHFR levels. The design of PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of DHFR represents a novel and promising strategy.[21] By leveraging the extensive SAR knowledge base and employing innovative drug design strategies, the development of safer and more effective methotrexate-based therapies is a tangible goal.

References

Methotrexate's Role in Inducing Adenosine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which methotrexate (B535133) (MTX), a cornerstone therapy for inflammatory diseases, exerts its anti-inflammatory effects through the induction of adenosine (B11128) release. This document details the core signaling pathways, experimental methodologies, and quantitative data supporting this mechanism, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.

Core Mechanism: From Methotrexate to Extracellular Adenosine

At the low doses used in the treatment of chronic inflammatory diseases, methotrexate's primary anti-inflammatory action is not driven by its antiproliferative effects. Instead, it hinges on its ability to increase extracellular concentrations of adenosine, a potent endogenous anti-inflammatory agent.[1][2] The intracellular cascade initiated by methotrexate culminates in the release and extracellular conversion of adenine (B156593) nucleotides to adenosine, which then signals through specific cell surface receptors to dampen inflammatory responses.[3][4]

The key steps in this pathway are:

  • Intracellular Accumulation and Polyglutamation: Methotrexate is actively transported into cells and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This process, involving the addition of glutamate (B1630785) residues, is crucial as methotrexate polyglutamates (MTX-PGs) are more potent inhibitors of downstream enzymes and are retained within the cell for longer periods.[5][6]

  • Inhibition of AICAR Transformylase (ATIC): MTX-PGs are potent inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, a key enzyme in de novo purine (B94841) biosynthesis.[7][8] This inhibition leads to the intracellular accumulation of AICAR.

  • Inhibition of AMP Deaminase and Adenosine Deaminase: The accumulated AICAR, in turn, inhibits AMP deaminase and adenosine deaminase, enzymes responsible for the degradation of AMP and adenosine, respectively.[5][8]

  • Increased Extracellular Adenosine: The inhibition of these degradative enzymes leads to an increase in intracellular AMP, which is then transported out of the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[3][9][10]

  • Anti-inflammatory Signaling: Extracellular adenosine then binds to its G protein-coupled receptors, primarily the A2A and A3 subtypes, on the surface of inflammatory cells.[4][11] This interaction triggers intracellular signaling cascades that ultimately suppress the production of pro-inflammatory cytokines, such as TNF-α, and inhibit leukocyte accumulation at the site of inflammation.[5][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of methotrexate-induced adenosine release and a typical experimental workflow for its investigation.

Signaling Pathway Diagram

Methotrexate_Adenosine_Pathway cluster_cell Intracellular cluster_extracellular Extracellular MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG FPGS AICAR_T AICAR Transformylase MTX_PG->AICAR_T Inhibits AICAR AICAR AMP_D AMP Deaminase AICAR->AMP_D Inhibits ADA Adenosine Deaminase AICAR->ADA Inhibits AMP AMP Adenosine_in Adenosine AMP->Adenosine_in AMP_out AMP AMP->AMP_out Release CD73 ecto-5'-nucleotidase (CD73) Adenosine_out Adenosine A2A_R A2A Receptor Adenosine_out->A2A_R A3_R A3 Receptor Adenosine_out->A3_R CD73->Adenosine_out Converts Anti_Inflammatory Anti-inflammatory Effects A2A_R->Anti_Inflammatory A3_R->Anti_Inflammatory

Caption: Methotrexate-induced adenosine release signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Ex Vivo Analysis cluster_in_vitro In Vitro Validation Animal_Model Murine Air Pouch Model MTX_Treatment Methotrexate Treatment Animal_Model->MTX_Treatment Inflammation Induce Inflammation (e.g., Carrageenan) MTX_Treatment->Inflammation Harvest Harvest Exudate Inflammation->Harvest Leukocyte_Count Leukocyte Quantification Harvest->Leukocyte_Count Adenosine_Quant Adenosine Quantification (LC-MS/MS) Harvest->Adenosine_Quant Cytokine_Analysis Cytokine Measurement (e.g., TNF-α ELISA) Harvest->Cytokine_Analysis Cell_Culture Cell Culture (e.g., Macrophages) MTX_Incubation Incubate with Methotrexate Cell_Culture->MTX_Incubation Enzyme_Assay Enzyme Activity Assays (ADA, AMPD) MTX_Incubation->Enzyme_Assay Receptor_Binding Adenosine Receptor Binding/Activation Assay MTX_Incubation->Receptor_Binding

Caption: A typical experimental workflow for studying methotrexate's effects.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of methotrexate on adenosine levels and inflammatory markers.

Table 1: Effect of Methotrexate on Adenosine Concentration and Leukocyte Accumulation in a Murine Air Pouch Model

Treatment GroupAdenosine Concentration in Exudate (mean ± SEM)Leukocyte Count in Exudate (cells x 10⁶ ± SEM)
Saline Control0.14 ± 0.02 µM15.2 ± 1.5
Methotrexate (1 mg/kg/week)0.35 ± 0.04 µM7.8 ± 0.9
MTX + Adenosine Deaminase0.18 ± 0.03 µM12.1 ± 1.2
MTX + A2A Receptor Antagonist (DMPX)0.33 ± 0.05 µM14.5 ± 1.8

*p < 0.05 compared to Saline Control. Data adapted from Cronstein et al., J Clin Invest, 1993.[12]

Table 2: Inhibition of AICAR Transformylase by Methotrexate and its Polyglutamates

InhibitorKi (µM)
Methotrexate (MTX)143
MTX-diglutamate15
MTX-triglutamate1.2
MTX-tetraglutamate0.056
MTX-pentaglutamate0.056

Data adapted from Baggott et al., Biochem J, 1994.[14]

Table 3: Effect of Methotrexate on Pro-inflammatory Cytokine Levels

TreatmentTNF-α Release (% of control)
LPS (1 µg/mL)100%
LPS + Methotrexate (25 nM)23 ± 15%*

*p < 0.05 compared to LPS alone. Data from Raw 264.7 macrophage cell line. Adapted from a study on apremilast (B1683926) and methotrexate.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methotrexate-induced adenosine release.

Murine Air Pouch Model of Inflammation

This in vivo model is used to create a localized inflammatory environment to study leukocyte accumulation and the concentration of inflammatory mediators.[9][12][16]

Protocol:

  • Air Pouch Induction:

    • Anesthetize mice (e.g., C57BL/6J) using an appropriate anesthetic.

    • Inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.

    • On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.

  • Methotrexate Treatment:

    • Administer methotrexate (e.g., 0.75-1 mg/kg) or saline vehicle intraperitoneally once a week for 4 weeks.[17]

  • Induction of Inflammation:

    • On day 6 after the initial air injection, inject 1 mL of an inflammatory agent (e.g., 1% carrageenan solution in sterile saline) into the air pouch.

  • Exudate Collection:

    • At a specified time point after inflammation induction (e.g., 4 hours), euthanize the mice.

    • Carefully open the air pouch and aspirate the inflammatory exudate.

    • To maximize recovery, the pouch can be washed with a small volume of sterile saline or PBS.

  • Analysis:

    • Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter.

    • Adenosine and Cytokine Measurement: Process the exudate for analysis as described in the subsequent protocols.

Quantification of Adenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of adenosine in biological fluids.[2][3][4][18][19]

Protocol:

  • Sample Preparation:

    • Immediately after collection, add a "stop solution" to the exudate or plasma sample to inhibit adenosine metabolism. A typical stop solution contains inhibitors of adenosine kinase (e.g., iodotubercidin) and adenosine deaminase (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA).

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) for accurate quantification.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio (solvent:sample).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).

    • Mobile Phase A: 25 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with 10% mobile phase B.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adenosine: precursor ion m/z 267.8 → product ion m/z 136.2.

      • ¹³C₅-Adenosine (Internal Standard): precursor ion m/z 272.8 → product ion m/z 136.2.

  • Data Analysis:

    • Generate a standard curve using known concentrations of adenosine.

    • Calculate the adenosine concentration in the samples by comparing the ratio of the peak area of endogenous adenosine to the internal standard against the standard curve.

Measurement of Adenosine Deaminase (ADA) and AMP Deaminase (AMPD) Activity

Commercially available assay kits provide a convenient and sensitive method for measuring the activity of these enzymes in cell lysates.[8][11][20][21][22]

Principle of a Typical ADA Assay:

  • Adenosine is converted to inosine (B1671953) by ADA.

  • Inosine is then converted to hypoxanthine.

  • Hypoxanthine is further converted to uric acid and hydrogen peroxide.

  • The hydrogen peroxide is then used in a colorimetric or fluorometric reaction to generate a detectable signal that is proportional to the ADA activity.

Principle of a Typical AMPD Assay:

  • AMP is deaminated to inosine monophosphate (IMP) and ammonia (B1221849) by AMPD.

  • The ammonia produced is then used in a coupled enzymatic reaction (e.g., with glutamate dehydrogenase) that results in the oxidation of NADH to NAD+.

  • The decrease in NADH absorbance at 340 nm is proportional to the AMPD activity.

General Protocol Outline:

  • Prepare Cell or Tissue Lysates: Homogenize cells or tissues in the provided assay buffer.

  • Protein Quantification: Determine the protein concentration of the lysates for normalization of enzyme activity.

  • Assay Reaction: Add the lysate to a reaction mixture containing the substrate (adenosine or AMP) and other components of the detection system in a 96-well plate.

  • Incubation: Incubate at the recommended temperature (e.g., 37°C) for a specified time.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve and normalize to the protein concentration.

In Vitro Assessment of Adenosine Receptor Activation

The activation of adenosine receptors, particularly A2A, can be assessed by measuring the downstream accumulation of cyclic AMP (cAMP).[1][23][24]

Protocol:

  • Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO cells stably transfected with the human A2A receptor).

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of an adenosine receptor agonist (e.g., NECA) or the cell supernatant containing adenosine.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Generate a dose-response curve to determine the EC50 of the agonist or the relative activation by the experimental sample.

Conclusion

References

Methodological & Application

Methotrexate In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methotrexate (B535133) (MTX) in in vitro cell culture experiments. This document outlines the core mechanisms of MTX action, presents quantitative data on its effects on various cell lines, and offers detailed protocols for key experimental assays.

Introduction to Methotrexate's Mechanism of Action

Methotrexate is a folate analog that functions as a potent antimetabolite and is widely used in chemotherapy and for the treatment of autoimmune diseases.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate (THF).[1][2][3] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][4] By blocking THF production, methotrexate disrupts DNA synthesis, repair, and cellular replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[2][4][5]

Beyond its classical role as a DHFR inhibitor, methotrexate's effects are multifaceted. Once inside the cell, it is converted to its polyglutamated form (MTX-PGs), which enhances its intracellular retention and inhibitory activity.[4] MTX-PGs also inhibit other enzymes in the folate and purine (B94841) synthesis pathways, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[4] Inhibition of ATIC leads to an accumulation of intracellular AICAR and a subsequent increase in extracellular adenosine, which has potent anti-inflammatory effects.[4]

Quantitative Data on Methotrexate's In Vitro Efficacy

The sensitivity of cancer cell lines to methotrexate varies significantly depending on the tissue of origin and the molecular characteristics of the cells. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
HTC-116 Colorectal Carcinoma230012MTT
37024MTT
15048MTT
A-549 Lung Carcinoma>1000 (no effect)12MTT
>1000 (no effect)24MTT
10048MTT
Saos-2 Osteosarcoma0.035144 (6 days)MTT
Daoy Medulloblastoma0.095144 (6 days)MTT
A549 Non-Small Cell Lung CancerNot specifiedNot specifiedMTT
H1975 Non-Small Cell Lung CancerNot specifiedNot specifiedMTT
HEP3B Hepatocarcinoma18.3424Not specified
AML12 Healthy Liver Cells>2024Not specified

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay protocol.

Key In Vitro Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to evaluate the effects of methotrexate on cultured cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • Methotrexate stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of methotrexate in culture medium. Remove the old medium from the wells and add 100 µL of the methotrexate dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with methotrexate and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after methotrexate treatment. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Table 2: Effect of Methotrexate on Apoptosis in Jurkat T-lymphocytic Cells
TreatmentConcentration (µM)Incubation Time (h)% Annexin V Positive Cells
Control 024~2-5%
Methotrexate 0.001 - 1024Significant increase
Methotrexate + anti-Fas 0.148 (MTX), 6 (anti-Fas)Marked increase

Data is generalized from multiple studies. Specific percentages can vary.[7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with methotrexate and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of PI.

Table 3: Effect of Methotrexate on Cell Cycle Distribution in Daoy and Saos-2 Cells
Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Daoy Control~55%~30%~15%
MTX (0.1-40 µM)DecreaseIncreaseVariable
Saos-2 Control~60%~25%~15%
MTX (0.1-40 µM)DecreaseIncreaseVariable

Data is generalized from published studies. Methotrexate treatment typically leads to an accumulation of cells in the S phase of the cell cycle.

Visualizing Methotrexate's Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to methotrexate's mechanism of action and experimental application.

Methotrexate_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition ATIC ATIC MTX_int->ATIC Inhibition (as MTX-PGs) DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF Reduction DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle_Arrest AICAR AICAR Adenosine Adenosine (Anti-inflammatory) ATIC->Adenosine Leads to Increased Extracellular Adenosine

Methotrexate's dual mechanism of action.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with Serial Dilutions of Methotrexate seed_cells->drug_treatment incubation Incubate for 24, 48, or 72 hours drug_treatment->incubation assay Perform Cell Viability, Apoptosis, or Cell Cycle Assay incubation->assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) assay->data_acquisition data_analysis Data Analysis (IC50, % Apoptosis, etc.) data_acquisition->data_analysis end End data_analysis->end

General workflow for in vitro cytotoxicity testing.

Conclusion

These application notes provide a foundational understanding and practical protocols for conducting in vitro cell culture studies with methotrexate. The provided quantitative data serves as a reference for expected outcomes, while the detailed protocols offer a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. The visualization of the signaling pathway and experimental workflow aims to clarify the complex interactions and procedural steps involved in methotrexate research.

References

Application Notes and Protocols for High-Dose Methotrexate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of high-dose methotrexate (B535133) (HD-MTX) in preclinical animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate the design and execution of in vivo studies.

Introduction

Methotrexate (MTX) is a folate antagonist widely used in chemotherapy and as an immunosuppressant.[1] High-dose methotrexate (HD-MTX), defined as doses exceeding 500 mg/m², is a critical component in the treatment of various cancers, including osteosarcoma, acute lymphoblastic leukemia, and certain lymphomas.[2][3] Preclinical studies in animal models are essential for understanding the pharmacokinetics, pharmacodynamics, and toxicity of HD-MTX, as well as for evaluating novel therapeutic strategies and rescue agents.

Data Presentation: Quantitative Summary of Dosages

The effective and toxic doses of methotrexate vary significantly depending on the animal model, the indication under investigation, and the administration schedule. The following tables summarize reported dosages from various preclinical studies.

Table 1: High-Dose Methotrexate Dosage in Murine Models

Animal ModelDisease/IndicationDosageRoute of AdministrationStudy Duration/ScheduleReference(s)
L1210 Leukemia & Sarcoma 180 MiceCancer400 mg/kgSubcutaneous (s.c.)Single course with leucovorin rescue[4]
L1210 Leukemia & Sarcoma 180 MiceCancer800 mg/kgSubcutaneous (s.c.)Single course with leucovorin rescue[4]
C57BL x C3H F1 MiceHematopoietic Toxicity500 mg/kgIntraperitoneal (i.p.)Single bolus[5]
32Dp210 CML Model (C3H-He/J Mice)Cancer2-6 mg/kg/dayIntraperitoneal (i.p.)Daily[6]
Female Mice (24g)Pharmacokinetics1-4 mg/kg/dayIntraperitoneal (i.p.)Daily, dose escalation[7]
DBA/1J MiceCollagen-Induced Arthritis20 mg/kg/weekSubcutaneous (s.c.)Weekly[8]

Table 2: High-Dose Methotrexate Dosage in Rat Models

Animal ModelDisease/IndicationDosageRoute of AdministrationStudy Duration/ScheduleReference(s)
Wistar RatsAcute Toxicity1.8 - 11.3 g/kgIntravenous (i.v.) infusion8 hours[9]
Wistar RatsPharmacokinetics31 mg/kgIntravenous (i.v.) injectionSingle dose[10]
Collagen-Induced Arthritic RatsArthritis0.3 - 1.5 mg/kgSubcutaneous (s.c.)Every 2 days[11]
Anesthetized RatsPharmacokinetics10, 50, 250, 1000 mg/kgIntravenous (i.v.) infusionShort-term infusion[12]
Wistar RatsSubacute Toxicity0.062, 0.250 mg/kgIntraperitoneal (i.p.)Daily for 28 days[13]

Experimental Protocols

Protocol 1: HD-MTX Administration in a Murine Leukemia Model (Adapted from Sirotnak et al., 1978)

Objective: To evaluate the antitumor efficacy of HD-MTX with leucovorin rescue.

Animal Model: Mice bearing L1210 leukemia or Sarcoma 180 ascites tumors.

Materials:

  • Methotrexate sodium salt for injection

  • Leucovorin calcium salt for injection

  • Sterile 0.9% saline

  • Syringes and needles (27G or smaller) for subcutaneous injection

Procedure:

  • Drug Preparation:

    • Reconstitute methotrexate and leucovorin with sterile saline to the desired stock concentrations. For example, a 40 mg/mL methotrexate solution and a 12 mg/mL leucovorin solution.

    • Further dilute with sterile saline to the final injection concentration based on the average weight of the mice.

  • HD-MTX Administration:

    • Administer methotrexate at a dose of 400 mg/kg via subcutaneous injection.

  • Leucovorin Rescue:

    • Beginning 16 to 20 hours after methotrexate administration, administer leucovorin at a dose of 12 mg/kg subcutaneously.

    • Repeat the leucovorin administration every 2 hours for a total of 5 doses.[4]

  • Monitoring:

    • Monitor animals for signs of toxicity, including weight loss, lethargy, and ruffled fur.

    • Tumor burden can be assessed by monitoring ascites volume or total tumor cell count.

    • For survival studies, monitor animals daily and record the date of death.

Protocol 2: Pharmacokinetic Study of HD-MTX in Rats (Adapted from Jansen et al., 1985)

Objective: To determine the pharmacokinetic profile and tissue distribution of HD-MTX.

Animal Model: Male Wistar rats.

Materials:

  • Methotrexate sodium salt for injection

  • Sterile 0.9% saline

  • Surgical instruments for intravenous cannulation

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Tissue collection supplies

Procedure:

  • Animal Preparation:

    • Anesthetize the rats according to an approved institutional protocol.

    • Implant a cannula into a suitable vein (e.g., jugular or femoral vein) for drug administration and blood sampling.

  • Drug Administration:

    • Administer a single intravenous bolus of methotrexate at 31 mg/kg.[10]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 12, 24 hours) post-injection.

    • Process blood to separate plasma and store at -80°C until analysis.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, bone marrow, intestine).[10]

  • Sample Analysis:

    • Determine methotrexate concentrations in plasma and tissue homogenates using a validated analytical method, such as high-performance liquid chromatography (HPLC) or an enzymatic assay.

Signaling Pathways and Experimental Workflows

Methotrexate's Primary Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides.[1] This inhibition leads to a depletion of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, ultimately disrupting DNA and RNA synthesis and repair.[14][15]

MTX_Mechanism MTX Methotrexate SLC19A1 SLC19A1 (Reduced Folate Carrier) MTX->SLC19A1 Uptake MTX_in Intracellular Methotrexate SLC19A1->MTX_in FPGS FPGS MTX_in->FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibition MTX_PG Methotrexate Polyglutamates (MTXPGs) FPGS->MTX_PG MTX_PG->DHFR Stronger Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis and Repair Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA

Caption: Methotrexate's core mechanism of action.

Anti-Inflammatory Signaling of Methotrexate

In addition to its anti-proliferative effects, methotrexate exhibits anti-inflammatory properties, particularly at lower doses. This is partly mediated by the inhibition of the JAK/STAT pathway and the activation of pathways leading to the release of adenosine, a potent anti-inflammatory molecule.[16]

MTX_AntiInflammatory cluster_jak_stat JAK/STAT Pathway cluster_adenosine Adenosine Pathway Cytokine_Receptor Cytokine Receptor JAK JAK1, JAK2 Cytokine_Receptor->JAK STAT STAT1, STAT5 JAK->STAT Phosphorylation Transcription Pro-inflammatory Gene Transcription STAT->Transcription ATIC ATIC AICAR AICAR Accumulation ATIC->AICAR Inhibition by MTXPGs AMP AMP AICAR->AMP Adenosine Adenosine AMP->Adenosine Adenosine_Receptor Adenosine Receptors (A2A, A3) Adenosine->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory MTX Methotrexate MTX->JAK Inhibits Phosphorylation MTX->ATIC Inhibits via MTXPGs

Caption: Anti-inflammatory signaling of Methotrexate.

Experimental Workflow for HD-MTX Efficacy Study in a Xenograft Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of HD-MTX in a cancer xenograft mouse model.

HDMTX_Xenograft_Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_growth Allow Tumors to Reach Palpable Size tumor_inoculation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment_hd_mtx Administer HD-MTX + Leucovorin Rescue randomization->treatment_hd_mtx HD-MTX Group treatment_control Administer Vehicle Control randomization->treatment_control Control Group monitoring Monitor Tumor Growth (e.g., caliper measurements) and Body Weight treatment_hd_mtx->monitoring treatment_control->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, humane endpoints) monitoring->endpoint endpoint->monitoring No euthanasia Euthanize Animals endpoint->euthanasia Yes data_analysis Data Analysis (Tumor Growth Inhibition, Survival) euthanasia->data_analysis

Caption: Workflow for HD-MTX in a xenograft model.

Important Considerations

  • Toxicity: HD-MTX can cause significant toxicity, including myelosuppression, mucositis, and nephrotoxicity.[17] Close monitoring of animal health is crucial.

  • Leucovorin Rescue: Leucovorin (folinic acid) is often administered after HD-MTX to mitigate toxicity to normal cells.[4] The timing and dose of leucovorin are critical for effective rescue without compromising antitumor efficacy.

  • Hydration and Urinary Alkalinization: Maintaining adequate hydration and ensuring an alkaline urine pH can help prevent methotrexate precipitation in the renal tubules, a major cause of nephrotoxicity.[2][18]

  • Pharmacokinetics: The pharmacokinetic profile of methotrexate can vary between species.[19] It is important to consider these differences when translating findings from animal models to humans.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

By providing this detailed information, we aim to support the research community in conducting robust and reproducible preclinical studies involving high-dose methotrexate.

References

Application Notes and Protocols for In Situ Gel Formulations for Targeted Methotrexate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of in situ gelling systems for the targeted delivery of Methotrexate (MTX). In situ gels are liquid formulations that undergo a phase transition to a gel state upon administration, triggered by physiological stimuli such as temperature or pH. This technology offers a promising platform for localized and sustained drug delivery, minimizing systemic toxicity and enhancing therapeutic efficacy.

Introduction to In Situ Gels for Methotrexate Delivery

Methotrexate, a potent folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[1] However, its systemic administration is often associated with severe side effects. In situ gel formulations provide an advanced drug delivery strategy to concentrate MTX at the target site, such as a tumor or an inflamed joint, thereby improving its therapeutic index.[1][2] These formulations are typically administered as low-viscosity solutions that transform into a gel depot in situ, providing sustained release of the drug.[3][4]

Commonly used polymers for these formulations include thermoresponsive polymers like Pluronic F-127 (PF-127), which transitions from a sol to a gel at physiological body temperature, and pH-sensitive polymers that gelify in response to changes in pH.[1][5][6] Co-polymers such as Hydroxypropyl Methylcellulose (HPMC) and xanthan gum can be incorporated to modulate the gelation properties and drug release profile.[1][4]

Key Advantages of In Situ Gels for Methotrexate Delivery

  • Targeted Delivery: Enables localized drug action, reducing systemic exposure and associated side effects.[1][2]

  • Sustained Release: Forms a drug depot at the site of injection, providing controlled and prolonged release of Methotrexate.[4][5][7]

  • Improved Patient Compliance: Reduces the frequency of administration compared to conventional therapies.[4]

  • Ease of Administration: The formulation is a liquid at room temperature, allowing for easy injection.[1][3]

  • Biocompatibility and Biodegradability: Formulations are often composed of biocompatible polymers that can be biodegradable.[3][4]

Experimental Protocols

Preparation of a Thermoresponsive Methotrexate In Situ Gel

This protocol describes the "cold method" for preparing a thermoresponsive in situ gel using Pluronic F-127 and a co-polymer.[1][4]

Materials:

  • Methotrexate (MTX)

  • Pluronic F-127 (PF-127)

  • Hydroxypropyl Methylcellulose K4M (HPMC K4M) or Xanthan Gum

  • Cold deionized water (4-5°C)

  • Magnetic stirrer and stirring bar

  • Refrigerator (4°C)

Procedure:

  • Polymer Dispersion: Slowly add the weighed amount of Pluronic F-127 and the co-polymer (e.g., HPMC K4M) to cold deionized water under continuous magnetic stirring.[1]

  • Dissolution: Continue stirring until the polymers are completely dispersed. To ensure complete dissolution and prevent foaming, the dispersion can be stored at 4°C overnight.[1]

  • Drug Incorporation: Once a clear solution is formed, add the accurately weighed amount of Methotrexate to the polymer solution.

  • Final Mixing: Continue stirring in the cold until the drug is completely dissolved and a homogenous solution is obtained.

  • Storage: Store the final formulation at 4°C.

Diagram of the In Situ Gel Preparation Workflow:

G cluster_0 Preparation of Thermoresponsive In Situ Gel start Start polymer_dispersion Disperse Pluronic F-127 and Co-polymer in Cold Water start->polymer_dispersion dissolution Store at 4°C Overnight for Complete Dissolution polymer_dispersion->dissolution drug_incorporation Add Methotrexate to the Polymer Solution dissolution->drug_incorporation final_mixing Stir Until a Homogenous Solution is Obtained drug_incorporation->final_mixing storage Store Final Formulation at 4°C final_mixing->storage end_node End storage->end_node

Caption: Workflow for the preparation of a thermoresponsive Methotrexate in situ gel.

Characterization of the In Situ Gel

Principle: To determine the temperature at which the sol-to-gel transition occurs and the time taken for this transition.

Procedure:

  • Transfer 2 mL of the prepared formulation into a test tube.

  • Immerse the test tube in a temperature-controlled water bath.

  • The temperature of the water bath is gradually increased from room temperature.

  • The gelation temperature is the point at which the formulation no longer flows when the test tube is inverted by 90°.[4]

  • The gelation time is recorded as the time taken for the gelation to occur at a physiological temperature (e.g., 37°C).[4]

Principle: To measure the viscosity of the formulation in its sol state (at room temperature) and gel state (at physiological temperature).

Procedure:

  • Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the formulation.

  • For the sol state, maintain the temperature at 25°C.

  • For the gel state, increase the temperature to 37°C.

  • Record the viscosity at different shear rates.

Principle: To evaluate the release profile of Methotrexate from the in situ gel over time.

Procedure:

  • A common method is the dialysis bag diffusion technique.[1]

  • Accurately measure a specific volume of the in situ gel formulation and place it in a dialysis bag.

  • Securely tie both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the temperature of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1]

  • Analyze the withdrawn samples for Methotrexate content using a suitable analytical method (e.g., UV-Vis spectrophotometry).[1]

  • Plot the cumulative percentage of drug released against time.

Diagram of the In Vitro Drug Release Study Workflow:

G cluster_1 In Vitro Drug Release Study start Start place_gel Place In Situ Gel in Dialysis Bag start->place_gel immerse_bag Immerse Dialysis Bag in Release Medium (37°C) place_gel->immerse_bag sample_withdrawal Withdraw Samples at Predetermined Intervals immerse_bag->sample_withdrawal sample_analysis Analyze Samples for Methotrexate Content sample_withdrawal->sample_analysis plot_data Plot Cumulative Drug Release vs. Time sample_analysis->plot_data end_node End plot_data->end_node

Caption: Workflow for the in vitro drug release study of Methotrexate from an in situ gel.

Quantitative Data Summary

The following tables summarize typical formulation compositions and characterization data for Methotrexate in situ gels based on published literature.

Table 1: Example Formulations of Thermoresponsive Methotrexate In Situ Gels

Formulation CodeMethotrexate (% w/v)Pluronic F-127 (% w/v)HPMC K4M (% w/v)Xanthan Gum (% w/v)Reference
M40.5201.5-[1][8]
F8-22-0.6[4]
FNEG6----[9]

Table 2: Characterization Parameters of Methotrexate In Situ Gels

Formulation CodeGelation Temperature (°C)Gelation Time (seconds)Viscosity (cps at 37°C)Cumulative Drug Release (%)Time (hours)Reference
M434.8 ± 0.51--93.26 ± 2.3996[1][2]
F829.6 ± 0.2328 ± 2-95.29 ± 1.12132[4]
PCL-PEG-PCL~37--~92336 (14 days)[5]
PPSG-(+)---49.32 ± 6.20 (MTX)336 (14 days)[7][10]
Gel/PVA (A3)---85.28 ± 0.96 (at pH 1.2)-[6]

In Vivo Evaluation

In vivo studies are crucial to assess the efficacy and biocompatibility of the developed in situ gel formulations.

Animal Models
  • Rheumatoid Arthritis: Freund's complete adjuvant (FCA)-induced arthritis in rats is a common model to evaluate the anti-inflammatory efficacy of intra-articularly injected Methotrexate in situ gels.[1][4]

  • Cancer: Xenograft tumor models in mice can be used to assess the anti-tumor efficacy of locally injected Methotrexate in situ gels.

Efficacy Studies
  • Rheumatoid Arthritis: Efficacy is typically assessed by measuring the reduction in paw edema and joint swelling over time.[1][2] Histopathological examination of the joints can also be performed to evaluate the reduction in inflammation and joint destruction.[4]

  • Cancer: Tumor volume is measured periodically to determine the inhibition of tumor growth. Survival studies can also be conducted.

Biocompatibility Studies

Histopathological analysis of the tissue at the injection site is performed to evaluate for any signs of inflammation, irritation, or toxicity caused by the in situ gel formulation.[1][4]

Conclusion

In situ gel formulations represent a versatile and effective platform for the targeted and sustained delivery of Methotrexate. By carefully selecting the polymers and optimizing the formulation parameters, it is possible to develop injectable systems that can improve the therapeutic outcome for patients with cancer and rheumatoid arthritis while minimizing systemic side effects. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working on the development of such advanced drug delivery systems.

References

Application Notes and Protocols: Synthesis of Methotrexate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various Methotrexate (B535133) (MTX) derivatives. It is intended to serve as a comprehensive resource for researchers and scientists involved in the fields of medicinal chemistry, pharmacology, and drug development. The protocols outlined herein describe the synthesis of photo-cross-linking, fluorinated, and ferrocenyl-modified Methotrexate analogs, offering tools to investigate its mechanism of action and develop novel therapeutic agents.

Introduction to Methotrexate and its Derivatives

Methotrexate is a cornerstone of chemotherapy and the treatment of autoimmune diseases.[1][2] It functions primarily as a potent competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4][5] By blocking DHFR, Methotrexate leads to a depletion of intracellular tetrahydrofolate (THF), halting DNA and RNA synthesis and inducing cell cycle arrest, particularly in rapidly dividing cells.[3][6]

The development of Methotrexate derivatives aims to enhance its therapeutic index, overcome drug resistance, and elucidate its complex biological interactions. Modifications to the parent molecule can alter its binding affinity to DHFR, its cellular uptake and retention, and its metabolic fate.[2][7][8] This document details the synthesis of several key classes of MTX derivatives, providing protocols and comparative data to aid in their application.

Data Presentation: Comparative Analysis of Methotrexate Derivatives

The following tables summarize key quantitative data for the synthesized Methotrexate derivatives, facilitating a clear comparison of their biological activities and properties.

Table 1: Inhibitory Activity of Methotrexate Derivatives against Dihydrofolate Reductase (DHFR)

Derivative ClassExample CompoundTarget EnzymeReported IC50Reported KiKey CharacteristicsReference
Photo-Cross-Linking Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysineDHFR~2x less potent than MTXCompetitiveGenerates a highly reactive nitrene intermediate upon UV activation.[1][1]
Fluorinated γ-fluoromethotrexate (FMTX)DHFRNearly equivalent to MTX-Exhibits greatly diminished ability to form poly-γ-glutamates, potentially reducing toxicity.[7][7]
Lysine (B10760008) Conjugates MTX-γ-lysineDHFRInhibition decreased 3-fold relative to MTX-Increased number of lysine residues decreases cellular uptake.[9][9]
Ferrocenyl Ferrocenyl-MTX ConjugateDHFRModerate inhibitor-Able to overcome multidrug resistance in some cancer cell lines.[8][8]

Table 2: Cytotoxicity and In Vivo Efficacy of Methotrexate Derivatives

Derivative ClassExample CompoundCell LineReported IC50 / ED50In Vivo ModelReported EfficacyReference
Fluorinated Fluorinated MTX derivativeEL4 cells>100 μM (compared to 1.57 μM for MTX)Adjuvant arthritis in ratsSignificant reduction in paw swelling.[10]
Aza Homologues Aza homologue of MTXCCRF-CEM cellsLess cytotoxic than MTXL-1210 leukemia in mice%ILS = 55% (compared to 88% for MTX)[11]
8-Alkyl-7,8-dihydro 8-Alkyl-7,8-dihydro-MTXCCRF-CEM cells-L-1210 leukemia in miceSome antileukemic activity.[12]
Lysine Conjugates MTX-γ-(Lys)1-3L1210 cellsToxicity decreased up to 120-fold relative to MTXL1210 leukemic miceILS of 80-100% at 40 mg/kg.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key Methotrexate derivatives.

Synthesis of Photo-Cross-Linking Methotrexate Derivatives (Aryl Azide)

This protocol describes a generalized procedure for synthesizing an aryl azide-containing Methotrexate derivative by coupling an azido-functionalized acylating agent to a lysine side chain of a Methotrexate analogue.[1]

Materials:

  • Methotrexate-γ-lysine

  • N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Standard laboratory glassware

  • Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of the Photoreactive Group: Dissolve the N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid in anhydrous DMF.[1]

  • Coupling Reaction: In a separate flask, dissolve Methotrexate-γ-lysine in anhydrous DMF and add triethylamine to act as a base. Slowly add the activated aryl azide (B81097) solution to the Methotrexate solution.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up and Purification: Once the reaction is complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by centrifugation or filtration.[1] Purify the crude product using reverse-phase HPLC to obtain the final Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine derivative.[1]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Synthesis of γ-Fluoromethotrexate (FMTX)

The synthesis of γ-fluoromethotrexate involves the introduction of a fluorine atom at the γ-position of the glutamate (B1630785) moiety. While a detailed step-by-step protocol is not provided in the searched literature, the general strategy involves the synthesis of γ-fluoroglutamic acid, which is then coupled to the pteroic acid backbone of Methotrexate.[7][10]

Conceptual Steps:

  • Synthesis of γ-fluoroglutamic acid: This is a key intermediate. Its synthesis often involves specialized fluorination reagents and stereoselective methods to obtain the desired enantiomer.

  • Coupling to Pteroic Acid: The synthesized γ-fluoroglutamic acid is then coupled to 4-amino-4-deoxy-N¹⁰-methylpteroic acid using standard peptide coupling techniques.

  • Purification and Characterization: The final product is purified by chromatographic methods and characterized by spectroscopic analysis.

Synthesis of Ferrocenyl-Methotrexate Conjugates

This protocol outlines the synthesis of Methotrexate derivatives incorporating a ferrocenyl moiety, which has been shown to overcome multidrug resistance.[8][13]

Materials:

  • rac-N-Fmoc-2-aminomethyl-1-ferrocenecarboxylic acid

  • 2-chlorotrityl resin

  • Fmoc-protected amino acids

  • Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • Methotrexate (MTX-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Preparative HPLC system

Procedure:

  • Resin Preparation: Swell the 2-chlorotrityl resin in dichloromethane (B109758) (DCM). React the resin with the desired Fmoc-protected amino acid in the presence of DIPEA.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[13]

  • Peptide Elongation (if applicable): Repeat steps 1 and 2 to build a di- or tripeptide on the resin.

  • Coupling of Ferrocene (B1249389) Moiety: Couple rac-N-Fmoc-2-aminomethyl-1-ferrocenecarboxylic acid to the N-terminus of the resin-bound peptide using HOBt and DIC as coupling agents.[13]

  • Fmoc Deprotection: Remove the Fmoc group from the ferrocene moiety with 20% piperidine in DMF.

  • Coupling of Methotrexate: Conjugate Methotrexate (acid form) to the free amine of the ferrocenyl-peptide resin using HOBt and DIC.[13]

  • Cleavage from Resin: Cleave the final product from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water.[13]

  • Purification and Characterization: Isolate and purify the product by preparative HPLC. Confirm the structure using NMR and HPLC-mass spectrometry.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Methotrexate and a general experimental workflow for its derivative synthesis.

methotrexate_pathway cluster_cell Cell MTX_ext Methotrexate (extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int Methotrexate (intracellular) RFC1->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle_Arrest

Caption: Methotrexate's mechanism of action via DHFR inhibition.

synthesis_workflow start Start: Select MTX Derivative Type reagents Gather Starting Materials & Reagents start->reagents reaction Perform Chemical Synthesis (e.g., Coupling, Fluorination) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Crude Product Isolation monitoring->workup Complete purification Purification (HPLC, Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Methotrexate Derivative characterization->final_product

Caption: General workflow for synthesizing Methotrexate derivatives.

photo_crosslinking_workflow start Synthesize Photo-Cross-Linking MTX Derivative binding Incubate with Target Protein (e.g., DHFR) in the dark start->binding uv_irradiation UV Irradiation (e.g., 254-365 nm) binding->uv_irradiation crosslinking Covalent Cross-Linking of MTX Derivative to Target uv_irradiation->crosslinking analysis Analyze Cross-Linked Product (SDS-PAGE, Mass Spectrometry) crosslinking->analysis identification Identify Binding Partners & Interaction Sites analysis->identification

Caption: Experimental workflow for photo-affinity labeling.

References

Application Notes: Utilizing Methotrexate for Robust Selection of Gene-Transduced Cells

References

Establishing Methotrexate-Resistant Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing methotrexate (B535133) (MTX)-resistant cancer cell lines. The development of such cell lines is a critical step in understanding the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and for the preclinical evaluation of new compounds designed to overcome resistance. Methotrexate, a folate analog, inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, thereby disrupting DNA replication and cell proliferation.[1] Resistance to this cornerstone chemotherapeutic agent is a significant clinical challenge.[1]

The protocols detailed below describe the widely used stepwise dose-escalation method, which mimics the gradual development of clinical resistance.[1][2]

Mechanisms of Methotrexate Resistance

A thorough understanding of the potential mechanisms of MTX resistance is fundamental for experimental design and data interpretation. Cancer cells can evade the cytotoxic effects of methotrexate through several molecular alterations:

  • Increased Dihydrofolate Reductase (DHFR) Expression: Amplification of the DHFR gene is a common mechanism, leading to an overproduction of the target enzyme.[3][4] This increased enzyme level requires higher concentrations of methotrexate to achieve effective inhibition.[3][5]

  • Decreased Drug Uptake: Reduced expression or mutations in the SLC19A1 gene, which encodes the reduced folate carrier (RFC), can impair the transport of methotrexate into the cancer cell.[1][6]

  • Decreased Polyglutamylation: Inside the cell, methotrexate is modified by the addition of glutamate (B1630785) residues, a process called polyglutamylation. This modification enhances its intracellular retention and inhibitory activity against DHFR and other enzymes.[3][5] Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamylation and subsequent drug efflux.[1][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell, reducing its intracellular concentration.[6]

  • Alterations in Target Enzymes: Mutations in DHFR can decrease its binding affinity for methotrexate, rendering the drug less effective.[6]

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of Methotrexate

Objective: To determine the half-maximal inhibitory concentration (IC50) of methotrexate for the parental cancer cell line. This value is crucial for establishing the starting concentration for the resistance induction protocol.

Methodology:

  • Cell Seeding: Culture the parental cancer cells to approximately 80% confluency.[7] Harvest the cells and seed them in a 96-well plate at a predetermined optimal density.[8] Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[8]

  • Drug Preparation and Treatment: Prepare a stock solution of methotrexate. Perform serial dilutions to create a range of concentrations. A common approach is to use a 9-point dose-response curve with half-log10 steps.[9] Remove the existing medium from the cells and add the medium containing the different methotrexate concentrations.[9] Include a vehicle control (medium without the drug).[1]

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings, typically 72 hours.[1]

  • Cell Viability Assay: Utilize a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.[8][9] Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[9]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.[1]

  • Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control.[1] Plot the cell viability against the logarithm of the methotrexate concentration and use non-linear regression analysis to determine the IC50 value.[1]

Protocol 2: Stepwise Dose Escalation for Resistance Induction

Objective: To gradually expose the cancer cell line to increasing concentrations of methotrexate to select for a resistant population.[2]

Methodology:

  • Initiation: Begin by culturing the parental cells in their complete medium containing a low concentration of methotrexate. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth) or half the IC50 value determined in Protocol 1.[1][10]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the methotrexate concentration.[2] A typical stepwise increase is 1.5 to 2-fold the previous concentration.[2]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. The medium containing methotrexate should be replaced every 2-3 days.[10] Passage the cells when they reach 70-80% confluency.[8]

  • Establishment of the Resistant Line: Continue this process of stepwise dose increases until the cells can proliferate in a significantly higher concentration of methotrexate (e.g., 10-fold or higher than the initial IC50).[1] At this point, the cell line is considered methotrexate-resistant.

  • Stabilization: To ensure the stability of the resistant phenotype, culture the resistant cell line in the medium containing the final concentration of methotrexate for at least 8-10 passages.[1] It is also recommended to freeze cell stocks at different resistance levels.[10]

Protocol 3: Confirmation and Quantification of Resistance

Objective: To confirm and quantify the degree of resistance in the newly established cell line compared to the parental line.

Methodology:

  • Cell Culture: Culture the parental cells in drug-free medium and the resistant cells in medium containing the final established concentration of methotrexate.[1] One to two passages before the assay, culture the resistant cells in drug-free medium to avoid interference from any residual drug.[1]

  • IC50 Determination: Perform a cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines using the same range of methotrexate concentrations.[1]

  • Calculation of Resistance Index (RI): Determine the IC50 values for both cell lines. The Resistance Index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[1][11]

Data Presentation

Table 1: Example IC50 Values of Methotrexate in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia> 50-fold resistance in MTX-resistant line[12]
MOLT-4Leukemia> 50-fold resistance in MTX-resistant line[12]
MCF-7Breast Cancer6.7-fold cross-resistance to MTX[13]
V79Chinese HamsterResistant to 1200 nM and 2400 nM[14]
Saos-2Osteosarcoma12.73-fold resistance in MTX-resistant line[11]
HT-29Colon CancerResistant populations emerged after treatment[15]
SCC15Squamous Cell CarcinomaMultiple resistant sublines established[16]
DaoyMedulloblastoma9.5 x 10⁻² µM[17]
Saos-2Osteosarcoma3.5 x 10⁻² µM[17]
HTC-116Colorectal Cancer0.15 mM (48h)[18][19]
A-549Lung Carcinoma0.10 mM (48h)[19]
Pediatric Leukemia/LymphomaVariousMedian IC50: 78 nM[20]

Table 2: Example of Resistance Index (RI) Calculation

Cell LineIC50 Parental (nM)IC50 Resistant (nM)Resistance Index (RI)
Example Cell Line A2020010
Example Cell Line B50100020

Visualizations

G Experimental Workflow for Establishing MTX-Resistant Cell Lines cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistant Line cluster_3 Phase 4: Downstream Applications start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (Protocol 1) start->ic50_initial induction Stepwise Dose Escalation (Protocol 2) ic50_initial->induction Start at IC20 or 0.5x IC50 increase_dose Increase MTX Concentration (1.5-2x) induction->increase_dose Repeat Cycles monitoring Monitor Cell Proliferation and Viability increase_dose->monitoring Repeat Cycles monitoring->induction Repeat Cycles stable_line Stable MTX-Resistant Cell Line monitoring->stable_line Cells proliferate at >10x IC50 ic50_resistant Determine Resistant IC50 (Protocol 3) stable_line->ic50_resistant ri_calc Calculate Resistance Index (RI) ic50_resistant->ri_calc mechanism_study Mechanism of Resistance Studies ri_calc->mechanism_study drug_screening Screening of Novel Compounds ri_calc->drug_screening

Caption: Workflow for generating and characterizing methotrexate-resistant cancer cell lines.

G Key Signaling Pathways in Methotrexate Resistance cluster_uptake Drug Transport cluster_metabolism Intracellular Metabolism cluster_target Target Interaction cluster_resistance Resistance Mechanisms MTX_ext Extracellular Methotrexate RFC RFC (SLC19A1) MTX_ext->RFC Uptake MTX_int Intracellular Methotrexate RFC->MTX_int ABC ABC Transporters (Efflux) MTX_int->ABC Efflux FPGS FPGS (Polyglutamylation) MTX_int->FPGS DHFR DHFR MTX_int->DHFR Inhibition MTX_PG MTX-Polyglutamates FPGS->MTX_PG MTX_PG->DHFR Inhibition THF THF DHFR->THF Reduction DHF DHF DHF->DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for res_uptake Decreased RFC Expression/Mutation res_uptake->RFC res_efflux Increased ABC Transporter Expression res_efflux->ABC res_fpgs Decreased FPGS Activity res_fpgs->FPGS res_dhfr DHFR Gene Amplification/Mutation res_dhfr->DHFR

Caption: Overview of methotrexate uptake, metabolism, and mechanisms of resistance.

References

Application Notes and Protocols: Co-administration of Methotrexate with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of Methotrexate (B535133) (MTX) with other therapeutic agents, focusing on synergistic effects, drug interactions, and clinical applications, particularly in the context of rheumatoid arthritis (RA). Detailed protocols for key experimental approaches are also provided.

Introduction

Methotrexate, a folate antagonist, is a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases.[1] Its efficacy is often enhanced when used in combination with other therapeutic agents, including biologic disease-modifying antirheumatic drugs (DMARDs), Janus kinase (JAK) inhibitors, and other conventional synthetic DMARDs.[2] This document outlines the rationale, clinical efficacy, safety considerations, and experimental protocols for various MTX combination therapies.

Co-administration with Biologic DMARDs

The combination of MTX with biologic DMARDs has revolutionized the management of RA, leading to improved clinical outcomes compared to monotherapy.[3] Co-therapy with MTX can enhance the efficacy of biologics, in part by reducing their immunogenicity and clearance.[4]

Tumor Necrosis Factor (TNF) Inhibitors

Rationale: TNF-α is a key pro-inflammatory cytokine in the pathogenesis of RA. Combining MTX with TNF inhibitors (e.g., Adalimumab, Etanercept, Infliximab) leads to a synergistic effect, resulting in better disease control.[5][6]

Quantitative Data Summary:

Outcome MeasureMTX + TNF InhibitorMTX MonotherapyReference
ACR20 Response (7 years) 60% (Adalimumab)-[7]
ACR50 Response (7 years) 40% (Adalimumab)-[7]
ACR70 Response (7 years) 19% (Adalimumab)-[7]
DAS28 Remission (7 years) 34.6% (Adalimumab)-[7]
ACR70 at 6 months (inadequate MTX response) Higher odds with combinationLower odds with triple therapy[8]
Radiographic Progression Less progressionMore progression[8]

Experimental Protocol: Phase III Clinical Trial of Adalimumab + MTX in Early RA

This protocol is based on the PREMIER study design.

  • Objective: To compare the efficacy and safety of adalimumab plus MTX with adalimumab monotherapy and MTX monotherapy in patients with early, aggressive RA.

  • Study Design: A multicenter, randomized, double-blind clinical trial.

  • Patient Population: MTX-naïve patients with active RA for less than 3 years.

  • Intervention:

    • Group 1: Adalimumab (40 mg subcutaneously every other week) + oral MTX (weekly, escalated to 20 mg/week).

    • Group 2: Adalimumab monotherapy (40 mg subcutaneously every other week) + placebo MTX.

    • Group 3: MTX monotherapy (weekly, escalated to 20 mg/week) + placebo adalimumab.

  • Primary Endpoints:

    • Proportion of patients achieving ACR50 response at week 52.

    • Change from baseline in the modified Total Sharp Score (mTSS) at week 52.

  • Safety Monitoring: Monitoring for adverse events, including infections and injection site reactions. Complete blood counts, liver function tests, and renal function tests are performed at regular intervals.[9]

Interleukin-6 (IL-6) Inhibitors

Rationale: IL-6 is another crucial cytokine in RA inflammation. IL-6 inhibitors (e.g., Tocilizumab, Sarilumab, Olokizumab) in combination with MTX have shown significant efficacy, particularly in patients with an inadequate response to other treatments.[10]

Quantitative Data Summary:

Outcome MeasureMTX + Olokizumab (q2w)MTX + Olokizumab (q4w)MTX + PlaceboReference
ACR20 Response (Week 12) 60.9%59.6%40.6%[11]
DAS28-CRP < 3.2 (Week 12) Significantly higherSignificantly higherLower[11]
Serious Adverse Events 7%3.2%0%[11]

Experimental Protocol: Phase III Clinical Trial of Olokizumab + MTX

  • Objective: To assess the efficacy and safety of olokizumab versus placebo in patients with RA and a prior inadequate response to TNF inhibitors.[11]

  • Study Design: 24-week multicenter, placebo-controlled, double-blind study.[11]

  • Patient Population: Patients with active RA who have failed TNF inhibitor therapy.

  • Intervention:

    • Group 1: Olokizumab 64 mg subcutaneously every 2 weeks + MTX.[11]

    • Group 2: Olokizumab 64 mg subcutaneously every 4 weeks + MTX.[11]

    • Group 3: Placebo + MTX.[11]

    • At week 16, placebo patients were re-randomized to one of the olokizumab arms.[11]

  • Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.[11]

  • Safety Monitoring: Assessment of treatment-emergent adverse events, with a focus on infections and laboratory abnormalities (e.g., neutropenia, elevated liver enzymes).[12]

Abatacept (T-cell Co-stimulation Modulator)

Rationale: Abatacept interferes with T-cell activation, a key step in the autoimmune response in RA. Its combination with MTX has demonstrated long-term, sustained efficacy and a consistent safety profile.[13][14]

Quantitative Data Summary:

Outcome MeasureMTX + AbataceptMTX MonotherapyReference
DAS28-CRP Remission (1 year) 41.4%23.3%[3]
ACR20 Response (7 years) Maintained from year 1-[13]
ACR50 Response (7 years) Maintained from year 1-[13]
ACR70 Response (7 years) Maintained from year 1-[13]
Discontinuation due to lack of efficacy 0%3.2%[3]
Serious Adverse Events (Incidence per 100 patient-years over 7 years) 17.6-[13][14]
Serious Infections (Incidence per 100 patient-years over 7 years) 3.2-[13][14]
Rituximab (B1143277) (B-cell Depleting Agent)

Rationale: Rituximab targets CD20-positive B cells, which play a role in the pathogenesis of RA. It is approved for use in combination with MTX.[15]

Quantitative Data Summary:

Outcome MeasureMTX + Rituximab (2x500mg)MTX + Rituximab (2x1000mg)MTX + PlaceboReference
ACR20 Response (Week 24) 54%51%23%[16]
ACR50 Response (Week 24) 26.3%25.9%9.3%[16]
Slowing of Joint Damage (1 year) 60% of patients-46% of patients[17]

Co-administration with Janus Kinase (JAK) Inhibitors

Rationale: JAK inhibitors are small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.[18][19] Combining JAK inhibitors (e.g., Tofacitinib, Baricitinib) with MTX has shown superiority over monotherapy in achieving clinical responses.

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Initiates JAKi JAK Inhibitor JAKi->JAK Inhibits MTX_Pathway MTX Methotrexate (MTX) Cell Cell Membrane MTX->Cell Enters Cell DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Conversion Purine Purine Synthesis THF->Purine Thymidine Thymidine Synthesis THF->Thymidine DNA DNA Synthesis & Cell Proliferation Purine->DNA Thymidine->DNA FolicAcid Folic Acid Supplementation FolicAcid->DHF Replenishes Monitoring_Workflow Start Initiate Combination Therapy Baseline Baseline Assessment: - FBC, LFTs, Renal Function - Disease Activity Score Start->Baseline Monitoring Regular Monitoring (e.g., every 1-3 months) Baseline->Monitoring Stable Disease Controlled & No Significant Toxicity Monitoring->Stable Results within acceptable range Toxicity Adverse Events or Lab Abnormalities Monitoring->Toxicity Toxicity Detected Inefficacy Lack of Efficacy Monitoring->Inefficacy Poor Response Continue Continue Therapy & Monitoring Stable->Continue Adjust Adjust Dose or Discontinue Agent Toxicity->Adjust Reassess Re-evaluate Treatment Strategy Inefficacy->Reassess

References

Application Notes and Protocols: Nanoparticle-Based Delivery of Methotrexate for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX) is a cornerstone chemotherapeutic agent that functions as a folic acid antagonist.[1] It is widely employed in the treatment of various malignancies, including breast cancer, leukemia, and lymphomas.[2][3] The primary mechanism of MTX involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleotide bases required for DNA replication and cellular proliferation.[2][3][4] However, the clinical efficacy of conventional MTX therapy is often hampered by several limitations:

  • Poor Bioavailability: MTX has low water solubility and permeability, leading to variable absorption.[1]

  • Systemic Toxicity: Its non-specific action affects all rapidly dividing cells, causing significant side effects such as myelosuppression, liver and kidney damage, and mucositis.[1][3]

  • Drug Resistance: Cancer cells can develop resistance to MTX through mechanisms like impaired drug uptake or overexpression of DHFR.[4]

Nanotechnology offers a promising strategy to overcome these challenges.[5] Encapsulating MTX into nanoparticles (NPs) can enhance its therapeutic index by improving drug solubility, providing sustained release, increasing circulation time, and enabling targeted delivery to tumor tissues, thereby reducing off-target toxicity.[1] This document provides an overview of MTX's mechanism, a summary of various nanoparticle formulations, and detailed protocols for their synthesis and evaluation.

Methotrexate: Mechanism of Action in Cancer Therapy

Methotrexate's primary anticancer effect stems from its disruption of the folate metabolic pathway, which is critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4][6] Inside the cancer cell, MTX is converted to active methotrexate polyglutamates (MTXPGs), which are potent inhibitors of several key enzymes.[4]

Key Molecular Targets of Methotrexate:

  • Dihydrofolate Reductase (DHFR): This is the primary target. Inhibition of DHFR blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), depleting the cellular pool of this essential cofactor.[4][7]

  • Thymidylate Synthase (TYMS): MTXPGs also inhibit TYMS, which is crucial for the synthesis of thymidine, a necessary component of DNA.[4]

  • AICAR Transformylase (ATIC): Inhibition of ATIC, an enzyme in the de novo purine (B94841) synthesis pathway, leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[4][8]

The accumulation of AICAR has a secondary effect: it allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] AMPK activation shifts the cell's metabolism from anabolic processes (like proliferation) towards catabolism, further contributing to the anti-proliferative effects of MTX.[9][11]

Methotrexate_Pathway cluster_cell Cancer Cell MTX_in Methotrexate (MTXPG) DHFR DHFR MTX_in->DHFR inhibits TYMS TYMS MTX_in->TYMS inhibits ATIC ATIC MTX_in->ATIC inhibits THF THF DHFR->THF converts Purine Purine Synthesis ATIC->Purine required for AICAR AICAR (Accumulates) ATIC->AICAR inhibition leads to DHF DHF DHF->DHFR THF->Purine Pyrimidine Pyrimidine Synthesis (Thymidine) THF->Pyrimidine DNA DNA Synthesis & Repair Purine->DNA Pyrimidine->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis disruption leads to AMPK AMPK (Activated) AICAR->AMPK activates Anabolism Anabolic Processes (Cell Growth) AMPK->Anabolism inhibits MTX_out Extracellular Methotrexate MTX_out->MTX_in Enters via SLC19A1 Workflow prep Nanoparticle Preparation plga Protocol 1: PLGA NPs (Double Emulsion) prep:e->plga:w cs Protocol 2: Chitosan NPs (Ionic Gelation) prep:e->cs:w char Physicochemical Characterization (Protocol 3) plga->char cs->char dls Size & Zeta Potential (DLS) char->dls sem Morphology (SEM/TEM) char->sem ee Encapsulation Efficiency & Drug Loading char->ee invitro In Vitro Evaluation char->invitro release Protocol 4: Drug Release Study (Dialysis) invitro->release mtt Protocol 5: Cytotoxicity (MTT Assay) invitro->mtt Targeting cluster_tumor Tumor Microenvironment blood_vessel Leaky Vasculature tumor_cell Tumor Cell (FR Overexpression) blood_vessel->tumor_cell Passive Targeting (EPR Effect) active_np Targeted NP (Folate-conjugated) normal_cell Normal Cell (Low FR) passive_np NP passive_np->blood_vessel Circulation passive_np->normal_cell Minimal Uptake active_np->blood_vessel Circulation active_np->tumor_cell Active Targeting (Receptor Binding) active_np->normal_cell Minimal Binding

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methotrexate Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating methotrexate (B535133) (MTX) resistance in cancer cells. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: We have developed a methotrexate-resistant cell line, and its IC50 is significantly higher than the parental line. What is the most common mechanism of resistance we should investigate first?

A1: The most frequently observed mechanism of acquired methotrexate resistance is the overexpression of its target enzyme, Dihydrofolate Reductase (DHFR), often due to gene amplification.[1][2] We recommend starting your investigation by assessing DHFR protein levels and gene copy number.

Q2: Our resistant cell line does not show any significant increase in DHFR expression or gene amplification. What other mechanisms should we consider?

A2: If DHFR levels are normal, the next step is to investigate cellular drug transport.[2][3][4] Methotrexate resistance is commonly associated with:

  • Reduced Drug Uptake: Decreased expression or function of the primary methotrexate importer, the Reduced Folate Carrier (RFC1, gene name SLC19A1).[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1, gene name ABCB1) and Breast Cancer Resistance Protein (BCRP, gene name ABCG2), which actively pump methotrexate out of the cell.[4][5]

Q3: We are observing inconsistent IC50 values for methotrexate in our cytotoxicity assays, even with the same cell line. What could be the cause of this variability?

A3: Inconsistent IC50 values for methotrexate are often due to the composition of the cell culture medium.[6][7] Standard media like RPMI-1640 contain thymidine (B127349) and hypoxanthine (B114508), which allow cells to bypass the metabolic block induced by methotrexate through the nucleotide salvage pathway, thus masking the drug's true cytotoxic effect.[6][7] For reliable and reproducible results, it is crucial to use a medium that is free of thymidine and hypoxanthine for all methotrexate cytotoxicity experiments.

Q4: Can mutations in the DHFR gene contribute to methotrexate resistance?

A4: Yes, point mutations in the DHFR gene can lead to resistance by reducing the binding affinity of methotrexate to the enzyme.[4] This allows the enzyme to maintain its normal function in the presence of the drug. If you suspect this mechanism, sequencing the DHFR coding region in your resistant and parental cell lines is recommended.

Q5: What is the role of polyglutamylation in methotrexate resistance?

A5: Methotrexate is converted to methotrexate polyglutamates (MTX-PGs) inside the cell by the enzyme folylpolyglutamate synthetase (FPGS).[4][8] This process traps the drug within the cell and increases its inhibitory effect on DHFR and other folate-dependent enzymes.[9] Resistance can arise from:

  • Decreased FPGS activity: Leading to reduced formation and retention of MTX-PGs.[4][5]

  • Increased gamma-glutamyl hydrolase (GGH) activity: This enzyme removes the polyglutamates, converting MTX-PGs back to methotrexate, which can then be effluxed from the cell.[3][5]

Troubleshooting Guides

Issue 1: Characterizing a Newly Developed MTX-Resistant Cell Line
Question Answer & Troubleshooting Steps
I've successfully generated an MTX-resistant cell line, but I'm unsure of the resistance mechanism. Where do I start? A systematic, tiered approach is recommended to investigate the most common mechanisms of acquired methotrexate resistance.
Tier 1: Assess the Target Enzyme (DHFR) Action: Perform a Western blot to compare DHFR protein levels between the parental and resistant cell lines. Action: Conduct a qPCR or Fluorescence In Situ Hybridization (FISH) analysis to determine the DHFR gene copy number.[10]
Tier 2: Investigate Drug Transport Action: If DHFR levels are normal, quantify the expression of the Reduced Folate Carrier (RFC, gene: SLC19A1) using qPCR and Western blot.[4] Action: Perform a cellular uptake assay using radiolabeled [3H]methotrexate to assess RFC function.[2] Action: Evaluate the expression of key efflux pumps like P-gp (ABCB1) and BCRP (ABCG2) via qPCR and Western blot.
Tier 3: Analyze Polyglutamylation Action: Measure the activity of folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH). Action: Quantify the intracellular levels of methotrexate polyglutamates using techniques like HPLC.
Tier 4: Sequence the DHFR Gene Action: If the above mechanisms are ruled out, sequence the coding region of the DHFR gene to check for mutations that could reduce methotrexate binding affinity.[4]
Issue 2: Inconsistent Results in Cellular Methotrexate Uptake Assays
Question Answer & Troubleshooting Steps
I'm performing a [3H]methotrexate uptake assay, but my results are highly variable between experiments. How can I improve the reliability of this assay? Cellular uptake assays are sensitive to several experimental parameters. Consistency is key to obtaining reliable data.
Cell Health and Density Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and have high viability (>95%). Use a consistent cell density for each experiment, as cell-to-cell contact can alter transporter activity.
Temperature Control Troubleshooting Step: Methotrexate transport via RFC is an active, energy-dependent process.[2] Maintain a constant temperature of 37°C during the incubation period. It is critical to run a parallel control at 4°C to measure passive diffusion and non-specific surface binding, which should be subtracted from the 37°C results.
Incubation Time Troubleshooting Step: Perform a time-course experiment to determine the initial linear range of uptake. For kinetic studies, short incubation times (e.g., 1-5 minutes) are often necessary.
pH of the Buffer Troubleshooting Step: The activity of folate transporters can be pH-dependent.[11][12] Ensure that the pH of your uptake buffer is consistent across all experiments.
Washing Steps Troubleshooting Step: After incubation with radiolabeled methotrexate, cells must be washed quickly and thoroughly with ice-cold buffer to remove extracellular drug. Inefficient washing can lead to artificially high uptake values.

Data Presentation

Table 1: Common Mechanisms of Methotrexate Resistance and Key Genes Involved

Mechanism Key Genes/Proteins Effect on Methotrexate Efficacy References
Target Enzyme Alteration Dihydrofolate Reductase (DHFR)Increased expression or mutation reduces drug binding.[1][2][4]
Reduced Drug Influx Reduced Folate Carrier (RFC, SLC19A1)Decreased expression or function limits drug entry.[4][13]
Increased Drug Efflux P-glycoprotein (P-gp, ABCB1), BCRP (ABCG2)Active pumping of methotrexate out of the cell.[4][5]
Defective Polyglutamylation Folylpolyglutamate Synthetase (FPGS)Reduced intracellular retention and activity of methotrexate.[4][5][8]
Increased Polyglutamate Hydrolysis Gamma-Glutamyl Hydrolase (GGH)Enhanced removal of polyglutamates, facilitating efflux.[3][5]
Altered Folate Pathway Enzymes Thymidylate Synthase (TYMS)Overexpression can bypass the effects of DHFR inhibition.[3][5]

Experimental Protocols

Protocol 1: Determination of Methotrexate IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of methotrexate in a thymidine- and hypoxanthine-free culture medium.

  • Drug Treatment: Remove the overnight culture medium and add 100 µL of the methotrexate dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of DHFR Gene Amplification by qPCR
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and methotrexate-resistant cell lines.

  • Primer Design: Design primers specific for the DHFR gene and a reference gene (e.g., GAPDH, B2M) that is located in a stable chromosomal region.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, genomic DNA template, and primers for both the DHFR and reference genes.

  • Thermal Cycling: Perform the qPCR according to the manufacturer's instructions.

  • Data Analysis: Calculate the ΔCt (CtDHFR - CtReference) for both the parental and resistant cell lines.

  • Relative Quantification: Determine the relative copy number of DHFR in the resistant cells compared to the parental cells using the 2-ΔΔCt method. An increase of 2-fold or more suggests gene amplification.

Mandatory Visualizations

methotrexate_resistance_mechanisms cluster_resistance Resistance Mechanisms MTX_ext Extracellular Methotrexate MTX_int Intracellular Methotrexate MTX_ext->MTX_int Uptake MTX_int->MTX_ext Efflux DHFR DHFR MTX_int->DHFR Inhibition MTX_PG MTX Polyglutamates MTX_int->MTX_PG FPGS DHF DHF THF THF DHF->THF Reduction Nucleotide_synthesis Nucleotide Synthesis THF->Nucleotide_synthesis Cell_proliferation Cell Proliferation Nucleotide_synthesis->Cell_proliferation MTX_PG->MTX_int GGH MTX_PG->DHFR Stronger Inhibition RFC Reduced Folate Carrier (RFC) RFC->MTX_int Reduced Uptake ABC ABC Transporters (e.g., P-gp, BCRP) ABC->MTX_int Increased Efflux DHFR_amp DHFR Gene Amplification/ Mutation DHFR_amp->DHFR Increased Protein FPGS Reduced FPGS Activity FPGS->MTX_PG Reduced Polyglutamylation GGH Increased GGH Activity GGH->MTX_PG Increased Deglutamylation troubleshooting_workflow start Start: MTX-Resistant Cell Line tier1 Tier 1: Analyze DHFR - Western Blot (Protein) - qPCR/FISH (Gene Copy) start->tier1 dhfr_increased DHFR Overexpression/ Amplification Confirmed tier1->dhfr_increased Increased? Yes tier2 Tier 2: Investigate Transport - qPCR/Western (RFC, ABC) - [3H]MTX Uptake Assay tier1->tier2 Increased? No transport_altered Altered Transport (Reduced Influx or Increased Efflux) Confirmed tier2->transport_altered Altered? Yes tier3 Tier 3: Analyze Polyglutamylation - FPGS/GGH Activity - HPLC for MTX-PGs tier2->tier3 Altered? No polyglut_altered Defective Polyglutamylation Confirmed tier3->polyglut_altered Altered? Yes tier4 Tier 4: Sequence DHFR Gene - Check for mutations tier3->tier4 Altered? No mutation_found DHFR Mutation Confirmed tier4->mutation_found Mutation? Yes

References

Technical Support Center: Optimizing Methotrexate Dosage in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Methotrexate (B535133) (MTX) dosage and minimizing toxicity in preclinical research models.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Methotrexate toxicity in rodent models?

A1: Common signs of MTX toxicity in mice and rats include weight loss, diarrhea, reduced food and water intake, and lethargy.[1][2] At a microscopic level, toxicity manifests as damage to rapidly dividing cells, particularly in the gastrointestinal tract (mucositis), bone marrow (myelosuppression), and kidneys (nephrotoxicity).[3][4][5][6][7] Histological examination may reveal villous atrophy in the intestines, cellular depletion in the bone marrow, and tubular necrosis in the kidneys.[1][8][9][10]

Q2: How do I select an appropriate starting dose of Methotrexate for my mouse or rat model?

A2: The appropriate starting dose of MTX depends on the research goal (e.g., anti-inflammatory vs. anti-cancer effects), the administration route, and the dosing schedule (acute vs. chronic). For chronic anti-inflammatory studies in mice, daily doses of 0.25-2 mg/kg are generally well-tolerated.[3][4] For inducing toxicity, higher doses are required. For example, a single intraperitoneal dose of 20 mg/kg can induce kidney injury in mice.[11] In rats, daily doses of 1.5-3.5 mg/kg for three days can induce intestinal mucositis.[1] It is crucial to consult literature for models similar to your intended experiment and to perform a pilot dose-finding study to determine the optimal dose for your specific model and research question.

Q3: What is Leucovorin rescue, and when should I use it in my animal model?

A3: Leucovorin (folinic acid) is a reduced folate that can bypass the metabolic block induced by MTX, thereby rescuing normal cells from toxicity.[6][12][13] It is particularly useful in high-dose MTX studies to mitigate severe side effects. The timing of leucovorin administration is critical; it should be delayed long enough to allow for the desired therapeutic effect of MTX but administered before irreversible toxicity occurs. In a murine leukemia model, a high-dose MTX regimen of 400 mg/kg was effectively rescued with 12 mg/kg of leucovorin administered 16 to 20 hours later.[14]

Q4: What are the key biomarkers to monitor for Methotrexate toxicity in preclinical studies?

A4: Key biomarkers for MTX toxicity can be assessed through blood and tissue analysis. For nephrotoxicity, serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are standard markers.[5] More sensitive kidney injury biomarkers include kidney injury molecule-1 (KIM-1) and cystatin C.[6] For hepatotoxicity, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are commonly measured.[5] Hematological toxicity can be monitored by complete blood counts (CBC) to assess for leukopenia, neutropenia, and anemia.[6] In tissues, histological analysis for damage and immunohistochemical markers of apoptosis (e.g., caspase-3) and inflammation (e.g., TNF-α, IL-1β) can provide valuable insights.[11][15]

Q5: How can I model specific Methotrexate-induced toxicities in my research?

A5: To model specific organ toxicities, you can use established protocols. For example, to induce intestinal mucositis in rats, a regimen of 2.5 mg/kg MTX administered subcutaneously for three consecutive days can be used.[8][16] To model nephrotoxicity in mice, a single intraperitoneal injection of 20 mg/kg MTX is effective.[11] The choice of model and protocol should align with the specific research question and the type of toxicity being investigated.

Data Presentation: Methotrexate Dosage and Toxicity in Rodent Models

Table 1: Methotrexate Dosage Regimens and Observed Toxicity in Mouse Models

Mouse StrainDosageRoute of AdministrationDosing ScheduleObserved Toxicity/ApplicationReference
C57BL/6, DBA/2, C3H0.25-2 mg/kgIntraperitonealDaily (5x/week) for 12-18 monthsWell-tolerated, minimal cellular suppression[3][4]
C57BL/6, DBA/2, C3H3-6 mg/kgIntraperitonealDaily (5x/week)Hematopoietic and gastrointestinal damage, early death[3][4]
Not Specified20 mg/kgIntraperitonealSingle doseKidney injury[11]
L1210 leukemia & Sarcoma 180 models400 mg/kgSubcutaneousSingle doseLethal without rescue[14]
DBA/1J20 mg/kgSubcutaneousWeeklyCollagen-Induced Arthritis model[17]
Not Specified0.15 mg/kgIntramuscularWeekly for 6 monthsTherapeutic dose for histopathological study[9][18]
Not Specified0.45 mg/kgIntramuscularWeekly for 6 monthsToxic dose causing kidney damage[9][18]

Table 2: Methotrexate Dosage Regimens and Observed Toxicity in Rat Models

Rat StrainDosageRoute of AdministrationDosing ScheduleObserved Toxicity/ApplicationReference
Wistar1.5-3.5 mg/kgNot SpecifiedDaily for 3 daysIntestinal mucositis[1]
Collagen-Induced Arthritis1.5 mg/kgSubcutaneousEvery 2 daysSignificant toxicity, weight loss[2]
Wistar2.5 mg/kgSubcutaneousDaily for 3 daysIntestinal mucositis[8][16]
Wistar0.062 - 0.250 mg/kgOral gavageDaily for 28 daysSubacute toxicity study, hepatotoxicity and nephrotoxicity at higher doses[5]
Wistar5 - 160 mg/kgIntravenousSingle dosePharmacokinetic study[19]
Wistar7 mg/kgIntraperitonealDaily for 3 daysIntestinal mucositis[20]
Albino60 mg/kgIntraperitonealSingle doseIntestinal mucositis[21]
Wistar20 mg/kgNot SpecifiedNot SpecifiedNephrotoxicity and hepatotoxicity[10]
Not Specified25 mg/kgIntraperitoneal5 mg/kg for 5 daysKidney injury[22]

Experimental Protocols

Protocol 1: Induction of Intestinal Mucositis in Rats

This protocol is adapted from studies investigating MTX-induced intestinal damage.

1. Animal Model:

  • Male Wistar rats (180-220g).

2. Materials:

  • Methotrexate (injectable solution).

  • Sterile saline.

  • Appropriate syringes and needles for subcutaneous injection.

3. Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • On days 1, 2, and 3 of the study, administer Methotrexate at a dose of 2.5 mg/kg via subcutaneous injection in the suprascapular region.[8][16]

  • A control group should receive an equivalent volume of sterile saline.

  • Monitor animals daily for clinical signs of toxicity, including body weight, food and water intake, and diarrhea.

  • On day 4 (or a predetermined endpoint), euthanize the animals and collect intestinal tissue (e.g., jejunum) for histological and biochemical analysis.

4. Toxicity Assessment:

  • Histopathology: Examine H&E stained sections for villous atrophy, crypt hyperplasia, and inflammatory cell infiltration.

  • Biochemical analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue homogenates or serum.

Protocol 2: Induction of Nephrotoxicity in Mice

This protocol is designed to induce acute kidney injury using a single high dose of MTX.

1. Animal Model:

  • Adult mice (e.g., C57BL/6), 8-10 weeks old.

2. Materials:

  • Methotrexate (injectable solution).

  • Sterile saline.

  • Appropriate syringes and needles for intraperitoneal injection.

3. Procedure:

  • Acclimatize animals for at least one week.

  • Administer a single intraperitoneal injection of Methotrexate at a dose of 20 mg/kg.[11]

  • A control group should receive an equivalent volume of sterile saline.

  • Monitor animals for signs of toxicity.

  • Collect blood samples at baseline and at predetermined time points (e.g., 24, 48, 72 hours) post-injection for serum biomarker analysis.

  • At the end of the study period (e.g., 72 hours), euthanize the animals and collect kidney tissue.

4. Toxicity Assessment:

  • Serum Biomarkers: Measure serum creatinine and BUN levels. For more sensitive detection, analyze levels of KIM-1.[6]

  • Histopathology: Examine kidney sections for signs of tubular necrosis, inflammation, and cast formation.

  • Oxidative Stress Markers: Analyze kidney tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, catalase).

Mandatory Visualizations

MTX_Signaling_Pathway cluster_cell Cell MTX_ext Methotrexate (extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 MTX_int Methotrexate (intracellular) RFC1->MTX_int FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS MTX_PG MTX Polyglutamates FPGS->MTX_PG DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion Blocked Purine_Thymidine Purine & Thymidine Synthesis THF->Purine_Thymidine DNA_RNA DNA & RNA Synthesis Purine_Thymidine->DNA_RNA Toxicity Cytotoxicity DNA_RNA->Toxicity

Caption: Core mechanism of Methotrexate action leading to cytotoxicity.

Experimental_Workflow_Toxicity start Start: Acclimatize Animals grouping Randomize into Control & MTX Groups start->grouping dosing Administer MTX or Vehicle (Specify Dose, Route, Schedule) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake dosing->monitoring sampling In-life Sampling (optional): - Blood Collection monitoring->sampling endpoint Endpoint Determination monitoring->endpoint analysis Analysis: - Histopathology - Biomarker Assays - Gene Expression sampling->analysis euthanasia Euthanasia & Tissue Collection endpoint->euthanasia euthanasia->analysis data Data Interpretation & Reporting analysis->data

Caption: General workflow for a Methotrexate toxicity study in rodents.

Leucovorin_Rescue_Logic cluster_protocol Leucovorin Rescue Protocol mtx_admin High-Dose MTX Administration wait Therapeutic Window (e.g., 16-24 hours) mtx_admin->wait leucovorin_admin Leucovorin Administration wait->leucovorin_admin Rescue no_rescue No Rescue wait->no_rescue No Rescue toxicity_mitigated Toxicity Mitigated leucovorin_admin->toxicity_mitigated severe_toxicity Severe Toxicity no_rescue->severe_toxicity

Caption: Logical flow of a Leucovorin rescue protocol post-MTX.

References

Troubleshooting inconsistent results in Methotrexate in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methotrexate (MTX) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for Methotrexate inconsistent across experiments?

A1: Inconsistent IC50 values for Methotrexate are a common issue and can stem from several factors:

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly impact cellular metabolism and drug sensitivity. It's crucial to use cells within a consistent passage range and ensure they are in the logarithmic growth phase.[1]

  • Media Composition: Standard cell culture media often contain folic acid, thymidine (B127349), and hypoxanthine (B114508). Folic acid competes with Methotrexate for uptake and binding to its target, dihydrofolate reductase (DHFR).[1] Thymidine and hypoxanthine allow cells to bypass the metabolic block induced by MTX, masking its cytotoxic effects.[2] Consider using folate-free or custom media formulations for certain experiments.

  • Methotrexate Solution Stability: Methotrexate is sensitive to light and pH.[1] Stock solutions should be protected from light and stored appropriately. Prepare fresh dilutions for each experiment to avoid degradation.

  • Serum Lot-to-Lot Variability: Fetal bovine serum (FBS) can contain varying levels of folates and other factors that may interfere with Methotrexate's activity. It is advisable to test new lots of FBS to ensure consistency.[1]

Q2: My cells are showing unexpected resistance to Methotrexate. What are the potential causes?

A2: Apparent resistance to Methotrexate can be due to biological or experimental factors:

  • Salvage Pathway Activity: As mentioned, the presence of thymidine and hypoxanthine in the culture medium allows cells to salvage the necessary components for DNA synthesis, thereby bypassing the effects of DHFR inhibition by Methotrexate.[2] This is a primary reason for observing a lack of dose-dependent cytotoxicity.

  • Drug Transporters: Resistance can develop through decreased expression of the reduced folate carrier (RFC), which is the primary transporter for MTX into the cell, or through increased expression of efflux pumps like ATP-binding cassette (ABC) transporters that actively remove MTX from the cell.

  • DHFR Overexpression or Mutation: Cells can develop resistance by amplifying the DHFR gene, leading to higher levels of the target enzyme, or through mutations in the DHFR gene that reduce its binding affinity for Methotrexate.[3]

  • Insufficient Incubation Time: The cytotoxic effects of Methotrexate may require a longer incubation period to become apparent, typically 48 to 72 hours.[1]

Q3: How should I prepare and store Methotrexate for in vitro experiments?

A3: Proper handling of Methotrexate is critical for reproducible results. Methotrexate is sparingly soluble in water but can be dissolved in dilute solutions of alkaline hydroxides. A common method is to dissolve the powder in a minimal amount of 1 M NaOH and then dilute it to the desired stock concentration with sterile saline or culture medium. It is crucial to protect all Methotrexate solutions from light due to its photosensitivity. Aliquoted stock solutions can be stored at -20°C for about a month.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the microplate.[1]Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[4][5]
No dose-response curve observed Incorrect concentration range; Degraded Methotrexate; Cell line is resistant; Insufficient incubation time.[1]Perform a pilot experiment with a broad range of MTX concentrations (e.g., 1 nM to 100 µM) to determine the optimal range. Prepare fresh drug solutions and confirm the sensitivity of your cell line. Optimize the incubation period (typically 48-72h).[1]
Low cytotoxicity even at high concentrations Presence of thymidine and hypoxanthine in the medium.[2]Use a medium depleted of these metabolites. This can be achieved by using dialyzed FBS or by adding thymidine phosphorylase and xanthine (B1682287) oxidase to the medium to enzymatically degrade them.[2]
High background absorbance Contamination; Phenol (B47542) red in medium interfering with absorbance reading.[4]Ensure aseptic technique throughout the experiment. Use phenol red-free medium for the assay.[4]
Guide 2: Issues with DHFR Enzyme Inhibition Assays
Issue Potential Cause Recommended Solution
No or low inhibition observed Inactive enzyme; Incorrect buffer pH; Degraded Methotrexate.Use a fresh batch of DHFR enzyme and verify its activity. Ensure the assay buffer is at the optimal pH for enzyme activity (typically pH 7.5). Prepare fresh Methotrexate dilutions.
High background signal Substrate (DHF) or cofactor (NADPH) instability.Prepare DHF and NADPH solutions fresh daily and keep them on ice and protected from light.
Inconsistent results Pipetting inaccuracies; Temperature fluctuations.Use calibrated pipettes. Perform the assay at a constant, controlled temperature using a temperature-controlled plate reader or water bath.
Guide 3: Problems in Cellular Uptake/Transport Assays
Issue Potential Cause Recommended Solution
Low uptake of radiolabeled Methotrexate Low expression of uptake transporters (e.g., RFC); Suboptimal assay conditions (temperature, pH).Use a cell line known to express the relevant transporters or verify expression levels. Ensure the assay is performed at 37°C and physiological pH (7.4).
High background (non-specific binding) Inadequate washing; Binding of radiolabel to the plate.Increase the number and volume of washes with ice-cold buffer. Pre-coat plates with a blocking agent like bovine serum albumin (BSA).
High variability between replicates Inconsistent cell numbers; Pipetting errors; Temperature fluctuations during incubation.Ensure a single-cell suspension for seeding and perform accurate cell counts. Use calibrated pipettes. Maintain a constant temperature during the experiment.

Data Presentation

Table 1: Typical IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)
HCT-116Colorectal Carcinoma480.15[6]
HCT-116Colorectal Carcinoma240.37[6]
HCT-116Colorectal Carcinoma122.3[6]
A-549Lung Carcinoma480.10[6]
RH-1RhabdomyosarcomaNot Specified0.005756[7]
EW-7Ewing's SarcomaNot Specified0.006362[7]
HCT-116Large IntestineNot Specified0.010104[7]
Saos-2OsteosarcomaNot Specified14-fold resistance with IMPDH2 overexpression[8]
MCF-7Breast Cancer2413.27 ± 2.6[9]
MCF-7Breast Cancer481.76 ± 0.39[9]

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of Methotrexate on a given cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Methotrexate Treatment:

    • Prepare serial dilutions of Methotrexate in the appropriate culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Methotrexate. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each Methotrexate concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the Methotrexate concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • DHFR Enzyme: Purified recombinant DHFR or cell lysate.

    • Dihydrofolate (DHF) Solution: Prepare fresh.

    • NADPH Solution: Prepare fresh.

    • Methotrexate Solution: Prepare serial dilutions in assay buffer.

  • Assay Procedure:

    • Set up a reaction in a quartz cuvette or a UV-transparent 96-well plate.

    • To the assay buffer, add the DHFR enzyme and various concentrations of Methotrexate.

    • Add NADPH to the mixture.

    • Initiate the reaction by adding the DHF solution.

    • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of the reaction (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each Methotrexate concentration relative to the uninhibited control.

    • Plot the percent inhibition against the log of the Methotrexate concentration to determine the IC50 value.

Protocol 3: [³H]-Methotrexate Cellular Uptake Assay

This protocol measures the uptake of radiolabeled Methotrexate into cells.

  • Cell Seeding:

    • Seed cells in a 24-well plate and allow them to grow to near confluence.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.

    • Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C.

  • Uptake Initiation:

    • Initiate the uptake by adding transport buffer containing a known concentration of [³H]-Methotrexate (e.g., 1 µM) to each well.

  • Incubation:

    • Incubate the plate at 37°C for various time points (e.g., 2, 5, 10, 30 minutes) to determine the linear range of uptake.

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).[1]

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Normalization:

    • Determine the protein concentration of the cell lysate from a parallel set of wells.

    • Express the uptake of [³H]-Methotrexate as pmol/mg of protein.

Visualizations

Methotrexate_Signaling_Pathway cluster_DHFR DHFR Inhibition cluster_Synthesis Nucleotide Synthesis Block cluster_Adenosine Adenosine Pathway MTX_out Methotrexate (extracellular) RFC1 RFC1 (SLC19A1) MTX_out->RFC1 Uptake MTX_in Methotrexate (intracellular) RFC1->MTX_in FPGS FPGS MTX_in->FPGS DHFR DHFR MTX_in->DHFR Inhibits MTX_PG Methotrexate Polyglutamates FPGS->MTX_PG Polyglutamylation MTX_PG->DHFR Strongly Inhibits AICART AICAR Transformylase MTX_PG->AICART Inhibits THF THF DHFR->THF Reduction DHF DHF DHF->DHFR TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth THF->AICART dTMP dTMP TS->dTMP Methylation dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Cycle_Arrest Inhibition leads to Purine_Synth->DNA_Synth AICART->Purine_Synth AICAR AICAR Adenosine Adenosine AICAR->Adenosine Accumulation Leads to Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory

Caption: Methotrexate mechanism of action.[11][12][13][14]

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (24h) for Cell Adherence Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of Methotrexate Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Crystal Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell viability assay using MTT.[10]

Troubleshooting_Decision_Tree Start Inconsistent Results in MTX Assay Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Response Poor or No Dose-Response? Check_Variability->Check_Response No Review_Seeding Review Cell Seeding Protocol: - Ensure uniform mixing - Avoid cell clumps Check_Variability->Review_Seeding Yes Pilot_Study Run Pilot Study with Broad Dose Range (e.g., 1nM - 100µM) Check_Response->Pilot_Study Yes End Problem Resolved Check_Response->End No Avoid_Edge Avoid Edge Effects: - Don't use outer wells - Randomize plate layout Review_Seeding->Avoid_Edge Verify_Pipetting Verify Pipette Calibration & Technique Avoid_Edge->Verify_Pipetting Verify_Pipetting->End Check_Drug Verify Drug Activity: - Prepare fresh stock - Check storage (protect from light) Pilot_Study->Check_Drug Check_Cells Confirm Cell Line Sensitivity: - Standardize passage number - Check for contamination Check_Drug->Check_Cells Optimize_Time Optimize Incubation Time (e.g., 48-72h) Check_Cells->Optimize_Time Check_Media Check Media Composition: - Use folate-free media - Deplete thymidine/hypoxanthine Optimize_Time->Check_Media Check_Media->End

Caption: Decision tree for troubleshooting common issues in MTX assays.

References

Technical Support Center: Enhancing Methotrexate Bioavailability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Methotrexate (B535133) (MTX) in preclinical settings. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your research.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Oral Bioavailability of Methotrexate in Animal Models

Q1: We are observing very low and variable plasma concentrations of methotrexate after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

A: Low and inconsistent oral bioavailability of methotrexate is a common challenge in preclinical studies. Several factors can contribute to this issue. Here’s a troubleshooting guide:

  • Saturable Absorption: Methotrexate is primarily absorbed in the small intestine via a saturable active transport system, the reduced folate carrier 1 (RFC1). At higher doses (typically above 15 mg/kg in rodents), this transporter becomes saturated, leading to a significant decrease in the fraction of the drug absorbed.

    • Troubleshooting Strategy 1: Dose Fractionation. Instead of a single high dose, administer the total dose in smaller, divided doses over a set period (e.g., two doses 4-6 hours apart). This approach can help avoid saturation of the RFC1 transporter and has been shown to increase bioavailability.

    • Troubleshooting Strategy 2: Parenteral Administration. If your experimental design allows, consider switching to subcutaneous (SC) or intramuscular (IM) administration. These routes bypass the gastrointestinal absorption barriers and typically result in higher and more consistent bioavailability.

  • Drug Efflux: Methotrexate is a substrate for various ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are expressed in the intestinal epithelium. These transporters actively pump methotrexate back into the intestinal lumen, reducing its net absorption.

    • Troubleshooting Strategy: Co-administration with Efflux Pump Inhibitors. While primarily an experimental approach to understand the mechanism, co-administration with known inhibitors of these transporters can increase methotrexate absorption. Note: This approach may have confounding effects on other biological systems and should be carefully controlled and justified in your study design.

  • Gastrointestinal Degradation: While methotrexate is relatively stable in the acidic environment of the stomach, some degradation can occur in the gut.

    • Troubleshooting Strategy: Formulation Approaches. Encapsulating methotrexate in protective nanoformulations, such as solid lipid nanoparticles or polymeric nanoparticles, can shield the drug from enzymatic degradation in the gastrointestinal tract.

  • Food Effects: The presence of food can delay the absorption of methotrexate.

    • Troubleshooting Strategy: Standardize Feeding Schedule. Ensure that animals are fasted for a consistent period before oral administration of methotrexate to minimize variability in absorption.

Issue 2: Challenges with Nanoparticle Formulation of Methotrexate

Q2: We are trying to formulate methotrexate-loaded nanoparticles, but we are facing issues with low encapsulation efficiency and inconsistent particle size. What could be going wrong?

A: Formulating nanoparticles with consistent characteristics can be challenging. Here are some common problems and their solutions:

  • Low Encapsulation Efficiency (EE%): This is often due to the hydrophilic nature of methotrexate, which makes it prone to partitioning into the external aqueous phase during formulation.

    • Troubleshooting Strategy 1: Optimize the Formulation Method. For hydrophilic drugs like methotrexate, a double emulsion solvent evaporation method (w/o/w) is often more effective than a single emulsion method (o/w). This technique entraps the drug in the inner aqueous phase of a water-in-oil-in-water double emulsion.

    • Troubleshooting Strategy 2: Adjust Formulation Parameters.

      • Drug-to-Polymer/Lipid Ratio: Increasing the amount of polymer or lipid relative to the drug can sometimes improve encapsulation. However, an excessively high ratio might lead to larger particle sizes.

      • Surfactant Concentration: The type and concentration of surfactant are critical. Insufficient surfactant can lead to nanoparticle aggregation and drug leakage, while excessive amounts can increase toxicity. Experiment with different surfactants and concentrations to find the optimal balance.

      • pH of the Aqueous Phase: The solubility of methotrexate is pH-dependent. Adjusting the pH of the aqueous phases during formulation can influence its partitioning and improve encapsulation.

  • Inconsistent or Large Particle Size: The size of nanoparticles is a critical determinant of their in vivo fate and efficacy.

    • Troubleshooting Strategy 1: Control Sonication/Homogenization Parameters. The energy input during the emulsification step is crucial. Optimize the sonication or homogenization time and power to achieve smaller and more uniform particle sizes. Be cautious of over-processing, which can lead to particle aggregation.

    • Troubleshooting Strategy 2: Control the Rate of Solvent Evaporation. In solvent evaporation methods, a slower, more controlled evaporation rate can lead to the formation of smaller, more uniform nanoparticles.

    • Troubleshooting Strategy 3: Check for Aggregation. After formulation, nanoparticles can aggregate. Ensure proper storage conditions (e.g., appropriate temperature, avoidance of freeze-thaw cycles unless lyophilized with a cryoprotectant) and consider including stabilizing agents in the formulation. Dynamic Light Scattering (DLS) can be used to monitor particle size and polydispersity index (PDI) over time.

Quantitative Data Summary

The following tables summarize preclinical pharmacokinetic data for various methotrexate formulations, providing a basis for comparison.

Table 1: Pharmacokinetic Parameters of Methotrexate Nanoformulations vs. Free Methotrexate in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (µg/L)Tmax (h)AUC₀-t (µg·h/L)Relative Bioavailability (%)Reference
Free Methotrexate51,254.31.04,521.6100[1]
MTX-PLGA Nanoparticles52,145.82.018,954.7~419[1]
MTX Nanoemulsion53,457.24.025,432.1~562[1]

Table 2: Pharmacokinetic Parameters of Methotrexate Solid Lipid Nanoparticles (SLNs) vs. Free Methotrexate in Mice

FormulationRouteCmax (µg/mL)Tmax (h)T₁/₂ (h)Reference
Free MethotrexateIV-68.2[2]
MTX-SLNsIV-1014.46[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Preparation of Methotrexate-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

Materials:

  • Methotrexate (MTX)

  • Glyceryl monostearate (GMS) or another suitable solid lipid

  • Egg lecithin (B1663433) (surfactant)

  • Tween 80 (co-surfactant)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase: Melt the GMS at a temperature approximately 5-10°C above its melting point (e.g., 70°C). Add the desired amount of methotrexate to the molten lipid and stir until a clear, homogenous mixture is obtained.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of egg lecithin and Tween 80 in deionized water. Heat this solution to the same temperature as the lipid phase.

  • Formation of the Microemulsion: Add the warm aqueous phase to the molten lipid-drug mixture under continuous stirring to form a warm oil-in-water (o/w) microemulsion.

  • Formation of SLNs: Carefully add the warm microemulsion dropwise into ice-cold deionized water (2-3°C) under continuous stirring. A typical ratio of microemulsion to cold water is 1:10.

  • Sonication: Subject the resulting SLN dispersion to ultrasonication for a defined period (e.g., 10 minutes) to reduce the particle size and ensure homogeneity.

  • Purification and Storage: The SLN dispersion can be purified to remove unencapsulated drug by methods such as dialysis or centrifugation. For long-term storage, the SLNs can be lyophilized with a suitable cryoprotectant.

Protocol 2: In Vivo Pharmacokinetic Study of Methotrexate Formulations in Rats

Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group (for absolute bioavailability calculation): Administer a known concentration of free methotrexate solution via the tail vein.

    • Oral (PO) Groups: Administer the free methotrexate solution and the test formulations (e.g., MTX-nanoparticles) orally via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Sample Preparation: Precipitate the plasma proteins using a suitable solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge to obtain a clear supernatant.

    • Quantification: Analyze the concentration of methotrexate in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.

  • Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T₁/₂), and bioavailability.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to enhancing methotrexate bioavailability.

Methotrexate_Uptake_and_Efflux cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream MTX_oral Oral Methotrexate RFC1 Reduced Folate Carrier 1 (RFC1) MTX_oral->RFC1 Uptake (Saturable) MTX_intracellular Intracellular Methotrexate RFC1->MTX_intracellular ABC_transporter ABC Transporters (e.g., P-gp, BCRP) MTX_intracellular->ABC_transporter Efflux MTX_absorbed Absorbed Methotrexate MTX_intracellular->MTX_absorbed Absorption ABC_transporter->MTX_oral Pumped back

Caption: Cellular uptake and efflux of oral methotrexate in an enterocyte.

Nanoparticle_Formulation_Workflow start Start: Define Formulation Parameters prep_phases Prepare Organic and Aqueous Phases start->prep_phases emulsification Emulsification (e.g., Sonication, Homogenization) prep_phases->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap np_formation Nanoparticle Formation solvent_evap->np_formation purification Purification (e.g., Dialysis, Centrifugation) np_formation->purification characterization Characterization (DLS, TEM, EE%) purification->characterization end End: Stable Nanoparticle Suspension/Powder characterization->end

Caption: General experimental workflow for nanoparticle formulation.

Troubleshooting_Low_Bioavailability start Problem: Low Oral MTX Bioavailability check_dose Is the dose high? (>15 mg/kg) start->check_dose dose_fractionation Strategy: Dose Fractionation check_dose->dose_fractionation Yes parenteral_admin Strategy: Parenteral Administration check_dose->parenteral_admin Yes check_efflux Consider Drug Efflux (ABC Transporters) check_dose->check_efflux No dose_fractionation->check_efflux parenteral_admin->check_efflux coadmin Experimental Approach: Co-administer with Efflux Inhibitors check_efflux->coadmin formulation Strategy: Nanoencapsulation check_efflux->formulation check_feeding Is feeding standardized? coadmin->check_feeding formulation->check_feeding standardize_feeding Standardize Fasting Protocol check_feeding->standardize_feeding No end end check_feeding->end Yes standardize_feeding->end End: Re-evaluate Bioavailability

References

Technical Support Center: Managing Methotrexate-Induced Side Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating common side effects induced by methotrexate (B535133) (MTX) in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methotrexate-induced side effects observed in laboratory animals?

A1: The most frequently reported side effects of methotrexate in laboratory animals, primarily mice and rats, include:

  • Hepatotoxicity: Characterized by elevated liver enzymes (ALT, AST), fatty metamorphosis, necrosis, and fibrosis.[1][2][3][4] High doses of MTX can lead to sudden deterioration in liver function, while chronic low-dose administration may cause fibrosis and cirrhosis.[1]

  • Nephrotoxicity: Manifests as increased serum urea (B33335) and creatinine (B1669602) levels, tubular necrosis, and glomerular damage.[2][5][6][7][8] MTX and its metabolites can precipitate in renal tubules, leading to obstruction and injury.[9][10]

  • Gastrointestinal Toxicity: Includes mucositis, enteritis, diarrhea, and weight loss.[11][12][13][14] MTX can cause villous atrophy, inflammatory cell infiltration, and alterations in the gut microbiota.[12][13]

  • Hematological Toxicity: Presents as myelosuppression, leading to leucopenia and thrombocytopenia.[15]

  • Pulmonary Toxicity: Less common in animal models but can manifest as pneumonitis and fibrosis.[4][16]

  • Splenotoxicity: Can involve changes in T-lymphocyte and macrophage populations.[17]

Q2: Are there species-specific differences in methotrexate toxicity?

A2: Yes, notable differences in MTX-induced toxicity have been observed between species. For instance, one study reported that MTX induced hepatotoxicity in both rabbits and mice, but nephrotoxicity was only observed in mice, suggesting rabbits may be more resistant to MTX-induced kidney damage.[2] Age can also be a factor; older mice have been shown to tolerate higher doses of MTX for longer periods than younger mice.[18]

Q3: What is the primary mechanism behind methotrexate toxicity?

A3: Methotrexate, a folic acid antagonist, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition leads to the depletion of tetrahydrofolate and subsequent disruption of purine (B94841) and pyrimidine (B1678525) synthesis, ultimately causing cell death, particularly in rapidly dividing cells like those in the bone marrow and gastrointestinal tract.[9] Additionally, MTX toxicity is mediated by increased oxidative stress, inflammation, and apoptosis.[16][19][20][21] MTX can lead to the generation of reactive oxygen species (ROS), depletion of endogenous antioxidants like glutathione (B108866) (GSH), and activation of pro-inflammatory pathways.[1][19][20]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms: Increased serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[3] Histopathological findings may include hepatocyte degeneration, sinusoidal dilatation, necrosis, and inflammatory cell infiltration.[1][2]

Possible Causes:

  • High dose or prolonged administration of methotrexate.[1][4]

  • Generation of 7-hydroxymethotrexate, a metabolite that can contribute to liver damage.[1]

  • Induction of oxidative stress and inflammatory responses in the liver.[20][21]

Mitigation Strategies:

Mitigation StrategyAnimal ModelDosage and AdministrationKey Findings
Leucovorin Rescue MiceMTX (400 mg/kg s.c.) followed 16-24h later by Leucovorin (12-24 mg/kg s.c. in multiple doses)Highly effective in preventing toxicity while maintaining antitumor effect.[22]
Vitamin E RatsMTX (20 mg/kg i.p. single dose), Vitamin E (100 mg/kg i.p. for 5 days)Ameliorated MTX-induced hepatotoxicity, reduced hepatocyte degeneration and pycnotic nuclei.[1]
Zingerone RatsMTX (single dose), Zingerone (50 and 100 mg/kg)Significantly lowered serum ALT and AST levels.[3]
Quercetin RatsMTX (0.125 & 0.25 mg/kg), Quercetin (500 mg/kg)Significantly inhibited MTX-induced liver toxicity.[23]
Perindopril RatsMTX injection, Perindopril administrationDose-dependently elevated hepatic SIRT1 and PPAR-γ levels, mitigating liver injury.[20]
Magnesium Isoglycyrrhizinate (MgIG) RatsMTX (20 mg/kg i.v.), MgIG (9 and 18 mg/kg/day)Significantly reduced serum ALT and AST, and attenuated hepatic fibrosis.[24]
Issue 2: Increased Serum Creatinine and Urea (Nephrotoxicity)

Symptoms: Elevated blood urea nitrogen (BUN) and creatinine levels.[6][7][8] Histopathological examination may reveal tubular degeneration, necrosis, and inflammatory infiltrates.[5][25]

Possible Causes:

  • Precipitation of MTX and its metabolites in the renal tubules, leading to obstruction.[9][10]

  • Induction of oxidative stress, nitrosative stress, and apoptosis in kidney cells.[7]

Mitigation Strategies:

Mitigation StrategyAnimal ModelDosage and AdministrationKey Findings
Urine Alkalinization GeneralAdministration of sodium bicarbonate (e.g., in drinking water or i.v.)Increases the solubility of MTX and its metabolites, reducing precipitation in renal tubules.[10]
Resveratrol (B1683913) RatsMTX (20 mg/kg i.p.), Resveratrol (10 mg/kg/day for 8 days)Improved kidney function and microscopic structure, decreased nitrosative and apoptotic markers.[7]
Paeonol RatsMTX (20 mg/kg i.p.), Paeonol (100 mg/kg/day orally for 10 days)Prevented the increase in serum urea and creatinine and reduced kidney tissue damage.[8]
Omega-3 Fatty Acids RatsMTX administration, LC-PUFA (150 or 300 mg/kg)Attenuated MTX-induced renal histopathological changes and tubular apoptosis.[25]
Crocin RatsMTX administration, CrocinImproved renal antioxidant capacity and reduced biochemical markers of kidney damage.[26]
Cyanocobalamin (B1173554) (Vitamin B12) RatsMTX (20 mg/kg i.p. single dose), CyanocobalaminSignificantly reduced elevated urea and creatinine levels.[6]
Issue 3: Diarrhea, Weight Loss, and Intestinal Damage (Gastrointestinal Toxicity)

Symptoms: Diarrhea, loss of appetite, and significant body weight loss.[14][15] Histological findings can include villous atrophy, goblet cell accumulation, and inflammatory cell infiltration in the jejunum and colon.[13]

Possible Causes:

  • Direct cytotoxic effect of MTX on the rapidly dividing epithelial cells of the gastrointestinal tract.[15]

  • Alterations in the gut microbiota composition and diversity.[12][13]

  • Induction of an inflammatory response in the intestinal mucosa.[13]

Mitigation Strategies:

Mitigation StrategyAnimal ModelDosage and AdministrationKey Findings
Leucovorin Rescue MiceHigh-dose MTX with LeucovorinDiminished the degree of mitotic abatement in the small intestine, preserving enteric structures.[27]
Dietary Manipulation RatsMTX (20 mg/kg i.p.), elemental liquid diet with protein as polypeptideAlleviated severe enteritis and mortality compared to a diet with protein as amino acids.[11]
Probiotics (Bacteroides fragilis) MiceMTX treatment, gavage with B. fragilisAmeliorated MTX-induced inflammatory reactions and modulated macrophage polarization.[12][13]
Magnesium Isoglycyrrhizinate (MgIG) RatsMTX (20 mg/kg i.v.), MgIG (9 and 18 mg/kg/day)Attenuated MTX-induced intestinal permeability and inflammation.[24]

Experimental Protocols & Methodologies

Protocol 1: Leucovorin Rescue for High-Dose Methotrexate in Mice

This protocol is based on a study investigating the optimization of high-dose methotrexate with leucovorin rescue in murine tumor models.[22]

  • Animal Model: L1210 leukemia or Sarcoma 180 murine tumor models.[22]

  • Methotrexate Administration: Administer methotrexate at a dose of 400 mg/kg subcutaneously (s.c.).[22]

  • Leucovorin Rescue: 16 to 20 hours after methotrexate administration, begin leucovorin rescue. Administer calcium leucovorin at a dose of 12 mg/kg s.c. every 2 hours for a total of 5 doses.[22]

  • Monitoring: Monitor animals for signs of toxicity and tumor progression.

Protocol 2: Induction and Mitigation of Methotrexate-Induced Hepatotoxicity in Rats

This protocol is a composite based on several studies investigating MTX-induced liver injury in rats.[1][3]

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Hepatotoxicity: Administer a single intraperitoneal (i.p.) injection of methotrexate at a dose of 20 mg/kg.[1]

  • Mitigation Agent Administration (Example: Vitamin E): Administer Vitamin E at a dose of 100 mg/kg i.p. daily for 5 days, starting on the same day as the MTX injection.[1]

  • Sample Collection and Analysis: At the end of the study period, collect blood samples for the analysis of serum ALT, AST, and ALP levels. Euthanize the animals and collect liver tissue for histopathological examination (H&E staining) and analysis of oxidative stress markers.[1][3]

Visualizations

MTX_Toxicity_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ROS Increased Reactive Oxygen Species (ROS) MTX->ROS Inflammation Inflammation (e.g., NF-kB activation) MTX->Inflammation Folate_Metabolism Folate Metabolism Disruption DNA_Synthesis Decreased DNA/RNA Synthesis & Repair Folate_Metabolism->DNA_Synthesis Cell_Death Cell Death (Apoptosis) DNA_Synthesis->Cell_Death Organ_Damage Organ Damage (Liver, Kidney, Gut) Cell_Death->Organ_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Organ_Damage Inflammation->Organ_Damage

Caption: Simplified signaling pathway of Methotrexate-induced toxicity.

Experimental_Workflow start Start: Acclimatization of Lab Animals grouping Randomization into Control & Treatment Groups start->grouping mtx_admin Methotrexate Administration grouping->mtx_admin mitigation_admin Administration of Mitigating Agent grouping->mitigation_admin monitoring Daily Monitoring (Weight, Clinical Signs) mtx_admin->monitoring mitigation_admin->monitoring blood_collection Blood Sample Collection (Biochemistry) monitoring->blood_collection euthanasia Euthanasia & Organ Harvesting blood_collection->euthanasia histopathology Histopathological Analysis euthanasia->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for assessing MTX toxicity mitigation.

References

Improving the stability of Methotrexate solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining the stability of Methotrexate (B535133) (MTX) solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Methotrexate to degrade in solution?

A1: Methotrexate (MTX) is susceptible to degradation from three primary pathways:

  • Photodegradation: Exposure to light, particularly UV and fluorescent laboratory light, is a major cause of degradation. This process involves the cleavage of the C-N bond and other modifications, leading to a loss of activity.[1][2] It is critical to protect all MTX-containing solutions from light.[3][4][5]

  • Hydrolysis: At pH levels above 7, MTX can undergo hydrolysis, which accelerates with increasing pH and temperature.[2][6] The primary hydrolysis product is N¹⁰-Methylpteroylglutamic acid.[2]

  • Oxidation: MTX is also vulnerable to oxidative degradation, which can compromise its chemical integrity.[7]

Q2: How does pH affect the stability and solubility of an MTX solution?

A2: The pH of the solution is a critical factor. MTX and its metabolites are poorly soluble in acidic conditions, which can lead to precipitation or crystallization.[8][9] Increasing the pH from 6.0 to 7.0 can increase solubility by five to eight times.[9] However, chemical stability is also pH-dependent. While alkaline conditions improve solubility, hydrolysis rates increase rapidly above pH 9.[2] For optimal chemical stability against hydrolysis, a neutral pH around 7.0 is recommended.[6]

Q3: What are the ideal storage conditions for MTX stock solutions and diluted experimental solutions?

A3: Proper storage is crucial for maintaining the potency of MTX solutions. Recommendations vary for stock versus diluted solutions.

  • Powder/Solid Form: Should be stored at -20°C and protected from light for long-term stability.[5]

  • Concentrated Stock Solutions: After reconstitution, stock solutions should be stored at -20°C for long-term use (months) or at 4-8°C for shorter periods (approximately one week), always in light-protecting containers.[5]

  • Diluted (Working) Solutions: Stability depends on the diluent and concentration. When diluted in 0.9% Sodium Chloride, MTX is stable for up to 28 days at room temperature (25°C) when protected from light.[10][11][12] In 5% Dextrose, stability can be shorter and concentration-dependent.[10][11] For preservative-free solutions intended for cell culture or in vivo use, it is best practice to use them within 24 hours when stored at 2-8°C.[13]

Q4: Which diluent is best for preparing MTX solutions: 0.9% Sodium Chloride or 5% Dextrose?

A4: 0.9% Sodium Chloride is generally the preferred diluent. Studies have shown that MTX at both high (20 mg/mL) and low (0.2 mg/mL) concentrations is stable in 0.9% Sodium Chloride for at least 28 days at 25°C when protected from light.[10][11] In contrast, while a 20 mg/mL MTX solution in 5% Dextrose is stable for 28 days, a lower concentration of 0.2 mg/mL is only stable for 3 days under the same conditions.[10][11][14]

Troubleshooting Guide

Problem: My MTX solution appears cloudy or has visible precipitate.

Possible Cause Troubleshooting Action
Low pH / Poor Solubility MTX is poorly soluble in acidic solutions. Verify the pH of your buffer or solvent. Adjusting to a neutral or slightly alkaline pH (7.0-8.5) can increase solubility.[9][15]
Low Temperature Storage If the solution was stored at refrigerated or frozen temperatures, the precipitate may be MTX that has crystallized out of solution. Gently warm the solution to room temperature and agitate to see if it redissolves.
Contamination Microbial contamination can cause cloudiness. If the solution is not sterile and is intended for cell culture, it should be discarded. For other uses, consider filtration through a 0.22 µm filter.
Degradation Some degradation products may have lower solubility. If redissolving is not possible, the solution's integrity is compromised and it should be discarded.

Problem: My experimental results are inconsistent, suggesting a loss of MTX potency.

Possible Cause Troubleshooting Action
Light Exposure MTX is highly sensitive to light. Ensure all solutions were prepared and stored in amber vials or containers wrapped in foil.[16][17] Review your handling procedures to minimize light exposure.
Improper Storage Temperature Storing diluted solutions at room temperature for extended periods, especially if not in a stable buffer, can lead to degradation. For long-term experiments, use freshly diluted solutions or store aliquots at -20°C.[5]
Incorrect pH Highly alkaline solutions (pH > 9) can accelerate hydrolytic degradation.[2] Confirm the pH of your stock and working solutions.
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles for stock solutions. Prepare single-use aliquots to maintain stability.
Chemical Incompatibility Ensure no components in your experimental medium (e.g., strong oxidizing agents) are reacting with and degrading the MTX.

Data & Protocols

Table 1: Summary of MTX Solution Stability in Different Diluents

This table summarizes stability data for MTX solutions stored at 25°C and protected from light. Stability is defined as retaining >90% of the initial concentration.

ConcentrationDiluentStability PeriodReference(s)
20 mg/mL0.9% Sodium Chloride28 days[10][11]
0.2 mg/mL0.9% Sodium Chloride28 days[10][11]
20 mg/mL5% Dextrose28 days[10][11]
0.2 mg/mL5% Dextrose3 days[10][11][12]
Protocol: HPLC Method for MTX Stability Assessment

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify MTX and monitor for degradation products. This is a stability-indicating assay.

1. Objective: To determine the concentration of Methotrexate in a solution over time and detect the formation of degradation products.

2. Materials & Equipment:

  • HPLC system with UV-Vis detector (e.g., Agilent 1100 series)[7]

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: 50 mM Sodium Acetate buffer (pH adjusted to 3.6 with acetic acid) and Acetonitrile (89:11, v/v).[18] Alternative mobile phases can be used.[8][19]

  • Diluent: Mobile phase or appropriate buffer.

  • Methotrexate reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 10-20 µL[8][19]

  • Column Temperature: 25°C (Ambient)[8]

  • Detection Wavelength: 303 nm or 307 nm[8][18][19]

  • Run Time: Approximately 15 minutes (ensure elution of all peaks).

4. Procedure:

  • Standard Preparation: Prepare a stock solution of MTX reference standard in the diluent. Create a series of calibration standards (e.g., 5-150 µg/mL) by serial dilution.

  • Sample Preparation: At each time point of your stability study (e.g., T=0, 1 week, 2 weeks), withdraw a sample from your test solution. Dilute the sample with the diluent to fall within the range of the calibration curve.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.

  • Data Interpretation: Calculate the MTX concentration in your samples using the linear regression equation from the calibration curve. Compare the concentration to the initial (T=0) value to determine the percentage remaining. Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

Visualizations

Diagram 1: Key Degradation Pathways of Methotrexate

MTX Methotrexate Photo_Prods Degradation Products (e.g., C-N Cleavage, N-demethylation) MTX->Photo_Prods UV/Fluorescent Light Hydro_Prods N10-Methylpteroyl- glutamic acid MTX->Hydro_Prods pH > 7, Heat Photo Photodegradation (Light Exposure) Photo->MTX Hydro Hydrolysis (Alkaline pH, Heat) Hydro->MTX

Primary degradation routes for Methotrexate in solution.
Diagram 2: Workflow for a Long-Term MTX Stability Study

start Start: Prepare MTX Solution in Chosen Diluent aliquot Aliquot into Light-Protected Storage Vials start->aliquot storage Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, 25°C) aliquot->storage timepoint Pull Samples at Time Points (T=0, 1, 2, 4 weeks...) storage->timepoint analysis Perform Analysis timepoint->analysis visual 1. Visual Inspection (Clarity, Color) analysis->visual ph_measure 2. pH Measurement analysis->ph_measure hplc 3. HPLC Assay (Quantify MTX %) analysis->hplc data Compile & Analyze Data: - % MTX Remaining - Degradant Profile visual->data ph_measure->data hplc->data end End: Determine Shelf-Life data->end

Experimental workflow for assessing MTX solution stability.
Diagram 3: Troubleshooting Logic for MTX Solution Issues

start Problem Encountered: Inconsistent Results or Visible Precipitate check_visual Visually Inspect Solution. Is it clear? start->check_visual check_storage Review Storage Conditions: - Protected from Light? - Correct Temperature? - Within Use-By Date? check_visual->check_storage Yes precipitate Action: Warm to RT. If no change, check pH. Consider filtering or discarding. check_visual->precipitate No check_prep Review Preparation Protocol: - Correct Diluent? - pH Verified? check_storage->check_prep Yes degradation Action: Discard solution. Prepare fresh stock using light protection & correct temp. check_storage->degradation No prep_error Action: Remake solution, ensuring correct buffer/pH and validated procedure. check_prep->prep_error No ok Solution appears OK. Investigate other experimental variables. check_prep->ok Yes

A decision tree for troubleshooting common MTX issues.

References

Technical Support Center: Understanding and Addressing Variability in Methotrexate Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in Methotrexate (B535133) (MTX) response across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methotrexate?

A1: Methotrexate is a folate antagonist. Its main mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4][5] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][4] By disrupting nucleotide synthesis, Methotrexate primarily affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

Q2: What are Methotrexate polyglutamates and why are they significant?

A2: Inside the cell, Methotrexate is converted into Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[4][6][7][8] This process involves the addition of several glutamate (B1630785) residues. MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes compared to Methotrexate alone.[4][6] Furthermore, polyglutamylation enhances the intracellular retention of the drug, which prolongs its cytotoxic effects.[9][10][11] The concentration of MTX-PGs is often linked to both the effectiveness and toxicity of Methotrexate treatment.[7]

Q3: Why do IC50 values for Methotrexate vary so much between different cell lines?

A3: The half-maximal inhibitory concentration (IC50) for Methotrexate can differ significantly across cell lines due to a variety of intrinsic and extrinsic factors:

  • Genetic and Expression Differences:

    • DHFR Levels: Cells can develop resistance by increasing the expression of DHFR, the direct target of Methotrexate, through gene amplification.[2][12][13][14]

    • Drug Transporters: The expression levels of drug transporters play a crucial role. Reduced expression of uptake transporters like the reduced folate carrier (RFC1) or increased expression of efflux pumps (e.g., ABC transporters) can limit the intracellular concentration of Methotrexate.[1][15]

    • Polyglutamylation Capacity: The efficiency of converting Methotrexate to its more active polyglutamated forms can vary.[16][17] Decreased activity of the enzyme FPGS, which is responsible for this conversion, can lead to resistance.[8][15]

  • Cell Culture Conditions:

    • Media Composition: Standard cell culture media often contain folic acid, which can compete with Methotrexate for cellular uptake and binding to DHFR.[18][19] The presence of thymidine (B127349) and hypoxanthine (B114508) can also allow cells to bypass the metabolic block caused by Methotrexate.[19][20]

    • Cell Passage and Health: The passage number and overall health of the cells can affect their metabolic state and, consequently, their sensitivity to drugs.[19][21]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Dose-Response Assay

Question: My replicate wells for the same Methotrexate concentration show significantly different results in my cell viability assay. What could be the cause?

Answer: High variability can obscure the true effect of the drug. Here are some common causes and solutions:

Possible CauseSolution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting into each well. For improved consistency, consider using an automated cell dispenser.[18][20]
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter media and drug concentrations. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[18][20]
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant errors. Use calibrated pipettes and proper pipetting techniques. A multichannel pipette can help minimize well-to-well variation when adding reagents.[18][20]
Cell Clumping A non-uniform cell suspension will lead to clumps and uneven distribution in the plate. Ensure single-cell suspension after trypsinization and before plating.
Contamination Microbial contamination can impact cell health and interfere with assay results. Always use strict aseptic techniques and regularly check cultures for any signs of contamination.[20][22]
Issue 2: Poor or No Dose-Response Curve

Question: I'm not observing a clear sigmoidal dose-response curve with Methotrexate treatment. The cells either all die or all survive. What's wrong?

Answer: A lack of a proper dose-response curve usually points to issues with the drug concentration range, drug activity, or the experimental conditions.

Possible CauseSolution
Incorrect Dose Range The selected concentration range might be too high (causing maximum toxicity at all doses) or too low (showing no effect). Conduct a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify an appropriate range for your specific cell line.[18]
Drug Inactivity Methotrexate can degrade if not stored properly. It is also sensitive to light.[19] Prepare fresh dilutions from a validated stock solution for each experiment. Store Methotrexate powder at -20°C, protected from light.[18][19]
Cell Line Resistance The cell line you are using may be inherently resistant to Methotrexate.[18] Review the literature for the expected sensitivity of your cell line. You can also use a control cell line known to be sensitive to Methotrexate to validate your experimental setup.[18]
Insufficient Incubation Time The duration of drug exposure may not be long enough to induce a cytotoxic effect.[18] Test multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.[20]
Media Composition As mentioned in the FAQs, components in standard media like folic acid, thymidine, and hypoxanthine can interfere with Methotrexate's action.[19][20] Consider using folate-depleted media for your experiments.

Data Presentation

Table 1: Exemplary IC50 Values of Methotrexate in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50Reference
DaoyMedulloblastoma144 (6 days)0.095 µM[18][23][24]
Saos-2Osteosarcoma144 (6 days)0.035 µM[18][23][24]
HCT-116Colon Carcinoma480.0136 µM[2]
A-549Lung Carcinoma480.10 µM[18]
AGSGastric AdenocarcinomaNot Specified0.006 µM[2]
MCF-7Breast CancerNot Specified0.114 µM[2]
T24Bladder CancerNot Specified0.0167 µM[25]

Note: These values are illustrative and can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Methotrexate IC50 using MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of Methotrexate.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells using standard trypsinization methods and perform a cell count.

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow the cells to attach.[26][27]

  • Drug Treatment:

    • Prepare a stock solution of Methotrexate.

    • Perform a serial dilution of Methotrexate in the appropriate culture medium. The concentration range should be wide enough to cover both minimal and complete cell death (e.g., 1.0 x 10⁻⁹ M to 1.0 x 10⁻⁴ M).[26]

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of Methotrexate. Include a vehicle control (medium with no drug).[26]

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48 or 72 hours).[19][26]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[27]

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[26]

Protocol 2: Establishing a Methotrexate-Resistant Cell Line

This protocol describes a method for generating a Methotrexate-resistant cell line through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination:

    • First, determine the IC50 of Methotrexate for the parental cancer cell line using the protocol described above.[26]

  • Initiation of Resistance Induction:

    • Begin by culturing the parental cells in their complete medium containing a low concentration of Methotrexate. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth) or half the IC50 value.[26]

  • Monitoring and Dose Escalation:

    • Initially, a significant portion of the cells may die. Monitor the cells closely and change the medium with fresh, drug-containing medium every 2-3 days.[26]

    • Once the cells recover and begin to proliferate consistently at the current drug concentration, increase the Methotrexate concentration in a stepwise manner (e.g., by 1.5 to 2-fold).

    • Repeat this cycle of cell recovery and dose escalation until the cells can tolerate a significantly higher concentration of Methotrexate than the parental line. This process can take several months.

  • Confirmation of Resistance:

    • Once a resistant population is established, perform a cell viability assay on both the parental and the resistant cell lines using the same range of Methotrexate concentrations.[26]

    • Determine the IC50 values for both cell lines.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[26]

Visualizations

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int RFC1 (Uptake) MTX_int->MTX_ext ABC Transporters (Efflux) MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG FPGS MTX_PG->MTX_int GGH DHFR_inhibited DHFR (Inhibited) MTX_PG->DHFR_inhibited Inhibition DHFR_active DHFR (Active) THF Tetrahydrofolate (THF) DHFR_active->THF Reduction Nucleotide Nucleotide Synthesis (Purines, Thymidylate) DHFR_inhibited->Nucleotide Block DHF Dihydrofolate (DHF) DHF->DHFR_active THF->Nucleotide DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Methotrexate mechanism of action and resistance pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Culture and Harvest Cells seed_plate 2. Seed Cells in 96-well Plate prep_cells->seed_plate prep_drug 3. Prepare Serial Dilutions of MTX seed_plate->prep_drug add_drug 4. Add MTX to Cells prep_drug->add_drug incubate 5. Incubate for 48-72 hours add_drug->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate for 4 hours add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Measure Absorbance solubilize->read_plate calc_ic50 10. Calculate IC50 read_plate->calc_ic50

Caption: General workflow for a Methotrexate dose-response cell viability assay.

Troubleshooting_Workflow rect_node rect_node start Inconsistent MTX Assay Results? q1 High variability between replicates? start->q1 q2 Poor or no dose-response curve? start->q2 a1_1 Check cell seeding consistency q1->a1_1 Yes a2_1 Optimize MTX concentration range q2->a2_1 Yes a1_2 Address edge effects a1_1->a1_2 a1_3 Verify pipetting accuracy a1_2->a1_3 a2_2 Confirm drug activity & storage a2_1->a2_2 a2_3 Assess for cell line resistance a2_2->a2_3 a2_4 Check media composition (folate) a2_3->a2_4

Caption: A decision tree for troubleshooting common issues in MTX assays.

References

Technical Support Center: Folic Acid Supplementation in Methotrexate Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of folic acid to mitigate methotrexate (B535133) (MTX) toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which folic acid reduces methotrexate toxicity?

A: Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for reducing dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[3] By blocking DHFR, methotrexate depletes intracellular folate stores, leading to impaired DNA synthesis and cell death, particularly in rapidly dividing cells like those in the bone marrow and gastrointestinal tract.[2][4] Folic acid supplementation helps to replenish the folate pool, allowing for the continuation of essential cellular processes and thereby reducing the adverse effects of methotrexate.[1]

Q2: Will folic acid supplementation interfere with the efficacy of methotrexate in my experimental model?

A: This is a common concern. However, multiple clinical trials in patients with rheumatoid arthritis have shown that folic acid supplementation at appropriate doses reduces methotrexate-related toxicity without compromising its therapeutic efficacy.[5][6][7] The rationale is that the doses of folic acid used are sufficient to rescue normal cells from toxicity but not high enough to completely reverse the therapeutic effect of methotrexate on target cells. It is crucial to adhere to established dosing protocols to maintain this balance.

Q3: What is the recommended dosing regimen for folic acid in preclinical research?

A: The optimal dosing of folic acid can vary depending on the animal model, the dose of methotrexate used, and the specific research question. However, a common approach is to administer folic acid on a different day than methotrexate to avoid potential interference with methotrexate absorption.[8] In clinical practice with rheumatoid arthritis patients, a typical regimen is 5mg of folic acid taken once weekly, on a different day from the methotrexate dose.[8] For preclinical studies, it is advisable to consult literature with similar experimental setups or conduct a pilot study to determine the optimal protective dose of folic acid that does not abrogate the desired effect of methotrexate.

Q4: What are the common signs of methotrexate toxicity to monitor in my animal models?

A: Common signs of methotrexate toxicity in animal models include weight loss, diarrhea, lethargy, and reduced feed and water intake.[4] At the histopathological level, toxicity can manifest as damage to the liver, kidneys, lungs, and testes, characterized by degeneration, necrosis, and vascular changes.[4] Hematological monitoring may reveal leucopenia and thrombocytopenia.[4]

Q5: Which is better to use for reducing toxicity: folic acid or folinic acid?

A: Both folic acid and folinic acid (leucovorin) can be used to mitigate methotrexate toxicity. Folinic acid is a more direct antidote as it is a derivative of tetrahydrofolic acid and can bypass the DHFR enzyme that methotrexate inhibits.[9][10] However, for routine supplementation to reduce low-dose methotrexate side effects, folic acid is generally preferred due to its lower cost and wider safety margin.[11] Folinic acid is often reserved for high-dose methotrexate rescue protocols or in cases of significant toxicity.[9][10]

Troubleshooting Guides

Problem: High incidence of animal mortality or severe morbidity in the methotrexate-treated group.

Possible Cause Troubleshooting Step
Methotrexate dose is too high. Review the literature for established dose ranges in your specific animal model and for your intended application. Consider performing a dose-response study to identify the maximum tolerated dose.
Inadequate folic acid supplementation. Ensure that the dose and timing of folic acid administration are appropriate. Consider increasing the folic acid dose or switching to folinic acid for more potent rescue.
Dehydration and malnutrition. Provide supportive care, including softened or liquid food and subcutaneous fluids, to mitigate gastrointestinal toxicity and ensure proper hydration and nutrition.
Underlying health issues in the animal colony. Ensure that the animals are healthy and free from underlying infections or conditions that could exacerbate methotrexate toxicity.

Problem: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Folic acid is interfering with methotrexate efficacy. Verify the timing of folic acid administration. It should not be given simultaneously with methotrexate.[8] Review the folic acid dose to ensure it is not excessively high.
Variability in methotrexate absorption. Ensure consistent administration of methotrexate (e.g., consistent time of day, route of administration). For oral administration, consider the fed/fasted state of the animals.
Cell culture medium contains high levels of folates. When conducting in vitro studies, be aware that standard culture media like RPMI-1640 can contain levels of hypoxanthine (B114508) and thymidine (B127349) that can salvage cells from methotrexate-induced cytotoxicity, masking the drug's true effect.[12] Consider using folate-depleted media or adding enzymes like xanthine (B1682287) oxidase and thymidine phosphorylase to deplete these metabolites.[12]

Quantitative Data Summary

Table 1: Efficacy of Folic Acid Supplementation in Reducing Methotrexate (MTX) Toxicity in Clinical Trials

Study Folic Acid Dose Key Findings on Toxicity Reduction Impact on MTX Efficacy
Morgan et al. (1994)[5][6]5 mg or 27.5 mg weeklyPatients receiving folic acid had significantly lower toxicity scores compared to placebo (P ≤ 0.001).No effect on the efficacy of methotrexate therapy as judged by joint indices and patient/physician assessments.[5][6]
Morgan et al. (1990)[7]1 mg dailySignificantly lowered toxicity scores. 67% of toxic events occurred in the placebo group versus 33% in the folic acid group. No patients in the folic acid group discontinued (B1498344) MTX due to toxicity, compared to four in the placebo group.No effect on efficacy as measured by joint counts, joint indices, and patient/physician evaluation of disease activity.[7]
Dhir et al. (2024)[13]Additional 10 mg weekly to patients already on 5-10 mg weeklyNo significant improvement in methotrexate intolerance in patients who were already experiencing intolerance on a lower dose of folic acid.[13]Not explicitly stated, but the focus was on intolerance.

Key Experimental Protocols

1. In Vitro Methotrexate Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of methotrexate on a cell line and assess the protective effect of folic acid.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., MCF7, HUVECs) in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours to allow for cell adherence.[14][15]

    • Treatment: Replace the growth medium with fresh medium containing varying concentrations of methotrexate, with or without folic acid. Include appropriate controls (untreated cells, vehicle control). For studies sensitive to folate levels, use folate-depleted medium.[12]

    • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 (half-maximal inhibitory concentration) of methotrexate.

2. In Vivo Assessment of Methotrexate Toxicity in a Rodent Model

  • Objective: To evaluate the systemic toxicity of methotrexate and the protective effects of folic acid in a rodent model.

  • Methodology:

    • Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.

    • Grouping: Randomly assign animals to different groups: Control (vehicle), Methotrexate only, and Methotrexate + Folic Acid.

    • Dosing: Administer methotrexate (e.g., intraperitoneally at 2 or 4 mg/kg) and folic acid (e.g., orally on a different schedule) according to the study design.[14]

    • Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight, food and water consumption, and general appearance.[4]

    • Sample Collection: At the end of the study period (e.g., 6 weeks), collect blood samples for biochemical analysis (e.g., serum creatinine, BUN, liver enzymes) and tissues (liver, kidney) for histopathological examination and measurement of oxidative stress markers (e.g., malondialdehyde).[14]

    • Data Analysis: Compare the measured parameters between the different groups to assess the level of methotrexate-induced toxicity and the protective effect of folic acid.

Visualizations

cluster_0 Folate Metabolism & MTX Inhibition cluster_1 Folic Acid Rescue Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA MTX Methotrexate (MTX) MTX->DHFR Inhibits DHFR->THF Product Folic_Acid Folic Acid (Supplement) Folate_Pool Cellular Folate Pool Folic_Acid->Folate_Pool Replenishes Folate_Pool->THF Contributes to start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 add_treatment Add Methotrexate +/- Folic Acid incubate1->add_treatment incubate2 Incubate for Exposure Period (e.g., 48h) add_treatment->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_plate Read Absorbance solubilize->read_plate analyze Calculate Cell Viability & IC50 read_plate->analyze

References

Identifying and avoiding potential drug interactions with Methotrexate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on identifying and avoiding potential drug interactions with Methotrexate (B535133) (MTX) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of drugs that interact with Methotrexate?

A1: The most frequently encountered drug classes that interact with Methotrexate include:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs)[1]

  • Certain antibiotics, particularly penicillins and trimethoprim-sulfamethoxazole[1][2][3]

  • Proton Pump Inhibitors (PPIs)[1][2]

  • Medications that are harsh on the kidneys (nephrotoxic drugs)[2][4]

  • Medications that are harsh on the liver (hepatotoxic drugs)[2]

  • Drugs that have a high affinity for plasma proteins[2][5]

  • Some anti-seizure medications[6][7]

Q2: What are the primary mechanisms of drug interactions with Methotrexate?

A2: The primary mechanisms of interaction involve:

  • Inhibition of Renal Excretion: This is the most common mechanism.[1] Methotrexate is primarily cleared by the kidneys.[1][7] Drugs that compete for the same renal transporters (e.g., OAT1, OAT3, BCRP) or impair renal function can decrease MTX clearance, leading to elevated plasma concentrations and increased risk of toxicity.[1][8]

  • Displacement from Plasma Protein Binding: Methotrexate is highly bound to plasma proteins.[5] Drugs that also bind strongly to these proteins can displace Methotrexate, increasing the concentration of its active, unbound form in the blood and thereby raising the risk of side effects.[2][9]

  • Additive or Synergistic Toxic Effects: Some drugs, when used with Methotrexate, can have additive or synergistic effects, particularly on folate metabolism, which can increase the risk of toxicity, such as bone marrow suppression.[1][7]

Q3: What are the potential clinical and experimental consequences of these interactions?

A3: Drug interactions with Methotrexate can lead to a range of adverse effects, from mild to severe, including:

  • Bone marrow suppression (myelosuppression)

  • Gastrointestinal toxicity (e.g., mucositis)

  • Hepatotoxicity (liver damage)

  • Nephrotoxicity (kidney damage)[1]

In an experimental setting, unrecognized drug interactions can lead to confounded results, increased animal morbidity or mortality, and misinterpretation of the study outcomes.

Troubleshooting Guides

Issue 1: Unexpectedly High Methotrexate Levels in Plasma Samples

  • Possible Cause: Co-administration of a drug that inhibits the renal clearance of Methotrexate.[1]

  • Troubleshooting Steps:

    • Review Concomitant Medications: Carefully examine the experimental records for any drugs administered alongside Methotrexate, paying close attention to NSAIDs, PPIs, and certain antibiotics.[1]

    • Assess Renal Function: In animal studies, evaluate markers of renal function (e.g., serum creatinine (B1669602), BUN). A decline in renal function can significantly reduce MTX clearance.[1]

    • Quantify Methotrexate and Metabolite Levels: Measure both Methotrexate and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX). An altered ratio of MTX to 7-OH-MTX may provide clues about the mechanism of interaction.[10]

    • In Vitro Transporter Assay: To confirm a suspected interaction, perform an in vitro transporter assay using cell lines expressing relevant renal transporters (e.g., OAT1, OAT3, BCRP) to assess the inhibitory potential of the co-administered drug on MTX transport.[10]

Issue 2: Increased Incidence of Adverse Events (e.g., Myelosuppression, Mucositis) in an Experimental Group

  • Possible Cause: A pharmacodynamic interaction leading to an additive or synergistic toxic effect.[1]

  • Troubleshooting Steps:

    • Examine the Mechanism of Action: Investigate the mechanism of action of the co-administered drug. For instance, drugs that also interfere with folate metabolism, like trimethoprim, can have an additive antifolate effect with MTX.[1]

    • In Vitro Cytotoxicity Assays: Conduct cell viability assays (e.g., MTT, XTT) using relevant cell lines. Compare the cytotoxicity of Methotrexate alone to the combination of Methotrexate and the suspected interacting drug to assess for synergistic toxicity.

Data Presentation: Quantitative Effects of Drug Interactions on Methotrexate Pharmacokinetics

The following tables summarize the quantitative impact of common interacting drugs on the pharmacokinetic parameters of Methotrexate.

Table 1: Effect of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) on Methotrexate Pharmacokinetics

Interacting Drug ClassPharmacokinetic ParameterMagnitude of Change
NSAIDs (general)Area Under the Curve (AUC)Significantly increased
NSAIDs (general)Total ClearanceSignificantly decreased
NSAIDs (general)Renal ClearanceSignificantly decreased

Table 2: Effect of Proton Pump Inhibitors (PPIs) on Methotrexate and 7-Hydroxymethotrexate Pharmacokinetics

Interacting DrugPharmacokinetic ParameterMagnitude of Change
Pantoprazole7-Hydroxymethotrexate AUC~70% higher
Pantoprazole7-Hydroxymethotrexate Half-lifeDoubled
PPIs (general)Delayed MTX EliminationOdds Ratio: 2.65

Table 3: Effect of Other Drugs on Methotrexate Pharmacokinetics

Interacting DrugPharmacokinetic ParameterMagnitude of Change
CyclosporineMethotrexate AUC26% increase
6-mercaptopurine6-mercaptopurine AUC (when co-administered with MTX)31% increase

Experimental Protocols

1. Quantification of Methotrexate and 7-Hydroxymethotrexate in Plasma by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of Methotrexate and its major metabolite, 7-OH-MTX, in plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., methotrexate-¹³C,²H₃).

    • Precipitate proteins by adding 300 µL of methanol (B129727).

    • Vortex the mixture for 3 minutes and centrifuge at 13,600 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new tube and add 400 µL of 20% methanol in water.

    • Vortex for 1 minute and centrifuge under the same conditions.

    • Inject 5 µL of the final supernatant into the LC-MS/MS system.[2]

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX C18, 2.1 x 100 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient of methanol and 0.2% formic acid in water.[2]

    • Detection: Tandem mass spectrometry in positive ionization mode, monitoring specific mass transitions for MTX, 7-OH-MTX, and the internal standard.[9]

2. In Vitro Transporter Inhibition Assay (e.g., OAT1, OAT3, BCRP)

This protocol outlines a general method to assess the inhibitory potential of a test compound on Methotrexate transport mediated by specific transporters.

  • Cell Culture:

    • Use a cell line stably expressing the human transporter of interest (e.g., HEK293-hOAT1).[10]

    • Culture the cells to confluence in appropriate multi-well plates.[10]

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).[10]

    • Pre-incubate the cells with the test compound (potential inhibitor) at various concentrations for 10-30 minutes.[10]

    • Initiate the uptake by adding a solution containing radiolabeled Methotrexate (e.g., [³H]MTX) and the test compound.

    • After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the inhibition of Methotrexate uptake by the test compound.

Visualizations

Methotrexate_Folate_Pathway cluster_cell Cell DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) dTMP dTMP AICART AICAR Transformylase DHF Dihydrofolate (DHF) DHF->THF Reduces THF->TS Cofactor for Purines Purine Synthesis THF->Purines Required for dUMP dUMP dUMP->dTMP Converts DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate MTX->DHFR Inhibits

Caption: Methotrexate's mechanism of action via inhibition of dihydrofolate reductase (DHFR).

Adenosine_Signaling_Pathway cluster_pathway Adenosine (B11128) Signaling Pathway MTX Methotrexate AICART AICAR Transformylase MTX->AICART Inhibits AICAR AICAR AICART->AICAR Accumulation of Adenosine Adenosine AICAR->Adenosine Leads to increased AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Activates AntiInflammatory Anti-inflammatory Effects AdenosineReceptor->AntiInflammatory Promotes

Caption: Methotrexate's anti-inflammatory effect through the adenosine signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Suspected Drug Interaction review_meds Review Concomitant Medications start->review_meds in_vitro In Vitro Assays review_meds->in_vitro in_vivo In Vivo Study (Animal Model) review_meds->in_vivo transporter_assay Transporter Inhibition Assay (OAT1, OAT3, BCRP) in_vitro->transporter_assay protein_binding_assay Protein Binding Displacement Assay in_vitro->protein_binding_assay cytotoxicity_assay Cytotoxicity Assay in_vitro->cytotoxicity_assay pk_analysis Pharmacokinetic Analysis in_vivo->pk_analysis pd_analysis Pharmacodynamic Analysis in_vivo->pd_analysis conclusion Conclusion on Interaction Potential pk_analysis->conclusion pd_analysis->conclusion transporter_assay->conclusion protein_binding_assay->conclusion cytotoxicity_assay->conclusion

Caption: A logical workflow for investigating potential drug interactions with Methotrexate.

References

Best practices for handling and disposal of Methotrexate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Methotrexate (B535133) (MTX) in a laboratory setting. Methotrexate is classified as a hazardous drug, exhibiting cytotoxic, genotoxic, mutagenic, and teratogenic properties, which necessitates strict adherence to safety protocols to minimize exposure and ensure environmental protection.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Methotrexate in a laboratory setting?

A1: Methotrexate is a potent cytotoxic agent. The primary hazards include:

  • Genotoxicity, Mutagenicity, and Teratogenicity: It can cause genetic defects and harm to an unborn child.[2]

  • Organ Toxicity: Long-term exposure can lead to liver and kidney damage, as well as bone marrow suppression.[3]

  • Carcinogenicity: While not classified as a definitive human carcinogen by IARC, some studies suggest a potential risk.

  • Dermal and Inhalation Exposure: While not acutely toxic upon skin contact, absorption and inhalation of airborne particles should be avoided.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling Methotrexate?

A2: Appropriate PPE is crucial to prevent exposure. Recommendations include:

  • Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) are recommended.[2]

  • Gowns: A disposable, closed-front gown with knit cuffs should be worn.[4]

  • Eye Protection: Safety glasses with side shields or goggles are necessary.[4]

  • Respiratory Protection: An N95 respirator or higher should be used when there is a risk of generating aerosols or handling powders.[2]

Q3: How should I properly store Methotrexate in the laboratory?

A3: Methotrexate should be stored in a cool, dry, and well-ventilated area, protected from light.[5] It is crucial to store it away from incompatible materials and foodstuffs.[6] For long-term storage of the powdered form, -20°C is recommended.[7]

Q4: Can I dispose of small amounts of liquid Methotrexate waste down the drain?

A4: No, drain disposal of Methotrexate is not recommended and is prohibited in many jurisdictions.[4][8] All liquid waste containing Methotrexate should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of Methotrexate solution on my workbench.

Solution:

  • Immediate Action: Cordon off the spill area to prevent others from entering.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including double gloves, a gown, and eye protection.[1]

  • Containment: Cover the spill with absorbent pads to soak up the liquid.[1]

  • Cleanup:

    • Carefully place the saturated absorbent pads into a designated cytotoxic waste bag.[1]

    • Clean the spill area thoroughly with a decontamination solution (see Table 3), starting from the outer edge and working inwards.

    • Rinse the area with water and wipe dry with new absorbent pads.[1]

    • Place all used cleaning materials into the cytotoxic waste bag.[1]

  • Disposal: Seal the waste bag and place it in a designated hazardous waste container for incineration.[1]

  • De-gowning: Remove PPE in the correct order to avoid self-contamination and dispose of it as cytotoxic waste.

  • Hygiene: Wash your hands thoroughly with soap and water.[1]

Problem: I am unsure if my prepared Methotrexate solution is still stable for my experiment.

Solution:

The stability of Methotrexate solutions depends on the solvent, concentration, storage temperature, and light exposure. Refer to the stability data in Table 2. If your solution's storage conditions and age fall outside the validated parameters, it is best to prepare a fresh solution to ensure the integrity of your experiment.

Quantitative Data

Table 1: Occupational Exposure Limits for Methotrexate

OrganizationTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL) / Ceiling
OSHA No established Permissible Exposure Limit (PEL)[9]-
NIOSH No established Recommended Exposure Limit (REL)[10]-
ACGIH No established Threshold Limit Value (TLV)[10]-
Pfizer OEL 2 µg/m³ (8-hr TWA)[11]-
Poland 0.001 mg/m³[11]-
Russia -MAC: 0.1 mg/m³[11]

OEL: Occupational Exposure Limit; MAC: Maximum Allowable Concentration. It is important to note that while some organizations have not set specific limits, Methotrexate is recognized as a hazardous drug requiring measures to minimize occupational exposure.[1][12]

Table 2: Stability of Methotrexate Solutions

Concentration & DiluentStorage TemperatureLight ConditionsStability Duration
0.2 mg/mL in 0.9% NaCl25°CProtected from light28 days[13]
20 mg/mL in 0.9% NaCl25°CProtected from light28 days[13]
0.2 mg/mL in 5% Dextrose25°CProtected from light3 days[13]
20 mg/mL in 5% Dextrose25°CProtected from light28 days[13]
0.1 mg/mL in non-PVC bag2°C–8°CProtected from light56 days[14]
20 mg/mL in non-PVC bag2°C–8°CProtected from light56 days[14]
Stock solution in cell culture medium4–8 °C-~1 week[7]
Stock solution in cell culture medium–20 °C-~1 month[7]
Whole blood samplesRoom Temperature-2 days[15]
Whole blood samples4°C-6 days[15]

Table 3: Efficacy of Decontamination Agents for Methotrexate

Decontamination AgentEfficacyNotes
0.1% Sodium Hypochlorite (B82951) 100% removal in a single stepMay be corrosive to some surfaces.
Presept Granules (Chlorine-based) Effective alternative to sodium hypochlorite for inactivating solutions and spillsDegrades methotrexate to non-mutagenic products.
UV-C Photolysis with H₂O₂ Up to 65.73% degradation after 120 minutes[2]An advanced oxidation process for liquid waste treatment.

Experimental Protocols & Workflows

Methotrexate Waste Disposal Workflow

The following diagram illustrates the standard procedure for the disposal of Methotrexate waste in a laboratory setting. All waste contaminated with Methotrexate is classified as hazardous cytotoxic waste and the primary recommended disposal method is high-temperature incineration.[1]

Methotrexate_Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation at Source cluster_disposal Final Disposal sharps Contaminated Sharps (needles, vials) sharps_container Puncture-resistant Cytotoxic Sharps Container sharps->sharps_container solids Contaminated Solids (gloves, gowns, pads) solids_bag Labeled Cytotoxic Waste Bag (Purple) solids->solids_bag liquids Liquid Waste (unused solutions) liquids_container Sealed, Leak-proof Liquid Waste Container liquids->liquids_container hazardous_waste_storage Secure Hazardous Waste Storage Area sharps_container->hazardous_waste_storage solids_bag->hazardous_waste_storage liquids_container->hazardous_waste_storage incineration High-Temperature Incineration (>1000°C) hazardous_waste_storage->incineration Transport by licensed contractor

Figure 1. Methotrexate Waste Disposal Workflow.
Methotrexate Spill Cleanup Procedure

This workflow outlines the critical steps to be taken in the event of a Methotrexate spill to ensure the safety of laboratory personnel and prevent environmental contamination.

Methotrexate_Spill_Cleanup start Spill Occurs secure_area Secure the Area (Alert others, restrict access) start->secure_area don_ppe Don Appropriate PPE (Double gloves, gown, eye protection, respirator if needed) secure_area->don_ppe contain_spill Contain the Spill (Use absorbent pads) don_ppe->contain_spill cleanup_spill Clean Up Spill Material (Place contaminated materials in cytotoxic waste bag) contain_spill->cleanup_spill decontaminate Decontaminate the Surface (Use appropriate cleaning agent, e.g., 0.1% Sodium Hypochlorite) cleanup_spill->decontaminate rinse_area Rinse the Area with Water and Dry Thoroughly decontaminate->rinse_area dispose_waste Dispose of All Contaminated Materials as Cytotoxic Waste rinse_area->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Cleanup Complete wash_hands->end

References

Validation & Comparative

A Comparative Guide to Novel Methotrexate-Based Drug Combinations: Validating Efficacy in Rheumatoid Arthritis and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone therapy for a spectrum of diseases, continues to be a focal point of research aimed at enhancing its therapeutic efficacy through combination strategies. This guide provides an objective comparison of novel MTX-based drug combinations, supported by experimental data, to inform preclinical and clinical research in rheumatoid arthritis (RA) and oncology.

Efficacy of Methotrexate Combinations in Rheumatoid Arthritis

Methotrexate remains the anchor drug in rheumatoid arthritis treatment.[1] Combination therapy is often employed for patients who do not achieve remission or low disease activity with MTX monotherapy.[1] This section evaluates the efficacy of MTX in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biologic DMARDs (bDMARDs), and Janus kinase (JAK) inhibitors.

Comparison of Methotrexate-Based Combination Therapies for Rheumatoid Arthritis
Combination TherapyPatient PopulationKey Efficacy OutcomesReference
MTX + Leflunomide Active RA patients on stable MTX dosesACR20 at 24 weeks: 46.2% (combination) vs. 19.5% (MTX + placebo). ACR50 at 24 weeks: 26.2% (combination) vs. 6.0% (MTX + placebo). ACR70 at 24 weeks: 10% (combination) vs. 2.3% (MTX + placebo).[2]
MTX + Sulfasalazine + Hydroxychloroquine (Triple Therapy) Methotrexate-naïve RA patientsACR50 Response Probability: 61% (triple therapy) vs. 41% (MTX monotherapy). Statistically superior to MTX alone.[3][4][5]
MTX + TNF Inhibitors (e.g., Adalimumab, Etanercept) Early RA patientsClinical Remission at 1 year (RR): 1.74 (combination vs. MTX monotherapy). ACR50 Response (RR): 1.20 - 1.57 (combination vs. MTX monotherapy).[6][7][8]
MTX + JAK Inhibitors (e.g., Upadacitinib, Baricitinib) Active RA patientsACR50 at 12 weeks (Upadacitinib): 52-56% (combination) vs. 28% (MTX monotherapy). ACR20 at 24 weeks (Baricitinib): 77% (combination) vs. 62% (MTX monotherapy). Combination therapy demonstrated superiority over monotherapy.[9][10][11]
MTX + Tacrolimus RA patients after TNF inhibitor discontinuationReduced Risk of First Flare (HR): 0.55. Reduced Need for Biologics/JAK Inhibitors (HR): 0.39.[1][12]

Synergistic Methotrexate Combinations in Oncology

In oncology, research is exploring MTX combinations to overcome resistance and enhance cytotoxic effects. This section highlights promising preclinical data for novel MTX-based therapies.

Preclinical Efficacy of Novel Methotrexate Combinations in Cancer
Combination TherapyCancer ModelKey Efficacy OutcomesReference
MTX + Ganetespib (Hsp90 Inhibitor) Human Lung Cancer (A549 cells)Synergistic cytotoxicity: Combination Index (CI) = 0.58. Significantly higher ROS production and apoptosis compared to single agents.[13]
MTX + mTOR Inhibitors (e.g., Temsirolimus) Acute Lymphoblastic Leukemia (ALL)In vitro: Synergistic in 7 of 9 ALL cell lines. In vivo (Xenograft model): Combination led to complete and durable remission, while single agents only produced partial responses.[14]
Glucose-Methotrexate Conjugate (GLU-MTX) Various human cancer cell lines and breast cancer mouse modelIn vitro: Increased uptake (17-fold) in tumor cells compared to MTX. In vivo: Significantly inhibited tumor growth by 74.4% vs. 16.2% for MTX.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols for the key studies cited.

Clinical Trial Protocol for MTX + Leflunomide in Rheumatoid Arthritis[2]
  • Study Design: 24-week, double-blind, placebo-controlled trial.

  • Patient Population: 263 patients (18-75 years) with active RA on stable doses of methotrexate.

  • Intervention:

    • Combination Group (n=130): Leflunomide (100mg loading dose for two days, then 10mg daily) + stable MTX dose. Dose could be increased to 20mg daily after 8 weeks for persistent disease.

    • Control Group (n=133): Placebo + stable MTX dose.

  • Concomitant Medications: All patients received 1mg of folate daily. Stable corticosteroid doses (≤10mg/day) were permitted.

  • Primary Outcome: American College of Rheumatology 20% improvement criteria (ACR20) at week 24.

  • Secondary Outcomes: ACR50 and ACR70 response rates.

  • Safety Monitoring: Regular laboratory assessments for blood counts and liver function tests.

In Vitro Synergy Study of MTX + Ganetespib in Lung Cancer[13]
  • Cell Line: Human lung cancer A549 cells.

  • Cytotoxicity Assay: MTT assay was used to determine cell viability after treatment.

  • Treatment: Cells were treated with varying doses of Ganetespib (GAN), Methotrexate (MTX), or a combination of both.

  • Synergy Analysis: The Combination Index (CI) was calculated using the half-maximal inhibitory concentration (IC50) data from the individual and combined treatments. A CI value < 1 indicates synergy.

  • Mechanism of Action Studies:

    • Reactive Oxygen Species (ROS) Production: Measured by staining with DCFH-DA dye.

    • Apoptosis: Assessed by observing nuclear fragmentation and measuring caspase-3 activity.

In Vivo Efficacy of MTX + mTOR Inhibitors in Acute Lymphoblastic Leukemia[14]
  • Animal Model: Nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice xenografted with primary human ALL patient samples.

  • Treatment Groups:

    • Temsirolimus (5 mg/kg, 5 days a week, intraperitoneally)

    • Methotrexate (5 mg/kg, weekly, intraperitoneally)

    • Combination of Temsirolimus and Methotrexate

  • Efficacy Endpoint: Assessment of disease progression by monitoring the percentage of blasts in peripheral blood. Complete remission was a key outcome.

  • Mechanism of Action Study: Expression of Dihydrofolate Reductase (DHFR) and cyclin D1 in ALL cells was measured to investigate the mechanism of synergy.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Designs

To elucidate the complex interactions and experimental processes, the following diagrams are provided in DOT language for Graphviz.

cluster_workflow In Vivo Xenograft Experimental Workflow Patient_Sample Primary Human ALL Patient Sample Xenograft Engraftment in NOD/SCID Mice Patient_Sample->Xenograft Disease_Est Establishment of Measurable Disease (>5% Blasts in Blood) Xenograft->Disease_Est Randomization Randomization Disease_Est->Randomization Group1 Control (Vehicle) Randomization->Group1 Gr 1 Group2 MTX Monotherapy Randomization->Group2 Gr 2 Group3 mTORi Monotherapy Randomization->Group3 Gr 3 Group4 MTX + mTORi Combination Therapy Randomization->Group4 Gr 4 Treatment Treatment Administration (Intraperitoneal) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Disease Monitoring (Peripheral Blood Blasts) Treatment->Monitoring Endpoint Efficacy Endpoint: Remission Rate Monitoring->Endpoint cluster_RA_Patho Rheumatoid Arthritis Pathogenesis cluster_Drug_Action Drug Combination Intervention Antigen Autoantigen APC Antigen Presenting Cell (APC) Antigen->APC T_Cell T-Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) T_Cell->Cytokines Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Autoantibodies Autoantibodies (RF, anti-CCP) Plasma_Cell->Autoantibodies Inflammation Joint Inflammation & Damage Autoantibodies->Inflammation Synoviocyte Synoviocyte Cytokines->Synoviocyte Activation Synoviocyte->Inflammation MTX Methotrexate MTX->T_Cell Inhibits Proliferation TNF_inhibitor TNF Inhibitor TNF_inhibitor->Cytokines Blocks TNF-α JAK_inhibitor JAK Inhibitor JAK_inhibitor->Cytokines Inhibits Signaling

References

Methotrexate in Focus: A Comparative Analysis of Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and clinical applications of Methotrexate (B535133) and other key Dihydrofolate Reductase (DHFR) inhibitors, offering valuable insights for researchers and drug development professionals.

Methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases, belongs to a class of drugs known as Dihydrofolate Reductase (DHFR) inhibitors.[1][2] These agents disrupt a critical step in the folate metabolic pathway, essential for DNA synthesis and cellular proliferation.[3] This guide provides a comprehensive comparative analysis of Methotrexate against other notable DHFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting a Key Enzyme

DHFR inhibitors function by competitively binding to the active site of the dihydrofolate reductase enzyme, preventing it from converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF).[1][3] THF is a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[3][4] By depleting the intracellular pool of THF, these inhibitors effectively halt DNA replication and cell division, a mechanism that is particularly potent against rapidly proliferating cells such as those found in tumors.[1][2]

The selectivity of DHFR inhibitors can vary significantly. For instance, drugs like trimethoprim (B1683648) and pyrimethamine (B1678524) are designed to be thousands of times more active against bacterial and protozoal DHFR, respectively, than mammalian DHFR, making them effective antimicrobial agents with a favorable safety profile in humans.[4][5] In contrast, anticancer agents like Methotrexate exhibit less selectivity, which contributes to their cytotoxic effects on both cancerous and healthy, rapidly dividing cells, leading to common side effects.[2]

Quantitative Performance Analysis: A Head-to-Head Comparison

The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following tables summarize the in vitro performance of Methotrexate and other prominent DHFR inhibitors.

Table 1: Comparative Inhibitory Activity (Ki) Against Human DHFR

InhibitorInhibition Constant (Ki)
Aminopterin3.7 pM[6][7]
Pemetrexed (pentaglutamate)7.2 nM[6]
Methotrexate26 nM - 45 nM[6]
Pralatrexate (B1268)45 nM[6]

Table 2: Comparative IC50 Values in Pediatric Leukemia and Lymphoma Cell Lines

CompoundMedian IC50 (nM)
Talotrexin7[6]
Aminopterin17[6][7]
Methotrexate78[6][7]
Pemetrexed155[6]

Table 3: Comparative In Vitro Cytotoxicity in H2052 Mesothelioma Cells

InhibitorIC50 (nM)
Pralatrexate0.625[8]
PemetrexedData not directly comparable from source
Methotrexate80[8]

Notable DHFR Inhibitors: A Closer Look

Methotrexate

A widely used chemotherapeutic and immunosuppressive agent, Methotrexate is effective against a range of cancers, including leukemia, lymphoma, and solid tumors, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] However, its low selectivity can lead to side effects such as bone marrow suppression, gastrointestinal issues, and liver toxicity.[1][2]

Aminopterin

The predecessor to Methotrexate, Aminopterin was the first antifolate to show clinical efficacy in leukemia.[7][9] While it exhibits higher in vitro potency than Methotrexate, it was largely replaced due to a perceived lower therapeutic index.[7] Renewed interest has led to a re-evaluation of its clinical potential, with some studies suggesting it may have a more consistent metabolism to its active polyglutamated form in leukemic cells.[7]

Pralatrexate

Pralatrexate is a more potent analogue of Methotrexate, approved for the treatment of peripheral T-cell lymphoma.[10][11] It is designed to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamyl synthase (FPGS), leading to enhanced intracellular uptake and retention in tumor cells.[12] This may contribute to its superior tumor growth inhibition compared to Methotrexate in preclinical models.[12]

Trimethoprim

As an antibiotic, Trimethoprim selectively targets bacterial DHFR and is often used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections.[1] The combination can, however, lead to additive antifolate effects and increased myelosuppression when used concurrently with Methotrexate.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF Product DHFR_enzyme->NADP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate & other DHFR Inhibitors MTX->DHFR_enzyme Inhibition DHFR_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - Assay Buffer - Test Inhibitor Mix 1. Mix Assay Buffer, NADPH, and DHFR Enzyme in Microplate Wells Reagents->Mix Add_Inhibitor 2. Add Varying Concentrations of Test Inhibitor Mix->Add_Inhibitor Start_Reaction 3. Initiate Reaction with DHF Add_Inhibitor->Start_Reaction Measure_Absorbance 4. Monitor Decrease in Absorbance at 340 nm (NADPH Oxidation) Start_Reaction->Measure_Absorbance Calculate_Rates 1. Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data 2. Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 3. Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

References

Methotrexate's Anti-Inflammatory Efficacy: A Comparative Analysis Across Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Methotrexate (B535133) (MTX) in established preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The following sections detail the experimental data, protocols, and underlying molecular mechanisms of MTX action, offering a comprehensive resource for assessing its therapeutic potential and guiding future research.

Methotrexate, a cornerstone in the treatment of various inflammatory and autoimmune diseases, exerts its therapeutic effects through a multifaceted mechanism of action. Primarily known as a folate antagonist, its anti-inflammatory properties at low doses are largely attributed to the promotion of adenosine (B11128) release, which has potent immunosuppressive effects.[1][2] Additionally, MTX has been shown to modulate critical inflammatory signaling pathways, including the JAK/STAT and NF-κB pathways, further contributing to its efficacy.[3][4] This guide synthesizes data from various preclinical studies to compare the anti-inflammatory performance of MTX across different disease models and against other therapeutic alternatives.

Comparative Efficacy of Methotrexate in Preclinical Models

The anti-inflammatory effects of Methotrexate have been extensively evaluated in various animal models, each mimicking key aspects of human inflammatory diseases. This section summarizes the quantitative outcomes of MTX treatment in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints, cartilage destruction, and bone erosion.

Quantitative Assessment of Methotrexate in the CIA Model

ParameterAnimal ModelMethotrexate DosageRoute of AdministrationDuration of TreatmentKey FindingsReference
Paw Swelling / Arthritis Score DBA/1 Mice0.1, 2.5, 5 mg/kgIntraperitonealDaily for 14 days after onsetDose-dependent reduction in arthritis severity. Significant effects at 2.5 and 5 mg/kg.[2]
Paw Inflammation Wistar Rats1.5 mg/kgOralDaily from day 21 to 42Reduced joint destruction, cartilage and bone erosion, and inflammatory cell infiltration.[5][6]
Paw Edema CIA Rats0.3 mg/kg/2 daysSubcutaneousDay 21 to 43 post-inductionModerate effectiveness in reducing paw edema.[7]
TNF-α & IFN-γ Production BALB/c and DBA/1 Mice0.1–10 µg/ml (in vitro)-48 hoursDose-dependent suppression of TNF-α and IFN-γ production by splenic mononuclear cells.[1]
Serum TNF levels Mice10–100 mg/kgIntraperitoneal-Significant reduction in serum TNF levels.[1]
Psoriasis: Imiquimod-Induced Psoriasis Model

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice recapitulates many features of human psoriasis, including skin thickening (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.

Quantitative Assessment of Methotrexate in the Imiquimod-Induced Psoriasis Model

ParameterAnimal ModelMethotrexate DosageRoute of AdministrationDuration of TreatmentKey FindingsReference
Ear Thickness MiceNot specified (topical)Topical-Reduction in ear thickness compared to the IMQ control group.[8]
PASI Score (Erythema, Scaling, Thickness) BALB/c Mice1 mg/kgIntragastric7 daysSignificant amelioration of psoriatic lesions (erythema, scaling, and thickening).[9]
Epidermal Thickness BALB/c Mice1 mg/kgIntragastric7 daysSignificant reduction in epidermal thickness.[9]
IL-17A-producing γδ T cells MiceNot specified (topical)Topical-Abrogation of IL-17A-producing dermal γδ T cells.[10]
Inflammatory Bowel Disease: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used model for inflammatory bowel disease, particularly ulcerative colitis, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation.

Quantitative Assessment of Methotrexate in the DSS-Induced Colitis Model

ParameterAnimal ModelMethotrexate DosageRoute of AdministrationDuration of TreatmentKey FindingsReference
Body Weight Loss RatsNot specifiedNot specified-Amelioration of DSS-induced body weight loss.[11]
Histological Score RatsNot specifiedNot specified-Reduction in histological markers of colitis.[12][13]
TNF-α and IL-10 Expression RatsNot specifiedIntrarectal-Reduced TNF-α and improved IL-10 production in the colon.[3]
iNOS and TLR-4 Expression RatsNot specifiedIntrarectal-Reduction in iNOS and TLR-4 expression in the colon.[3]

Comparison with Alternative Therapies

While Methotrexate is a first-line therapy for many inflammatory conditions, biologic agents have emerged as highly effective alternatives.

Methotrexate vs. Etanercept (TNF Inhibitor) in Rheumatoid Arthritis

A clinical study in patients with early rheumatoid arthritis demonstrated that the TNF inhibitor etanercept acted more rapidly than methotrexate in decreasing symptoms and slowing joint damage.[14][15] After 12 months, the mean increase in the erosion score was significantly lower in the etanercept group (0.47) compared to the methotrexate group (1.03).[14] Furthermore, at 2 years, a higher percentage of patients on etanercept achieved at least a 20% improvement in clinical score compared to those on methotrexate (72% vs. 59%).[16]

Methotrexate vs. Adalimumab (TNF Inhibitor) in Psoriasis

In a 16-week clinical study, adalimumab recipients with moderate-to-severe psoriasis achieved a PASI 75 response at a higher rate than methotrexate recipients (67% vs. 27%).[17] Adalimumab also demonstrated a more rapid clinical response and greater normalization of psoriasis-associated gene expression.[17] Real-world data suggests that adding methotrexate to adalimumab therapy does not provide additional benefits in psoriasis treatment.[18]

Methotrexate with Infliximab (B1170848) (TNF Inhibitor) in Crohn's Disease

A clinical trial in patients with Crohn's disease found that adding methotrexate to infliximab therapy was no more effective than infliximab alone in inducing and maintaining remission.[14][16][19][20]

Experimental Protocols

Detailed methodologies for the key animal models cited in this guide are provided below.

Collagen-Induced Arthritis (CIA) in Mice
  • Animals: DBA/1J mice (highly susceptible) or C57BL/6 mice (moderately susceptible) are commonly used, typically 7-8 weeks old.[1][2][21]

  • Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2-4 mg/mL.[1]

  • Immunization (Day 0): An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Mice are injected intradermally at the base of the tail with 0.1 mL of the emulsion.[22]

  • Booster Immunization (Day 21): A second emulsion is prepared with collagen and Incomplete Freund's Adjuvant (IFA). Mice receive a booster injection of 0.1 mL of this emulsion at a different site near the base of the tail.[22]

  • Assessment of Arthritis: The onset of arthritis typically occurs between days 26 and 35.[2] Disease severity is assessed by scoring paw swelling, erythema, and joint rigidity. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation with ankylosis) for each paw, with a maximum score of 16 per mouse.[21]

  • Methotrexate Administration: Methotrexate is typically administered intraperitoneally or orally at varying doses and frequencies, starting before or after the onset of clinical signs of arthritis.[2][23]

Imiquimod-Induced Psoriasis in Mice
  • Animals: BALB/c or C57BL/6 mice are commonly used.[24][25]

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) is applied to the shaved back and right ear of the mice for 5 to 7 consecutive days.[24][26]

  • Assessment of Psoriasis: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI). This index scores erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter. Ear thickness is also measured daily using a caliper.[6][27]

  • Methotrexate Administration: Methotrexate can be administered topically, orally, or intraperitoneally, depending on the study design.[9][10]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animals: C57BL/6 mice are frequently used.[8][10]

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][10][23] For a chronic or relapsing model, cycles of DSS administration can be alternated with periods of regular drinking water.[7][23]

  • Assessment of Colitis: The development of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.[18][20][28] At the end of the experiment, the colon is removed, its length is measured (shortening is a sign of inflammation), and tissue samples are collected for histological analysis and cytokine measurement.[23][29]

  • Methotrexate Administration: Methotrexate is typically administered via intraperitoneal injection or oral gavage.[3]

Signaling Pathways Modulated by Methotrexate

The anti-inflammatory effects of Methotrexate are mediated through its influence on several key signaling pathways.

Adenosine Signaling Pathway

One of the primary anti-inflammatory mechanisms of low-dose Methotrexate is the promotion of extracellular adenosine. MTX polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR. This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[30][31] Adenosine then binds to its receptors (A2A and A3) on immune cells, leading to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[28][31][32]

Adenosine_Signaling_Pathway cluster_atic MTX Methotrexate MTX_PG MTX Polyglutamates MTX->MTX_PG Polyglutamation ATIC AICAR Transformylase MTX_PG->ATIC Inhibits AICAR AICAR ADA Adenosine Deaminase AICAR->ADA Inhibits Adenosine_Intra Intracellular Adenosine Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Transport A2A_A3_Receptor A2A/A3 Receptors Adenosine_Extra->A2A_A3_Receptor Binds cAMP ↑ cAMP A2A_A3_Receptor->cAMP Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Anti_Inflammatory->Pro_Inflammatory

Caption: Methotrexate's effect on the adenosine signaling pathway.
JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines involved in inflammation. Methotrexate has been shown to suppress the JAK/STAT pathway, independent of its effects on dihydrofolate reductase (DHFR).[3][33] This inhibition leads to reduced phosphorylation of STAT proteins, which are key transcription factors for many pro-inflammatory genes.[3][15][34] In the context of psoriasis, where the IL-23/IL-17 axis is central, inhibition of the JAK/STAT pathway by MTX can dampen the inflammatory response.[32][35]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer_pSTAT p-STAT Dimer pSTAT->Dimer_pSTAT Dimerization Nucleus Nucleus Dimer_pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription MTX Methotrexate MTX->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by Methotrexate.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes. In inflammatory bowel disease, the NF-κB pathway is constitutively active. Methotrexate has been shown to inhibit NF-κB activation in various cell types, including T cells and fibroblast-like synoviocytes.[4][36] This inhibition can occur through different mechanisms, including the induction of lincRNA-p21 which can sequester RELA (a subunit of NF-κB) mRNA, thereby preventing its translation and subsequent activation of inflammatory gene expression.[37] In the context of intestinal inflammation, MTX-induced inhibition of NF-κB can lead to a reduction in pro-inflammatory cytokines like TNF-α and iNOS.[13][19]

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus Active_NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription MTX Methotrexate lincRNA_p21 lincRNA-p21 MTX->lincRNA_p21 Induces lincRNA_p21->NFkB Inhibits Activation

Caption: Methotrexate's inhibitory effect on the NF-κB signaling pathway.

Conclusion

Methotrexate demonstrates significant anti-inflammatory efficacy across preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its therapeutic effects are underpinned by a complex interplay of mechanisms, including the promotion of adenosine signaling and the inhibition of the JAK/STAT and NF-κB pathways. While newer biologic agents may offer more rapid or potent effects in certain contexts, Methotrexate remains a crucial therapeutic option due to its broad anti-inflammatory actions and long-standing clinical utility. This guide provides a foundational understanding of MTX's preclinical performance, offering valuable insights for researchers and drug development professionals exploring novel anti-inflammatory strategies.

References

A Researcher's Guide to Preclinical Validation of Biomarkers for Methotrexate Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting Methotrexate (MTX) response in preclinical settings. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and workflows.

Methotrexate, a cornerstone therapy in oncology and autoimmune diseases, exhibits significant inter-individual variability in its therapeutic efficacy. This underscores the critical need for validated predictive biomarkers to enable a personalized medicine approach, ensuring optimal treatment outcomes. This guide focuses on the preclinical validation of genetic and metabolic biomarkers that influence MTX response, providing a framework for their systematic evaluation.

Comparative Analysis of Biomarker Performance in Preclinical Models

The predictive power of various biomarkers is often assessed in preclinical models, primarily through the use of cancer cell lines with varying sensitivity to MTX. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater sensitivity. The expression levels of genes involved in the MTX metabolic pathway are frequently correlated with these IC50 values to validate their role as predictive biomarkers.

Biomarker CategoryBiomarker CandidatePreclinical ModelMTX IC50 (µM)Biomarker Expression/StatusCorrelation with MTX ResponseReference
Genetic Dihydrofolate Reductase (DHFR)Human Choriocarcinoma (JeG-3)Not specifiedmRNA levels increase with MTX exposure up to a certain concentration, then decrease.Complex, not a simple linear correlation with resistance.[1]
Human Colon Cancer (HT-29)Increases with resistanceGene copy number increases with increasing resistance.Positive correlation between gene amplification and resistance.[2]
Human Osteosarcoma (Saos-2)>1High basal mRNA and protein expression, further increased with MTX treatment.High expression associated with resistance.[3]
Human Gastric Cancer (AGS)0.006Low basal mRNA expression, decreased with MTX treatment.Low expression associated with sensitivity.[3]
Reduced Folate Carrier (RFC/SLC19A1)Human Osteosarcoma (Saos-2)>1Low mRNA expression.Low expression associated with resistance.[3]
Human Gastric Cancer (AGS)0.006High mRNA expression.High expression associated with sensitivity.[3]
Folylpolyglutamate Synthetase (FPGS)Human T-lymphoblastic Leukemia (CCRF-CEM)SensitiveBaseline expression.Reduced protein levels in resistant sublines.[4]
Metabolic N-methylisoleucine (NMI)Collagen-Induced Arthritis Mouse ModelNot ApplicableLower plasma levels in responders.AUC = 1.00 for predicting response.[1]

Key Signaling Pathways in Methotrexate Response and Resistance

Understanding the molecular pathways governing MTX action and the emergence of resistance is fundamental to biomarker validation. Below are diagrams illustrating the core signaling pathways.

MTX_Mechanism_of_Action Methotrexate Mechanism of Action MTX_ext Methotrexate (extracellular) SLC19A1 SLC19A1 (RFC) MTX_ext->SLC19A1 Influx MTX_int Methotrexate (intracellular) SLC19A1->MTX_int FPGS FPGS MTX_int->FPGS Polyglutamation MTX_PG MTX-Polyglutamates FPGS->MTX_PG GGH GGH MTX_PG->GGH Deglutamation DHFR DHFR MTX_PG->DHFR ATIC ATIC MTX_PG->ATIC GGH->MTX_int THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA AICAR AICAR ATIC->AICAR Adenosine Adenosine (extracellular) AICAR->Adenosine Increased Release Adeno_Receptor Adenosine Receptors Adenosine->Adeno_Receptor Anti_Inflammatory Anti-inflammatory Effects Adeno_Receptor->Anti_Inflammatory

Caption: Methotrexate's dual mechanism of action.

MTX_Resistance_Mechanisms Key Mechanisms of Methotrexate Resistance Reduced_Influx Reduced Influx (↓ SLC19A1 expression/function) MTX_Resistance Methotrexate Resistance Reduced_Influx->MTX_Resistance Increased_Efflux Increased Efflux (↑ ABCC1 expression) Increased_Efflux->MTX_Resistance DHFR_Amp DHFR Gene Amplification & Overexpression DHFR_Amp->MTX_Resistance Decreased_PG Decreased Polyglutamation (↓ FPGS activity) Decreased_PG->MTX_Resistance Increased_DPG Increased Deglutamation (↑ GGH activity) Increased_DPG->MTX_Resistance

Caption: Major mechanisms of acquired resistance to Methotrexate.

Experimental Workflow for Biomarker Validation

A standardized workflow is crucial for the rigorous preclinical validation of putative MTX response biomarkers. This typically involves cell line-based assays to establish correlations between biomarker expression and drug sensitivity.

Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation Start Select Panel of Preclinical Models (e.g., Cancer Cell Lines) IC50 Determine MTX IC50 Values (MTT/Cell Viability Assay) Start->IC50 Biomarker_Quant Quantify Biomarker Levels Start->Biomarker_Quant Correlation Correlational Analysis IC50->Correlation qPCR Gene Expression (qPCR) Biomarker_Quant->qPCR Western Protein Expression (Western Blot) Biomarker_Quant->Western Metabolomics Metabolite Levels (LC-MS/MS) Biomarker_Quant->Metabolomics qPCR->Correlation Western->Correlation Metabolomics->Correlation Result Validated Preclinical Biomarker Correlation->Result

Caption: A typical workflow for preclinical biomarker validation.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of biomarker validation. The following are detailed protocols for the key assays mentioned in this guide.

Protocol 1: Determination of Methotrexate IC50 using MTT Assay

Objective: To determine the concentration of MTX that inhibits cell growth by 50% in a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Methotrexate (MTX)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of MTX in complete medium. Remove the medium from the wells and add 100 µL of the MTX dilutions. Include a vehicle control (medium without MTX).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the MTX concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target biomarker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cultured cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction as follows: 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).

Validated qPCR Primer Sequences for Human Genes:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
DHFRATGCCTTAAAACTTACTGAACAACCATGGGTGATTCATGGCTTCCT[3]
SLC19A1AGTTCCTCGTGCCCATGTCCGAGACAATGAAAGTGAT[3]
FPGSGAGTCTCCTCTCTTGGCATCGAGACCTTCAGGTTGGAGCACAGT[1]
GGHCommercially available and validated primer pairs are recommended.
ABCC1CCGTGTACTCCAACGCTGACATATGCTGTGCGTGACCAAGATCCOriGene (HP208219)
Protocol 3: Western Blot for Protein Expression Analysis

Objective: To detect and quantify the protein levels of target biomarkers.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHFR, anti-SLC19A1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

Recommended Primary Antibodies for Western Blot:

Target ProteinRecommended Antibody
DHFRRabbit monoclonal [EPR5284] (Abcam, ab133546) or Rabbit monoclonal (E6L1H) (Cell Signaling Technology, #43497)
SLC19A1 (RFC)Commercially available validated antibodies.
FPGSCommercially available validated antibodies.
GGHCommercially available validated antibodies.
ABCC1Commercially available validated antibodies.

References

A Comparative Analysis of Oral Versus Subcutaneous Methotrexate Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Route-Dependent Performance of Methotrexate

Methotrexate (MTX), a cornerstone therapy in both oncology and autoimmune diseases, exhibits route-dependent variations in its pharmacokinetic and pharmacodynamic profiles. The choice between oral (P.O.) and subcutaneous (S.C.) administration in animal models can significantly impact experimental outcomes, influencing bioavailability, therapeutic efficacy, and toxicity. This guide provides a comparative overview of these two administration routes, supported by experimental data, to aid researchers in designing robust and reproducible preclinical studies.

Pharmacokinetic Profile: A Tale of Two Routes

The most significant distinction between oral and subcutaneous MTX administration lies in its bioavailability—the fraction of the administered dose that reaches systemic circulation. While extensive head-to-head comparative studies in animal models are limited, available data from rodent studies, complemented by a wealth of clinical research, consistently points to the superior and more predictable bioavailability of the subcutaneous route.

Oral administration subjects MTX to the complexities of gastrointestinal absorption and first-pass metabolism in the liver. In rats, the oral bioavailability of MTX has been shown to be as low as 10% at a dose of 0.5 mg/kg. This poor absorption is attributed to factors including incomplete absorption from the gut and degradation by intestinal bacteria.

In contrast, subcutaneous injection bypasses the gastrointestinal tract, leading to more direct and complete absorption into the bloodstream. This results in higher peak plasma concentrations (Cmax) and a greater overall drug exposure (Area Under the Curve - AUC), particularly at higher doses where oral absorption becomes saturable.

Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Subcutaneous Methotrexate in Animal Models

ParameterOral Administration (Rat Model)Subcutaneous Administration (Rat Model)Key Observations
Bioavailability (F) Approximately 10% (at 0.5 mg/kg)Assumed to be near 100% (as a reference for parenteral routes)Subcutaneous route provides significantly higher and more reliable systemic exposure.
Cmax (Peak Plasma Concentration) Lower and more variableHigher and more consistentS.C. administration leads to a more rapid and predictable peak concentration.
Tmax (Time to Peak Concentration) Delayed and variableShorterAbsorption from the subcutaneous space is generally faster than from the GI tract.
AUC (Area Under the Curve) Lower and dose-disproportionate at higher dosesHigher and dose-proportionalOverall drug exposure is greater with subcutaneous administration.
Variability High inter-animal variabilityLow inter-animal variabilityThe predictability of drug exposure is a major advantage of the S.C. route.

Note: Data for the rat model is compiled from various sources. The subcutaneous administration data is based on general pharmacokinetic principles and findings from studies in collagen-induced arthritic rats, while the oral bioavailability data comes from a direct study in rats.

Therapeutic Efficacy: The Impact of Bioavailability

This is supported by extensive human studies in rheumatoid arthritis, where switching from oral to subcutaneous MTX at the same or even a lower dose often results in improved disease control.

Toxicity and Tolerability

The comparative toxicity of oral versus subcutaneous MTX in animal models is not well-documented in head-to-head studies. In human clinical trials, the evidence is mixed. Some studies report fewer gastrointestinal side effects (nausea, vomiting) with subcutaneous administration, which is a logical consequence of bypassing the GI tract. However, other studies have found no significant difference in overall adverse events. Injection site reactions are a consideration unique to the subcutaneous route.

In animal studies, toxicity is often monitored by observing changes in body weight, clinical signs of distress (ruffled fur, lethargy), and hematological parameters. High doses of subcutaneous MTX (e.g., 1.5 mg/kg every 2 days in rats) have been shown to induce toxicity, including weight loss, diarrhea, and nosebleeds. Researchers should carefully titrate doses for both routes to achieve the desired therapeutic effect while minimizing toxicity.

Experimental Protocols

Accurate and consistent administration is crucial for reliable experimental results. Below are detailed methodologies for oral and subcutaneous administration of Methotrexate in common laboratory animal models.

Protocol 1: Oral Administration of Methotrexate in Mice (Oral Gavage)

Materials:

  • Methotrexate sodium salt powder

  • Sterile 0.9% Sodium Chloride Injection, USP (or other suitable vehicle)

  • Sterile vials for reconstitution

  • Appropriately sized, sterile oral gavage needles (flexible plastic or stainless steel with a ball tip)

  • Sterile syringes (1 mL)

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically reconstitute Methotrexate sodium salt powder with sterile 0.9% Sodium Chloride to a desired stock concentration (e.g., 1 mg/mL).

    • Calculate the required volume for each mouse based on its body weight and the target dose. The final volume should generally not exceed 10 mL/kg.

  • Animal Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize the head. The body should be supported, and the head and neck should be in a straight line with the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration:

    • Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution over 2-3 seconds.

  • Post-Administration Monitoring:

    • Slowly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate improper administration into the trachea.

Protocol 2: Subcutaneous Administration of Methotrexate in Rats

Materials:

  • Methotrexate dosing solution (prepared as above)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol wipes

Procedure:

  • Animal Restraint:

    • Securely restrain the rat. One common method is to hold the rat with its head facing away from you, using your non-dominant hand to gently grip the loose skin over the shoulders.

  • Site Preparation:

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with a 70% alcohol swab, though this is not always necessary for routine injections.

  • Injection:

    • Using your non-dominant hand, lift a fold of skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the spine, with the bevel facing up.

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site.

  • Administration:

    • Slowly inject the solution into the subcutaneous space. The maximum volume per site for a rat is typically 5 mL/kg.

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.

    • Return the rat to its cage and monitor for any adverse reactions at the injection site.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological mechanisms of Methotrexate, the following diagrams are provided.

Experimental Workflow: Comparative Study

G cluster_setup Experimental Setup cluster_oral Oral Administration Group cluster_sc Subcutaneous Administration Group cluster_analysis Data Analysis start Animal Model Selection (e.g., CIA Rats) acclimatization Acclimatization Period start->acclimatization randomization Randomization into Groups acclimatization->randomization oral_prep Prepare MTX for Oral Gavage randomization->oral_prep Group 1 sc_prep Prepare MTX for Injection randomization->sc_prep Group 2 oral_admin Daily/Weekly Oral Gavage oral_prep->oral_admin oral_monitoring Monitor: Paw Swelling, Body Weight, Clinical Signs oral_admin->oral_monitoring pk_analysis Pharmacokinetic Analysis (Blood Sampling for Cmax, AUC) oral_monitoring->pk_analysis efficacy_analysis Efficacy Assessment (Arthritis Score, Histology) oral_monitoring->efficacy_analysis toxicity_analysis Toxicity Assessment (Hematology, Organ Weights) oral_monitoring->toxicity_analysis sc_admin Daily/Weekly S.C. Injection sc_prep->sc_admin sc_monitoring Monitor: Paw Swelling, Body Weight, Clinical Signs sc_admin->sc_monitoring sc_monitoring->pk_analysis sc_monitoring->efficacy_analysis sc_monitoring->toxicity_analysis comparison Comparative Statistical Analysis pk_analysis->comparison efficacy_analysis->comparison toxicity_analysis->comparison

Caption: A typical experimental workflow for comparing oral and subcutaneous MTX.

Methotrexate Signaling Pathways

Caption: Key signaling pathways affected by Methotrexate.

Conclusion

  • Subcutaneous administration is recommended for studies requiring high and predictable bioavailability, consistent therapeutic effects, and minimal inter-animal variability. It is particularly advantageous for higher dose regimens and for establishing clear dose-response relationships.

  • Oral administration may be suitable for studies specifically investigating gastrointestinal absorption, first-pass metabolism, or for mimicking the clinical use of oral MTX. However, researchers must be cognizant of its low and variable bioavailability, which can introduce significant variability into the data and may necessitate the use of larger animal cohorts.

Ultimately, the selection of the administration route should be a deliberate decision based on the specific aims of the study, with a clear understanding of the pharmacokinetic differences outlined in this guide.

The Synergistic Alliance: Evaluating Methotrexate in Combination with Biologic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The treatment landscape for chronic inflammatory diseases, particularly rheumatoid arthritis (RA) and psoriatic arthritis (PsA), has been revolutionized by the advent of biologic agents. While these targeted therapies have shown remarkable efficacy, their combination with the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate (B535133) (MTX) has consistently demonstrated superior clinical outcomes. This guide provides a comprehensive evaluation of the synergistic effects of MTX with key classes of biologic agents—Tumor Necrosis Factor (TNF) inhibitors, Interleukin-6 (IL-6) inhibitors, and Janus Kinase (JAK) inhibitors—supported by experimental data and detailed methodologies.

Mechanisms of Synergy: More Than an Additive Effect

The enhanced efficacy of combining MTX with biologic agents is not merely an additive effect of two independent mechanisms. MTX contributes to the therapeutic synergy through several proposed mechanisms. A primary role of MTX is the reduction of immunogenicity of biologic drugs, particularly monoclonal antibodies. By suppressing the formation of anti-drug antibodies (ADAb), MTX helps maintain therapeutic drug concentrations and prolongs the clinical response.[1][2][3][4] Furthermore, MTX has been shown to have inhibitory effects on the JAK/STAT signaling pathway, which may complement the action of specific JAK inhibitors and other biologics.[5] The anti-inflammatory and immunomodulatory effects of MTX, including the inhibition of lymphocyte activation and proliferation, also work in concert with the targeted actions of biologic agents to suppress the complex inflammatory cascade.[6][7]

Comparative Efficacy: A Data-Driven Overview

Clinical trials have consistently demonstrated the superiority of combination therapy with MTX and biologic agents over monotherapy with either agent alone in patients with rheumatoid arthritis. The following tables summarize key efficacy data from various studies.

TNF Inhibitors in Combination with Methotrexate

TNF inhibitors, such as infliximab, adalimumab, and etanercept, have been extensively studied in combination with MTX.

Biologic AgentStudy/TrialPatient PopulationKey Efficacy Endpoint (Combination Therapy vs. MTX Monotherapy)Reference
InfliximabATTRACTRA patients with active disease despite MTXACR20 Response at 54 weeks: 51.8% vs. 17.0% (p<0.001)[8]
InfliximabATTRACTRA patients with active disease despite MTXMean change in radiographic score: 0.6 vs. 7.0 (p<0.001)[8]
AdalimumabCONCERTOEarly RA patientsDAS28(CRP) <3.2 at 26 weeks showed a significant trend with increasing MTX dose (up to 20mg/week)[9]
AdalimumabObservational StudyEstablished RA patientsHigher EULAR good response (p<0.001) and lower treatment withdrawal at 6 months with combination therapy[10]
EtanerceptTEMPO & COMET (post-hoc)RA patientsSimilar high efficacy outcomes (DAS28 remission, ACR responses) regardless of MTX dosage in the combination arm[11]
EtanerceptERA TrialEarly, aggressive RAACR20 at 24 months: 72% (Etanercept 25mg) vs. 59% (MTX) (p=0.005)[12]
EtanerceptPhase III PsA TrialPsoriatic ArthritisACR20 at 24 weeks: 65.0% (combo) vs. 50.7% (MTX) (p=0.005)[13]
IL-6 Inhibitors in Combination with Methotrexate

The IL-6 inhibitor tocilizumab has been evaluated both as a monotherapy and in combination with MTX.

Biologic AgentStudy/TrialPatient PopulationKey Efficacy Endpoint (Combination Therapy vs. MTX Monotherapy)Reference
TocilizumabSURPRISERA patients with inadequate response to MTXMore rapid suppression of inflammation and superior clinical efficacy with add-on therapy vs. switching to monotherapy[14]
TocilizumabFUNCTIONEarly progressive RADAS28 remission at 24 weeks: 45% (8mg/kg TCZ + MTX) vs. 15% (placebo + MTX)[15]
TocilizumabObservational StudyRA patientsHigher remission rates when tocilizumab is added to MTX compared to adding a TNF inhibitor to MTX[16]
JAK Inhibitors in Combination with Methotrexate

JAK inhibitors represent a newer class of oral targeted therapies. Their synergy with MTX is an area of active investigation.

Biologic AgentStudy/TrialPatient PopulationKey Efficacy Endpoint (Combination Therapy vs. JAKi Monotherapy)Reference
Tofacitinib, Baricitinib, FilgotinibMeta-analysis of 3 RCTsActive RAHigher ACR50 response at 52 weeks (RD 0.050) and ACR70 response (RD 0.056) with combination therapy[17]
TofacitinibORAL ScanRA patients with inadequate response to MTXSustained clinical and radiographic treatment effects over 24 months with combination therapy[18]
BaricitinibRA-BEGINActive RA, DMARD-naïveBaricitinib + MTX showed superior efficacy and reduced radiographic progression compared to MTX alone[19]
TofacitinibORAL StartMTX-naïve RATofacitinib monotherapy showed superior clinical response to MTX monotherapy[20][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and the design of clinical investigations is crucial for a deeper understanding of the synergistic effects.

TNF_Alpha_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression TNF_Inhibitor TNF Inhibitor TNF_Inhibitor->TNF-alpha Neutralizes MTX Methotrexate MTX->Gene_Expression Reduces

Caption: TNF-α signaling pathway and points of intervention.

IL6_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 Dimer JAK->STAT3 phosphorylates STAT3->STAT3 Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression IL-6_Inhibitor IL-6R Inhibitor (e.g., Tocilizumab) IL-6_Inhibitor->IL-6R Blocks MTX Methotrexate MTX->Gene_Expression Reduces

Caption: IL-6 signaling pathway and points of intervention.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits MTX Methotrexate MTX->JAK Inhibits JAK1/JAK2

Caption: Generalized JAK-STAT signaling pathway.

Clinical_Trial_Workflow Patient_Screening Patient Screening (e.g., Active RA, MTX-IR) Randomization Randomization Patient_Screening->Randomization Group_A Combination Therapy (Biologic + MTX) Randomization->Group_A Group_B Monotherapy (Biologic + Placebo) Randomization->Group_B Group_C Monotherapy (Placebo + MTX) Randomization->Group_C Treatment_Period Treatment Period (e.g., 24-52 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Endpoint_Assessment Endpoint Assessment (ACR20/50/70, DAS28, Radiographic) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy and Safety) Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow for a clinical trial.

Experimental Protocols: A Generalized Approach

While specific protocols vary between studies, a generalized methodology for a phase III, randomized, double-blind, placebo-controlled trial evaluating the synergy of a biologic agent with MTX can be outlined as follows:

1. Study Population:

  • Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of moderate to severe active rheumatoid arthritis (according to American College of Rheumatology/European League Against Rheumatism criteria). Patients typically have an inadequate response or intolerance to a stable dose of MTX.

  • Exclusion Criteria: Previous treatment with any biologic agent, significant comorbidities, active infections, or contraindications to any of the study medications.

2. Study Design and Treatment Arms:

  • Patients are typically randomized in a 1:1:1 or similar ratio to one of three treatment arms:

    • Combination Therapy: Biologic agent at the investigational dose + stable background MTX.

    • Biologic Monotherapy: Biologic agent at the investigational dose + placebo for MTX.

    • MTX Monotherapy: Placebo for the biologic agent + stable background MTX.

  • The study duration is often 24 to 52 weeks, with a long-term extension phase.

3. Efficacy and Safety Assessments:

  • Primary Endpoint: The primary efficacy endpoint is often the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at a prespecified time point (e.g., week 24).

  • Secondary Endpoints: These typically include:

    • ACR50 and ACR70 response rates.

    • Change from baseline in the Disease Activity Score in 28 joints (DAS28).

    • Proportion of patients achieving clinical remission (e.g., DAS28 < 2.6).

    • Change from baseline in radiographic progression, assessed by a standardized scoring method (e.g., modified Total Sharp Score).

    • Patient-reported outcomes, such as the Health Assessment Questionnaire-Disability Index (HAQ-DI).

  • Safety Monitoring: Assessment of adverse events, serious adverse events, and laboratory parameters throughout the study.

4. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat population.

  • Appropriate statistical tests are used to compare the treatment arms for the primary and secondary endpoints.

Conclusion

The evidence strongly supports the synergistic effect of combining Methotrexate with biologic agents, particularly TNF inhibitors, IL-6 inhibitors, and JAK inhibitors, for the treatment of rheumatoid arthritis and other chronic inflammatory diseases. This combination therapy generally leads to superior clinical efficacy, including higher rates of clinical response and remission, and reduced radiographic progression compared to monotherapy with either agent alone. The underlying mechanisms for this synergy are multifactorial, involving both pharmacokinetic and pharmacodynamic interactions. For researchers and drug development professionals, understanding these synergistic relationships is paramount for designing next-generation therapies and optimizing treatment strategies to improve patient outcomes.

References

Head-to-head comparison of different Methotrexate nanocarrier formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, often faces limitations due to its systemic toxicity and unfavorable pharmacokinetic profile.[1] Nanotechnology offers a promising strategy to overcome these challenges by encapsulating MTX within various nanocarriers, aiming to enhance its therapeutic efficacy and reduce adverse effects. This guide provides a head-to-head comparison of different MTX nanocarrier formulations, focusing on liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), with supporting experimental data and detailed protocols.

Performance Comparison of Methotrexate Nanocarriers

The choice of nanocarrier significantly impacts the physicochemical properties and in vitro performance of the final MTX formulation. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.

Table 1: Physicochemical Characterization of MTX Nanocarriers
Nanocarrier TypeCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric NanoparticlesPLGA, PVA, Poloxamer 188163.7 ± 10.250.21-20.4 ± 1.54[2][3]
PLGA, PVA~385~0.27+15[4]
PLGA115 - 270< 0.50< -30[5]
Solid Lipid NanoparticlesGlyceryl Monostearate, Egg Lecithin, Tween 80253--[6]
Glyceryl Monostearate, Soya-lecithin, Tween 801201 ± 0.01-[7]
Stearic Acid/Glyceryl Monostearate238.8 (GMS)--56.5 (GMS)[8]
LiposomesDOPE, Cholesterol, DSPE-mPEG128.76 ± 7.780.107 ± 0.02-[9]
-195--[10]
MicellesMethoxy PEG-Polylactide50 - 200Narrow-[11]
Cationic Amphipathic Material (DMSAP), SPC100 - 120-+36.26[12][13]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Drug Loading and In Vitro Release of MTX Nanocarriers
Nanocarrier TypeEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileReference
Polymeric Nanoparticles93.3 ± 0.5-Sustained release over 120 hours[2]
7921.2Nearly complete release after 48 hours[4]
8 - 16--[5]
Solid Lipid Nanoparticles85.12-Biphasic: initial burst followed by prolonged release over 24 hours[6]
79.75 - 90.24-95% release up to 12 hours[14]
Liposomes22.90 ± 0.17--[9]
~98->90% release at pH 5.4 after 24 hours[10]
Micelles89.530.6 µg/mL85% release at pH 5.0 after 12 hours[15]
87.6 (for MTX)--[16]

Note: Release profiles are highly dependent on the specific formulation and release medium conditions.

Mandatory Visualizations

Methotrexate's Mechanism of Action

Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[17][18] This inhibition leads to the arrest of cell proliferation.

MTX_Mechanism cluster_cell Cancer Cell MTX_ext Methotrexate (MTX) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int Intracellular MTX RFC1->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Cell_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Arrest Nanocarrier_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Selection of Nanocarrier Materials B Preparation of MTX-loaded Nanocarriers A->B C Physicochemical Characterization (Size, Zeta, PDI) B->C D Determination of Encapsulation Efficiency & Drug Loading C->D E In Vitro Drug Release Study D->E F Cell Viability & Cytotoxicity Assays E->F G Pharmacokinetic Studies F->G H In Vivo Efficacy (Animal Models) G->H I Toxicity & Biocompatibility Assessment H->I

References

Validating the Role of Specific Gene Mutations in Methotrexate Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, faces a significant challenge in the form of drug resistance. Understanding the genetic underpinnings of this resistance is paramount for developing personalized therapeutic strategies and novel drug candidates. This guide provides a comparative overview of key gene mutations implicated in MTX resistance, supported by experimental data, detailed protocols, and visual workflows to aid researchers in this critical area of study.

Quantitative Comparison of Gene Mutations in Methotrexate Resistance

The development of resistance to Methotrexate can be attributed to a variety of genetic alterations that affect its transport, metabolism, and target interaction. The following tables summarize quantitative data from studies investigating the impact of specific gene mutations on MTX resistance.

Table 1: Mutations in Genes Involved in MTX Transport and Metabolism

Gene (Protein)Mutation/PolymorphismModel SystemQuantitative Measure of Resistance/EffectFunctional EffectReference(s)
SLC19A1 (RFC)rs1051266 (G80A, R27H)Rheumatoid Arthritis PatientsHazard Ratio for toxicity discontinuation: 0.33 (protection)Altered MTX transport efficiency. The 'A' allele is associated with protection against MTX toxicity.[1]
SLC19A1 (RFC)Decreased mRNA expressionOsteosarcoma Biopsy Samples65% of samples showed decreased RFC expression.Reduced intracellular uptake of MTX.[2]
GGH (γ-Glutamyl Hydrolase)OverexpressionHT-1080 & MCF-7 Cells15- to 90-fold increase in GGH enzyme activity.Increased deglutamylation of MTX polyglutamates, leading to enhanced efflux. However, did not confer resistance to short MTX exposure in these cell lines.[3]
FPGS (Folylpolyglutamate Synthetase)rs1054774 & rs4451422Rheumatoid Arthritis PatientsOdds Ratio for adverse events: 3.03 & 3.60 respectively (recessive model).Potentially reduced polyglutamylation of MTX, leading to decreased intracellular retention and efficacy.[4]
MTHFR (Methylenetetrahydrofolate Reductase)C677T (rs1801133)Osteosarcoma Patients (Asian population)Odds Ratio for severe liver toxicity: 2.97 (TT/TC vs. CC).Altered folate metabolism, potentially increasing MTX toxicity.[5]
MTHFR (Methylenetetrahydrofolate Reductase)A1298C (rs1801131)Rheumatoid Arthritis PatientsNo significant association with MTX efficacy or toxicity in a meta-analysis.The clinical significance of this polymorphism in MTX response remains controversial.[6][7]
ABCB1 (P-glycoprotein)3435C>T (rs1045642)Hematological MalignanciesAssociated with altered P-gp activity.Increased efflux of MTX from the cell.[8]

Table 2: Mutations in the Primary Target of Methotrexate - DHFR

Gene (Protein)MutationModel SystemQuantitative Measure of Resistance/EffectFunctional EffectReference(s)
DHFR (Dihydrofolate Reductase)L22F, F31SHuman T-cellsIncreased resistance to MTX beyond that of the single mutant.Reduced binding affinity of MTX to DHFR, allowing continued folate metabolism.[9]
DHFR (Dihydrofolate Reductase)L30QDrosophila S3Mtx cells2000-fold increase in resistance to MTX; 15-fold decrease in binding affinity for MTX.Altered DHFR structure leading to reduced binding affinity for MTX.[10]
DHFR (Dihydrofolate Reductase)Gene AmplificationLeukemia Clinical SamplesA common mechanism of acquired resistance.Increased production of the DHFR enzyme, requiring higher concentrations of MTX for inhibition.[2][11]
DHFR (Dihydrofolate Reductase)3'UTR T alleleChinese Hamster Ovary Cells4-fold more resistant to MTX.Binds miR-24 less efficiently, leading to a 2-fold increase in DHFR mRNA half-life and higher protein levels.[11]

Experimental Protocols for Validating Methotrexate Resistance

Validating the role of specific gene mutations in MTX resistance requires a systematic approach involving cellular and molecular biology techniques. Below are detailed protocols for key experiments.

Generation of Methotrexate-Resistant Cell Lines

This protocol describes the establishment of a resistant cell line through continuous exposure to increasing concentrations of MTX.

  • Initial Culture: Begin with a parental cancer cell line known to be sensitive to MTX. Culture the cells in their recommended medium.

  • Stepwise MTX Exposure: Expose the cells to an initial, low concentration of MTX (e.g., starting at the IC20).

  • Monitoring and Dose Escalation: Monitor cell viability. Once the cells have adapted and are proliferating steadily, increase the MTX concentration in a stepwise manner. This process can take several months.

  • Clonal Selection: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning by limiting dilution to ensure a homogenous resistant cell population.[12]

  • Characterization: Confirm the resistance phenotype by performing a cytotoxicity assay and comparing the IC50 value to the parental cell line.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Drug Treatment: Prepare serial dilutions of MTX in fresh culture medium. Replace the old medium with the MTX-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Gene Expression Analysis (qPCR and Western Blot)

These techniques are used to quantify the mRNA and protein levels of genes of interest.

  • Quantitative PCR (qPCR) for mRNA Expression:

    • RNA Extraction: Isolate total RNA from both parental and resistant cell lines.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR Reaction: Perform qPCR using primers specific for the target gene (e.g., DHFR, SLC19A1) and a reference gene (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

  • Western Blot for Protein Expression:

    • Protein Extraction: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.

Cellular Methotrexate Uptake Assay

This assay measures the rate of MTX transport into the cells.

  • Cell Preparation: Plate cells in a multi-well dish and allow them to reach a logarithmic growth phase.

  • Assay Initiation: Wash the cells with a transport buffer. Initiate the uptake by adding buffer containing radiolabeled [3H]MTX.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. Run a parallel control at 4°C to measure passive diffusion and surface binding.[14]

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell lysate to determine the uptake rate.

Visualizing Methotrexate Resistance Pathways and Experimental Workflows

Signaling Pathways in Methotrexate Action and Resistance

The following diagram illustrates the key cellular pathways involved in Methotrexate's mechanism of action and the points at which resistance can arise.

MTX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms SLC19A1 SLC19A1 (RFC) MTX Methotrexate (MTX) SLC19A1->MTX ABC ABC Transporters (e.g., ABCB1) MTX_ext Extracellular MTX ABC->MTX_ext MTX->ABC Efflux FPGS FPGS MTX->FPGS MTX_PG MTX Polyglutamates (MTX-PGs) GGH GGH MTX_PG->GGH DHFR DHFR MTX_PG->DHFR Inhibition FPGS->MTX_PG GGH->MTX THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis THF->Thymidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Leads to MTX_ext->SLC19A1 Influx R1 Decreased SLC19A1 expression/function R1->SLC19A1 R2 Increased ABC transporter expression R2->ABC R3 DHFR mutation/ amplification R3->DHFR R4 Decreased FPGS activity R4->FPGS R5 Increased GGH activity R5->GGH

Caption: Key pathways in MTX action and mechanisms of resistance.

Experimental Workflow for Validating Gene Mutations in MTX Resistance

This diagram outlines a typical workflow for identifying and validating the role of a specific gene mutation in conferring resistance to Methotrexate.

Workflow start Start: Clinical Observation or Resistant Cell Line Generation genomic_analysis Genomic Analysis (Sequencing, SNP arrays) start->genomic_analysis candidate_mutation Identify Candidate Gene Mutation(s) genomic_analysis->candidate_mutation validation Functional Validation candidate_mutation->validation gene_editing Gene Editing (CRISPR) to introduce/correct mutation in sensitive/resistant cells validation->gene_editing overexpression Overexpression/Knockdown of mutant/wild-type gene validation->overexpression phenotypic_assays Phenotypic Assays gene_editing->phenotypic_assays overexpression->phenotypic_assays cytotoxicity Cytotoxicity Assay (IC50 determination) phenotypic_assays->cytotoxicity transport_assays MTX Transport Assays (Uptake/Efflux) phenotypic_assays->transport_assays enzyme_assays Enzyme Activity Assays (e.g., DHFR) phenotypic_assays->enzyme_assays conclusion Conclusion: Validate role of mutation in MTX resistance cytotoxicity->conclusion transport_assays->conclusion enzyme_assays->conclusion

Caption: Workflow for validating a gene mutation's role in MTX resistance.

References

Methotrexate and Arterial Stiffness in Animal Models of Rheumatoid Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in preclinical research hinders a direct cross-study comparison of methotrexate's (MTX) impact on arterial stiffness across various animal models of rheumatoid arthritis (RA). While the Adjuvant-Induced Arthritis (AIA) rat model has been investigated, a notable lack of published data exists for other widely used models, such as Collagen-Induced Arthritis (CIA) and TNF-transgenic mice, specifically evaluating arterial stiffness parameters like pulse wave velocity or aortic compliance following MTX treatment. This guide provides a comprehensive overview of the available evidence from the AIA model and highlights the current limitations in our understanding.

Adjuvant-Induced Arthritis (AIA) Rat Model: No Improvement in Endothelial Function

A key study by Bordy et al. (2019) investigated the effect of methotrexate (B535133) on endothelial function, a crucial factor influencing arterial stiffness, in a rat model of adjuvant-induced arthritis. Despite a significant reduction in clinical and systemic inflammation, the study found that MTX did not improve the impaired endothelial-dependent relaxation of the aorta.

Quantitative Data Summary

The following table summarizes the key findings from the study on the AIA rat model.

ParameterVehicle (AIA Control)Methotrexate (1 mg/kg/week)Methotrexate (2 mg/kg/week)p-value
Arthritis Score HighSignificantly ReducedSignificantly Reduced<0.05
Plasma IL-1β (pg/mL) ElevatedSignificantly ReducedNot Reported<0.05
Plasma TNF-α (pg/mL) ElevatedSignificantly ReducedNot Reported<0.01
Acetylcholine-induced Aortic Relaxation (%) ImpairedNo Significant ImprovementNo Significant Improvement>0.05

Data extracted from Bordy R, et al. Clin Exp Rheumatol. 2019.[1][2]

Experimental Protocol

Animal Model: Male Lewis rats were used to induce adjuvant-induced arthritis (AIA) through a single intradermal injection of Mycobacterium butyricum suspended in mineral oil at the base of the tail.

Treatment: Upon the first clinical signs of arthritis (around day 12 post-induction), rats were treated with either saline (vehicle) or methotrexate subcutaneously at a dose of 1 mg/kg/week or 2 mg/kg/week for three weeks.

Assessment of Arterial Function: Endothelial function was assessed ex vivo on thoracic aortic rings. The rings were pre-constricted with phenylephrine, and concentration-response curves to acetylcholine (B1216132) were generated to evaluate endothelium-dependent relaxation.

Inflammatory Markers: Plasma levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), were quantified using ELISA.

Experimental Workflow

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Induction Induction of AIA in Lewis Rats (Mycobacterium butyricum) Treatment_Start Onset of Clinical Signs (Day ~12) Induction->Treatment_Start MTX_1mg Methotrexate (1 mg/kg/week, s.c.) Treatment_Start->MTX_1mg MTX_2mg Methotrexate (2 mg/kg/week, s.c.) Treatment_Start->MTX_2mg Vehicle Saline (Vehicle, s.c.) Treatment_Start->Vehicle Treatment_Duration 3 Weeks of Treatment MTX_1mg->Treatment_Duration MTX_2mg->Treatment_Duration Vehicle->Treatment_Duration Arthritis_Scoring Clinical Arthritis Score Treatment_Duration->Arthritis_Scoring Aortic_Rings Ex Vivo Aortic Ring Preparation Treatment_Duration->Aortic_Rings Inflammatory_Markers Plasma Cytokine Measurement (IL-1β, TNF-α) Treatment_Duration->Inflammatory_Markers Endothelial_Function Acetylcholine-induced Relaxation Aortic_Rings->Endothelial_Function

Experimental workflow for the AIA rat study.
Signaling Pathways in Endothelial Dysfunction

The study in AIA rats explored several pathways related to endothelial dysfunction. While methotrexate did not improve overall endothelial function, it did show some effects on specific molecular pathways.

signaling_pathway cluster_inflammation Systemic Inflammation (RA) cluster_mtx Methotrexate Action cluster_endothelium Endothelial Cell RA Rheumatoid Arthritis TNF TNF-α RA->TNF IL1b IL-1β RA->IL1b Endothelial_Dysfunction Endothelial Dysfunction (Impaired Vasodilation) TNF->Endothelial_Dysfunction promotes IL1b->Endothelial_Dysfunction promotes MTX Methotrexate MTX->TNF inhibits MTX->IL1b inhibits eNOS eNOS Activity MTX->eNOS increases Superoxide Superoxide Anion Production MTX->Superoxide reduces eNOS->Endothelial_Dysfunction improves Superoxide->Endothelial_Dysfunction worsens COX2 COX-2 Pathway COX2->Endothelial_Dysfunction worsens Arginase Arginase Pathway Arginase->Endothelial_Dysfunction worsens EDHF EDHF Pathway EDHF->Endothelial_Dysfunction improves

Signaling pathways in RA-induced endothelial dysfunction.

Collagen-Induced Arthritis (CIA) and TNF-Transgenic Models: A Research Gap

Extensive literature searches did not yield studies that specifically measured arterial stiffness or related vascular function parameters in response to methotrexate treatment in either the CIA mouse/rat model or TNF-transgenic mouse models of rheumatoid arthritis. The majority of published research on MTX in these models focuses on its anti-inflammatory effects on joint pathology, such as reducing synovitis, cartilage degradation, and bone erosion.[3][4][5][6][7][8]

This represents a significant knowledge gap in the preclinical evaluation of methotrexate's cardiovascular effects in the context of rheumatoid arthritis.

Conclusion and Future Directions

The available evidence from animal models on the effect of methotrexate on arterial stiffness in rheumatoid arthritis is currently limited to the adjuvant-induced arthritis rat model. In this specific model, methotrexate, while effective in reducing inflammation, did not demonstrate a beneficial effect on endothelial dysfunction, a key contributor to arterial stiffness.

There is a clear need for future research to investigate the impact of methotrexate on direct measures of arterial stiffness, such as pulse wave velocity and aortic compliance, in other commonly used and mechanistically distinct animal models of RA, including collagen-induced arthritis and TNF-transgenic mice. Such studies would provide a more complete preclinical picture of the vascular effects of methotrexate and could help to elucidate the mechanisms behind its observed cardiovascular benefits in human RA patients. A comparative approach across different models would be particularly valuable in understanding how different inflammatory pathways in RA contribute to vascular pathology and how they are modulated by methotrexate.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Methotrexate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Methotrexate (B535133), a potent antimetabolite used in cancer therapy and autoimmune disease research, requires stringent disposal protocols to mitigate risks to personnel and the environment.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step instructions for the safe handling and disposal of methotrexate and associated contaminated materials.

Core Principles of Methotrexate Waste Management

All materials contaminated with methotrexate are to be treated as hazardous waste.[3][4] This includes unused or expired drugs, trace-contaminated items, and materials used in spill cleanup.[5] The primary disposal method for methotrexate waste is incineration at a regulated facility.[3][6]

Key Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection when handling methotrexate.[3][7]

  • Conduct all manipulations of methotrexate, including preparation and waste segregation, within a certified Class II Biological Safety Cabinet (BSC) or a ventilated containment enclosure to prevent aerosolization.[2][3]

  • Never recap, crush, or clip needles.[1] All sharps must be immediately placed in a designated chemotherapy sharps container.[1][8]

Quantitative Data Summary: Waste Segregation

Proper segregation of methotrexate waste at the point of generation is critical. The following table outlines the different categories of waste and their appropriate disposal containers.

Waste TypeDescriptionContainer TypeDisposal Method
Bulk Methotrexate Waste Unused or expired methotrexate solutions, bulk powder.Labeled, sealed, leak-proof hazardous waste container.[1][3]Incineration[3][6]
Trace-Contaminated Sharps Needles, syringes, glass vials, and other sharps that have come into contact with methotrexate.Yellow, puncture-resistant chemotherapy sharps container labeled "Hazardous Drug Waste".[9][10]Incineration[5]
Trace-Contaminated Solid Waste (Non-Sharps) Gloves, gowns, bench paper, gauze, and other disposable items with trace amounts of methotrexate contamination.Yellow chemotherapy waste bags or containers labeled "Hazardous Drug Waste".[3][11]Incineration[5]
Spill Cleanup Materials All materials used to clean up a methotrexate spill.Sealed, double-bagged plastic bags, clearly marked as hazardous waste.[3]Incineration[3]

Experimental Protocols: Chemical Inactivation

While incineration is the standard, chemical inactivation can be a preliminary step in managing liquid spills. Studies have shown that chlorine-based agents can effectively degrade methotrexate.[12]

Protocol for Inactivation of Methotrexate Spills using Sodium Hypochlorite (B82951):

  • Preparation: Ensure the spill area is well-ventilated. Don the appropriate PPE, including respiratory protection if there is a risk of aerosolization.[1]

  • Containment: For liquid spills, contain the spill using absorbent pads or sand.[1] For powder spills, gently cover with damp gauze to avoid generating dust.[1]

  • Inactivation: Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5.25-6.15%). The final concentration of the inactivating solution should be carefully considered based on the estimated amount of spilled methotrexate.

  • Application: Carefully apply the sodium hypochlorite solution to the contained spill, ensuring complete saturation.

  • Contact Time: Allow a sufficient contact time for the inactivation to occur. This may vary depending on the concentration of the methotrexate and the inactivating agent.

  • Absorption: Absorb the treated spill material with fresh absorbent pads.

  • Disposal: Place all contaminated materials, including absorbent pads and used PPE, into a hazardous waste container for incineration.[3]

  • Decontamination: Clean the spill area with a detergent solution followed by a rinse with clean water.

Visualizing Disposal Workflows

To ensure clarity and immediate comprehension of the required procedures, the following diagrams illustrate the key decision-making processes for methotrexate disposal and spill management.

MethotrexateDisposalWorkflow start Methotrexate Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk or trace contamination? is_sharp->is_bulk No sharps_container Place in yellow, puncture-resistant chemotherapy sharps container. is_sharp->sharps_container Yes trace_waste Place in yellow chemotherapy waste bag/container. is_bulk->trace_waste Trace bulk_waste Place in sealed, leak-proof hazardous waste container. is_bulk->bulk_waste Bulk incineration Dispose of via licensed hazardous waste incinerator. sharps_container->incineration trace_waste->incineration bulk_waste->incineration end Disposal Complete incineration->end

Caption: General workflow for the disposal of methotrexate waste.

MethotrexateSpillManagement spill Methotrexate Spill Occurs don_ppe Don appropriate PPE (double gloves, gown, eye protection). spill->don_ppe contain_spill Contain the spill (use absorbent pads for liquids, damp gauze for powders). don_ppe->contain_spill decontaminate Decontaminate the area with an appropriate agent (e.g., chlorine-based). contain_spill->decontaminate collect_waste Collect all contaminated materials (absorbents, PPE, etc.). decontaminate->collect_waste dispose Place in a sealed, double-bagged hazardous waste container for incineration. collect_waste->dispose report Report the spill according to institutional protocol. dispose->report

Caption: Step-by-step procedure for managing a methotrexate spill.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of cytotoxic agents like Methotrexate is paramount. Adherence to strict safety protocols, including the correct use of personal protective equipment (PPE), is essential to minimize exposure risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling Methotrexate.

Essential Personal Protective Equipment (PPE)

When handling Methotrexate, particularly in high concentrations or during procedures that may generate aerosols, a comprehensive suite of PPE is required. The following table summarizes the recommended equipment, drawing from established safety guidelines.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile or latex gloves. Double gloving is often recommended.[1]To prevent skin contact with the drug. Methotrexate is not readily absorbed through the skin, but prolonged contact should be avoided.[2][3]
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization.[4]To prevent inhalation of airborne drug particles.
Eye and Face Protection Safety glasses with side shields or a full-face shield.[2][4]To protect the eyes and face from splashes and aerosols.

It is important to note that for handling low-dose Methotrexate tablets, such extensive precautions may not be necessary and a "non-touch" technique might suffice.[3] However, institutional policies and specific risk assessments should always guide the level of PPE used.[3]

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the key steps for safely handling Methotrexate in a laboratory setting. This process is designed to minimize the risk of exposure from preparation to disposal.

Methotrexate_Handling_Workflow cluster_prep Preparation cluster_admin Administration/Use cluster_disposal Disposal prep_area Work in a Biological Safety Cabinet (Class II) don_ppe Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator (if needed) prep_area->don_ppe prep_drug Prepare Methotrexate solution don_ppe->prep_drug use_drug Administer or use Methotrexate prep_drug->use_drug Handle with care dispose_sharps Dispose of needles and syringes in a designated sharps container use_drug->dispose_sharps Post-procedure cleanup dispose_consumables Segregate all contaminated consumables (gloves, gowns, vials) in a labeled hazardous waste bag dispose_sharps->dispose_consumables incinerate Incinerate hazardous waste at ≥1000°C dispose_consumables->incinerate

Caption: Workflow for Safe Methotrexate Handling

Spill Management and Decontamination

In the event of a Methotrexate spill, a swift and systematic response is crucial to contain the contamination and protect personnel. The following diagram outlines the logical steps for a spill cleanup procedure.

Spill_Cleanup_Procedure spill Methotrexate Spill Occurs evacuate Evacuate and restrict access to the area spill->evacuate don_ppe Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator evacuate->don_ppe contain Contain the spill with absorbent pads don_ppe->contain cleanup Clean the area with an appropriate deactivating solution contain->cleanup dispose Dispose of all cleanup materials as hazardous waste cleanup->dispose decontaminate Decontaminate reusable equipment dispose->decontaminate report Report the spill according to institutional policy decontaminate->report

Caption: Methotrexate Spill Cleanup Procedure

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, personnel must wear the prescribed PPE, including double gloves, a disposable gown, eye protection, and a respirator if there is a risk of aerosolization.[1]

  • Contain the Spill: Use absorbent pads or granules to gently cover and contain the spill, working from the outside in to prevent spreading.

  • Clean the Area: Once the liquid is absorbed, carefully clean the area. The specific cleaning agent will depend on institutional protocols, but a common practice involves using a detergent solution followed by a deactivating agent.

  • Dispose of Waste: All materials used for cleanup, including absorbent pads, gloves, and gowns, must be placed in a designated hazardous waste container.[2] This waste should be incinerated at a high temperature (e.g., 1000°C).[2]

  • Decontaminate Equipment: Any non-disposable equipment that came into contact with the Methotrexate should be thoroughly decontaminated according to the manufacturer's instructions and institutional procedures.

  • Report the Incident: All spills should be reported to the appropriate safety officer or supervisor in accordance with the institution's policies.

Disposal of Methotrexate Waste

Proper disposal of Methotrexate and all contaminated materials is a critical final step in the handling process.

  • Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof sharps container immediately after use.[5]

  • Contaminated Materials: All items that have come into contact with Methotrexate, including vials, gloves, gowns, and cleaning materials, should be segregated into clearly labeled, leak-proof hazardous waste containers.[2]

  • Incineration: The preferred method of disposal for Methotrexate waste is high-temperature incineration.[2] This process effectively destroys the cytotoxic compound.

  • Alternative Disposal: If incineration is not available, some guidelines suggest rinsing contaminated items with water and discarding the rinse water into the sewer system with running water, though this is less ideal and subject to local regulations.[2]

By adhering to these stringent safety protocols and utilizing the appropriate personal protective equipment, laboratory professionals can significantly mitigate the risks associated with handling Methotrexate, ensuring a safer working environment for all.

References

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